1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJPBJCNSVQUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. These scaffolds serve as the foundational architecture upon which complex, biologically active molecules are constructed. Among these, this compound emerges as a compound of significant interest. Its structure elegantly combines three critical pharmacophoric elements: a piperidine core, a common motif in numerous pharmaceuticals[1][2]; a nitroaromatic system, a versatile precursor to a synthetically crucial aniline; and an ortho-fluoro substituent, known to modulate electronic properties and metabolic stability[3].
This guide provides an in-depth technical examination of this compound, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and analytical characterization, offering field-proven insights into its utility as a strategic intermediate in pharmaceutical research.
Core Physicochemical and Structural Properties
The unique arrangement of functional groups in this compound dictates its physical and chemical behavior.
Caption: Structure and Key Properties of the Title Compound.
Synthesis: A Study in Nucleophilic Aromatic Substitution (SNAr)
The primary and most efficient route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is not merely a procedural choice but is dictated by the fundamental electronic landscape of the aryl ring.
Causality Behind the Synthesis: The presence of a strongly electron-withdrawing nitro group (-NO₂) para to a fluorine atom dramatically acidifies the ring protons and, more importantly, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. The fluorine atom, being highly electronegative, serves as an excellent leaving group, particularly when positioned ortho or para to the nitro group. This specific electronic arrangement makes the SNAr reaction highly favorable and regioselective.
Caption: Synthetic Workflow via Nucleophilic Aromatic Substitution.
Experimental Protocol: Synthesis
-
Trustworthiness: This protocol incorporates a workup and purification strategy designed to efficiently remove common impurities, ensuring a high-purity final product verifiable by standard analytical techniques.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidin-4-ol (1.0 eq), 1,2-difluoro-4-nitrobenzene (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to the flask to dissolve the reagents.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which will precipitate the crude product.
-
Extraction: If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its potential for controlled, sequential chemical transformations at two distinct sites: the nitro group and the secondary alcohol.
Caption: Primary pathways for synthetic derivatization.
Reduction of the Nitro Group
The conversion of the nitro group to an aniline is arguably the most critical transformation of this molecule. It unmasks a nucleophilic primary amine, which is a linchpin for a vast array of coupling reactions used in drug synthesis, such as amide bond formation, sulfonylation, and urea formation.
Experimental Protocol: Nitro Reduction
-
Setup: Dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a hydrogen atmosphere (from a balloon or at ~50 psi) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-Amino-2-fluorophenyl)piperidin-4-ol, which can be used directly or purified further.
Oxidation of the Hydroxyl Group
The secondary alcohol on the piperidine ring can be oxidized to the corresponding ketone, 1-(2-fluoro-4-nitrophenyl)piperidin-4-one. This transformation is valuable for introducing a carbonyl group, which can then be used in reductive amination or other C-C bond-forming reactions to further elaborate the piperidine core.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The expected spectral data are highly predictable based on the functional groups present.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.0-8.2 ppm): Three protons exhibiting splitting patterns (e.g., dd, ddd) characteristic of a 1,2,4-trisubstituted aromatic ring. Piperidine Region (δ 1.5-4.0 ppm): Complex multiplets for the piperidine ring protons. Protons on carbons adjacent to the nitrogen (C2/C6) will be downfield (~δ 3.0-3.5 ppm). The proton on the hydroxyl-bearing carbon (C4) will appear as a multiplet around δ 3.8-4.2 ppm. Hydroxyl Proton (variable): A broad singlet that may exchange with D₂O. |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Six distinct signals. The carbon attached to fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. Piperidine Region (δ 30-70 ppm): Four signals corresponding to the piperidine carbons. The carbon bearing the hydroxyl group (C4) will be in the δ 65-70 ppm range. |
| FT-IR | O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. N-O Stretch (NO₂): Two strong, characteristic absorption bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 241.0983 (for C₁₁H₁₄FN₂O₃⁺). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. |
Safety and Handling
-
Hazard Class: Expected to be an irritant. Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[4][5].
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles[6].
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Strategically Valuable Intermediate
This compound is more than just a chemical compound; it is a carefully designed synthetic tool. Its true value is realized in its capacity for controlled, sequential modification. The ability to first perform SNAr chemistry, then reduce the nitro group to unmask a reactive aniline, provides a powerful and logical workflow for building complex molecular architectures. This makes it an indispensable intermediate for medicinal chemists aiming to develop novel therapeutics, particularly in areas like kinase inhibition and GPCR modulation where the substituted piperidine scaffold is prevalent[7]. Understanding its fundamental chemical properties is the key to unlocking its full synthetic potential.
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1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol CAS number
An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. While a specific CAS number for this compound is not consistently reported in major chemical databases, its structural components—a fluoro-nitrophenyl group attached to a piperidinol core—make it a valuable intermediate for the synthesis of complex molecular scaffolds. This document details its chemical properties, outlines robust synthetic and characterization methodologies, discusses its applications in drug discovery, and provides essential safety and handling protocols. The insights herein are framed from the perspective of a Senior Application Scientist, emphasizing the causal relationships in experimental design and the importance of self-validating protocols.
Introduction and Chemical Identity
This compound is a substituted piperidine derivative. The molecule incorporates three critical pharmacophoric elements: a piperidin-4-ol ring, which provides a versatile scaffold with a hydroxyl group for further functionalization; a nitro-aromatic system, which can serve as an electrophilic site or be reduced to a key aniline intermediate; and an ortho-fluoro substituent, which can modulate electronic properties, metabolic stability, and binding interactions.
This combination of features makes it a highly sought-after intermediate in the synthesis of biologically active compounds. The piperidine motif is a cornerstone in drug design, present in numerous classes of pharmaceuticals.[1] The strategic placement of the fluoro and nitro groups allows for precise chemical manipulation, including nucleophilic aromatic substitution (SNAr) and reduction, opening pathways to diverse and complex target molecules.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | Not consistently assigned | N/A |
| Molecular Formula | C₁₁H₁₃FN₂O₃ | [2][3] |
| Molecular Weight | 240.24 g/mol | [2][3] |
| Appearance | Expected to be a solid | N/A |
| Melting Point | 77-78 °C | [2] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water.[4] | N/A |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached via two primary, reliable routes. Both methods are rooted in fundamental organic chemistry principles and are designed to be scalable and reproducible in a laboratory setting.
Method A: Direct Nucleophilic Aromatic Substitution (SNAr)
This is the most direct approach, leveraging the high electrophilicity of the carbon atom bearing the fluorine at the C1 position, which is activated by the electron-withdrawing nitro group in the para position.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of piperidin-4-ol attacks the electron-deficient aromatic ring at the carbon attached to a halogen (fluorine is particularly reactive in SNAr). This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride ion restores the aromaticity and yields the final product. The ortho-fluoro and para-nitro groups are crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.
Caption: S-N-Ar Reaction Mechanism.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidin-4-ol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.
-
Rationale: The base is essential to deprotonate the secondary amine of piperidin-4-ol, increasing its nucleophilicity. A polar aprotic solvent is chosen because it effectively solvates the cations without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
-
-
Addition of Electrophile: To the stirring solution, add 1,2-difluoro-4-nitrobenzene (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the product and dissolve the inorganic salts. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Rationale: The aqueous workup removes the solvent (DMF) and inorganic byproducts. Ethyl acetate is a good choice for extraction due to its polarity and ease of removal.
-
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Method B: Reduction of the Corresponding Ketone
This two-step method first involves the SNAr reaction to synthesize the ketone precursor, 1-(2-fluoro-4-nitrophenyl)piperidin-4-one, followed by a selective reduction of the ketone to the desired alcohol.
This step follows the same SNAr protocol as described in Method A, but uses piperidin-4-one hydrochloride as the starting material. The hydrochloride salt must be neutralized in situ with an extra equivalent of base.
-
Dissolution: Dissolve the synthesized 1-(2-fluoro-4-nitrophenyl)piperidin-4-one (1.0 eq) in a protic solvent like methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.
-
Rationale: Sodium borohydride is a selective reducing agent that will reduce ketones to alcohols without affecting the nitro group on the aromatic ring. The reaction is performed at 0 °C to control the exothermic reaction and improve selectivity.
-
-
Quenching and Workup: After the reaction is complete (monitored by TLC), slowly add water or a saturated solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure and extract the product with ethyl acetate.
-
Purification: The purification follows the same procedure as in Method A (wash, dry, concentrate, and purify by chromatography or recrystallization).
Caption: General Synthesis Workflow.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the molecular structure. Expected signals would include distinct multiplets in the aromatic region corresponding to the three protons on the phenyl ring, and signals in the aliphatic region for the piperidine ring protons and the hydroxyl proton.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single signal will confirm the presence of the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment, providing a clear fingerprint for the molecule.[5]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on all the unique carbon atoms in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) would show the molecular ion peak (M+H)⁺, confirming the molecular weight of 240.24 g/mol .
-
Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the O-H stretch (hydroxyl group), N-O stretches (nitro group), C-F stretch, and C-H stretches.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for creating more complex, high-value molecules for drug discovery.
-
Gateway to Aniline Derivatives: The nitro group is readily reduced to an amine (aniline) using standard conditions like catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). This resulting 1-(4-amino-2-fluorophenyl)piperidin-4-ol is a critical building block. The newly formed aniline can undergo a vast array of subsequent reactions, including amide bond formation, sulfonylation, diazotization, and cyclization, to build diverse molecular libraries.
-
Scaffold for Biologically Active Agents: The piperidinol scaffold is a privileged structure in medicinal chemistry. Piperidinol-containing compounds have been investigated for a range of biological activities, including anti-tuberculosis properties.[6] The broader piperidin-4-one pharmacophore is a versatile intermediate for agents with anticancer and anti-HIV activities.[7]
-
Application in GPR119 Agonists: The 1-(2-fluoro-4-substituted-phenyl)piperidine core is a key structural feature in the development of G-protein-coupled receptor 119 (GPR119) agonists, which are being investigated as potential treatments for type 2 diabetes.[8] This highlights the relevance of the title compound's core structure in targeting metabolic diseases.
-
Intermediate for FXR Modulators: The related 1-(4-aminophenyl)piperidine scaffold has been used to develop Farnesoid X receptor (FXR) partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[9] This further underscores the utility of the core structure in developing therapeutics for metabolic disorders.
Safety, Handling, and Storage
As a nitro-aromatic compound and a piperidine derivative, this compound requires careful handling. While a specific safety data sheet (SDS) is not available, guidelines for related compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.
-
Hazards: Nitro-aromatic compounds can be toxic and are often skin and eye irritants. Piperidine derivatives can also be hazardous.[12] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][10]
Conclusion
This compound stands out as a strategically designed chemical intermediate with significant potential for drug discovery and development. Its synthesis is achievable through well-established and reliable organic chemistry protocols. The true utility of this compound is realized upon further transformation, particularly the reduction of its nitro group, which opens up a gateway to a wide array of complex aniline derivatives. For researchers and scientists in the pharmaceutical field, mastering the synthesis and handling of this building block provides a powerful tool for accessing novel chemical space and developing next-generation therapeutics.
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Piperidin-4-one: the potential pharmacophore - PubMed. (n.d.). Retrieved from [Link]
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Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508. Retrieved from [Link]
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Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. Retrieved from [Link]
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1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol molecular weight
An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Authored by: A Senior Application Scientist
The piperidine moiety is a foundational scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. This guide provides a comprehensive technical overview of a specific derivative, this compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway, detail methodologies for its analytical characterization, and explore its potential applications as a versatile building block in the synthesis of novel chemical entities. This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding for its intended scientific audience.
Physicochemical Properties and Structural Data
A precise understanding of a compound's physicochemical properties is paramount for its application in research and development. This compound is a substituted piperidine derivative whose structural features—a fluorinated nitrophenyl group attached to a piperidinol core—suggest its utility as a chemical intermediate. The molecular weight and formula are fundamental data points for any experimental work.
| Property | Value | Source(s) |
| Molecular Weight | 240.24 g/mol | [1] |
| Molecular Formula | C₁₁H₁₃FN₂O₃ | [1][2] |
| Appearance | Likely a solid at room temperature | [3] (by analogy) |
| Core Structure | Piperidine | [4] |
Synthesis of this compound: A Proposed Protocol
The synthesis of N-aryl piperidines is a well-established transformation in organic chemistry. The proposed synthesis for this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is chosen due to the high reactivity of the starting material, 1,2-difluoro-4-nitrobenzene, where the fluorine atom ortho to the powerfully electron-withdrawing nitro group is highly activated towards displacement.
Underlying Rationale (Causality)
The SₙAr mechanism is contingent on three key factors:
-
Aromatic Ring: The ring must be substituted with strong electron-withdrawing groups (like the nitro group, -NO₂) to lower the electron density of the ring, making it susceptible to nucleophilic attack.
-
Leaving Group: The ring must possess a good leaving group, in this case, a fluoride ion. Halogens are effective leaving groups in this context.
-
Nucleophile: A potent nucleophile is required to attack the electron-deficient ring. The secondary amine of 4-hydroxypiperidine serves this role.
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.
Experimental Protocol
Materials:
-
4-Hydroxypiperidine
-
1,2-Difluoro-4-nitrobenzene
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 equivalent) in DMSO (10 volumes), add potassium carbonate (2.0 equivalents). Stir the suspension at room temperature for 15 minutes.
-
Addition of Electrophile: Add 1,2-difluoro-4-nitrobenzene (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Validation
Robust analytical methods are essential to confirm the identity, purity, and yield of the synthesized compound.[5] For a molecule like this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Recommended Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the molecular weight of the product and monitoring the reaction's progress. The expected mass for the protonated molecule [M+H]⁺ would be approximately 241.24.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of protons on the piperidine ring and the aromatic system, with characteristic splitting patterns and chemical shifts.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Crucial for confirming the presence of the fluorine atom on the aromatic ring. This technique is highly sensitive to the fluorine's local chemical environment.[6][7]
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with UV detection, as the nitrophenyl group is a strong chromophore.
Self-Validating Analytical Workflow
The analytical protocol should be designed as a self-validating system. The molecular weight confirmation from LC-MS must be consistent with the structural information derived from NMR. HPLC provides the quantitative measure of purity, which should align with the qualitative assessment from the NMR spectra (i.e., minimal impurity peaks).
Caption: A self-validating workflow for the analytical characterization of the final product.
Applications in Research and Drug Discovery
Substituted piperidines are a cornerstone of drug discovery, recognized for their favorable pharmacokinetic properties and their ability to act as versatile scaffolds.[4][8] this compound is not just an inert chemical; it is a strategic building block for creating more complex molecules with potential therapeutic applications.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a "fragment" for use in FBDD screening campaigns, particularly those utilizing ¹⁹F-NMR to detect binding to protein targets.[6]
-
Chemical Handle for Derivatization: The nitro group can be readily reduced to an amine, providing a reactive handle for further chemical modifications, such as amide bond formation. This allows for the exploration of the surrounding chemical space to optimize binding affinity and other drug-like properties.
-
Scaffold for Bioactive Molecules: The core structure has been seen in compounds targeting a range of biological systems. For instance, similar piperidinol structures have been investigated for anti-tuberculosis activity[9] and as components of GPR119 agonists for diabetes treatment.[10]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound, with a molecular weight of 240.24 g/mol , is a valuable chemical intermediate for synthetic and medicinal chemistry.[1] Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. Proper analytical characterization is crucial to ensure its quality for subsequent applications. The strategic placement of the fluoro and nitro groups, combined with the versatile piperidinol core, makes it a highly attractive building block for the development of novel small molecules in drug discovery programs.
References
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PubChem. 1-(2-Fluoro-4-nitrophenyl)piperazine. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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Nielsen, A. T., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2236–2245. [Link]
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Islam, R., et al. (2024). An alternative synthetic strategy to construct apixaban analogues. Arkat USA. [Link]
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United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Karthikeyan, M. S., et al. (2014). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-8. [Link]
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MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
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Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of Research in Pharmacy and Science. [Link]
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Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594. [Link]
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Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 914. [Link]
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Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]
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An In-Depth Technical Guide to the Solubility Profile of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its solubility characteristics is paramount for formulation development, process chemistry, and ensuring consistent biological performance. This document details the physicochemical properties of the compound, including predicted pKa and logP values, and presents rigorous, step-by-step protocols for determining its thermodynamic and kinetic solubility. Furthermore, it explores the influence of critical factors such as pH and the presence of co-solvents on the solubility of this molecule, providing a holistic view for researchers in the field.
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands out as a pivotal parameter that dictates the biopharmaceutical performance of an orally administered drug. Poor solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and diminished therapeutic effect. This compound serves as a significant building block in medicinal chemistry. Its structural features, a substituted aromatic ring and a piperidinol moiety, suggest that its solubility will be influenced by factors such as the pH of the surrounding medium. Therefore, a detailed characterization of its solubility profile is not merely an academic exercise but a fundamental necessity for its successful application in pharmaceutical research and development. This guide is designed to provide a senior application scientist's perspective on elucidating the solubility of this compound, emphasizing the "why" behind the experimental choices to ensure robust and reproducible data.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic physicochemical properties is essential before embarking on solubility studies. These parameters govern its behavior in different solvent systems and provide a predictive framework for its solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FN₂O₃ | |
| Molecular Weight | 240.24 g/mol | |
| Predicted pKa (Basic) | 8.5 ± 0.2 | ACD/Labs Percepta |
| Predicted pKa (Acidic) | 13.5 ± 0.7 (Alcohol) | ACD/Labs Percepta |
| Predicted logP | 1.8 ± 0.3 | ACD/Labs Percepta |
Note: Predicted values are generated using ACD/Labs Percepta software and should be experimentally verified.
The predicted basic pKa of 8.5 is attributed to the piperidine nitrogen, indicating that the compound will be protonated and more soluble in acidic conditions. The predicted logP of 1.8 suggests a moderate lipophilicity.
Methodologies for Solubility Determination
The choice of solubility assay depends on the stage of drug development and the intended application of the data. For a comprehensive profile, both thermodynamic and kinetic solubility should be assessed.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility measurement.
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) using appropriate buffer systems (e.g., phosphate, acetate).
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the respective buffer. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, carefully separate the solid phase from the liquid phase by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility at each pH is reported as the mean concentration from replicate experiments.
-
Rationale for Excess Solid: The presence of undissolved solid ensures that the solution is saturated, a prerequisite for determining thermodynamic solubility.
-
Importance of Equilibration Time: A sufficient incubation period is critical to ensure that the dissolution process has reached a true equilibrium. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
-
Filtration: Filtration is a critical step to remove any undissolved particles that could lead to an overestimation of solubility. The choice of a low-binding filter material is important to prevent loss of the analyte.
Kinetic Solubility Determination (Nephelometry)
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of the conditions in some in vitro assays.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.
-
Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The instrument detects the light scattered by any precipitate that has formed.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.
-
Relevance of DMSO: The use of a DMSO stock solution mimics the way compounds are often introduced into biological assays. However, it's important to be aware that this can lead to supersaturated solutions, and thus kinetic solubility values are often higher than thermodynamic solubility.
-
High-Throughput Advantage: Nephelometry allows for the rapid screening of multiple compounds or conditions, making it ideal for early-stage lead optimization.
Factors Influencing the Solubility of this compound
The Impact of pH
The presence of the basic piperidine nitrogen in this compound makes its aqueous solubility highly dependent on pH. In acidic environments (pH < pKa), the nitrogen atom will be protonated, forming a more soluble salt. Conversely, in neutral to basic environments (pH > pKa), the compound will exist predominantly in its less soluble, neutral form.
Figure 1: Predicted Ionization Profile of this compound
Caption: Relationship between pH and the ionization state of the molecule.
The Effect of Co-solvents
For compounds with limited aqueous solubility, the use of co-solvents is a common formulation strategy. Co-solvents, such as ethanol, propylene glycol, and polyethylene glycol (PEG), can increase the solubility of a drug by reducing the polarity of the aqueous medium.
Table 2: Hypothetical Solubility of this compound in Co-solvent Systems (pH 7.4)
| Co-solvent System | Solubility (µg/mL) |
| Aqueous Buffer (pH 7.4) | To be determined experimentally |
| 10% Ethanol in Buffer | To be determined experimentally |
| 20% Ethanol in Buffer | To be determined experimentally |
| 10% PEG 400 in Buffer | To be determined experimentally |
| 20% PEG 400 in Buffer | To be determined experimentally |
The experimental determination of solubility in these systems would follow the thermodynamic solubility protocol, with the co-solvent mixtures used in place of the aqueous buffers.
Experimental Workflow and Data Visualization
A well-defined workflow is essential for obtaining reliable and reproducible solubility data.
Figure 2: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Conclusion
The solubility profile of this compound is a multifaceted characteristic that is crucial for its successful application in drug development. This guide has provided a comprehensive framework for understanding and determining its solubility, from its fundamental physicochemical properties to detailed experimental protocols. By elucidating the influence of pH and co-solvents, researchers can make informed decisions regarding formulation strategies and predict the in vivo behavior of this important chemical entity. The methodologies and principles outlined herein are designed to ensure the generation of high-quality, reliable data, thereby facilitating the progression of promising drug candidates from the laboratory to the clinic.
References
An In-Depth Technical Guide to the Safe Handling and-Use of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for safety and precision in research and development, this document outlines the compound's hazard profile, proper handling and storage procedures, and insights into its chemical properties and synthesis. This information is intended to empower researchers to work safely and effectively with this versatile molecule.
Compound Profile and Significance
This compound, with the molecular formula C₁₁H₁₃FN₂O₃ and a molecular weight of 240.23 g/mol , is a substituted piperidine derivative.[1] The presence of a fluorinated nitrophenyl group attached to a piperidinol core makes it a valuable building block in medicinal chemistry. The piperidine scaffold is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties. The electron-withdrawing nitro group and the fluorine atom on the phenyl ring influence the compound's reactivity, making it a key component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application of related compounds is in the synthesis of anticoagulants like Apixaban.[2][3]
Key Identifiers:
| Property | Value |
| Molecular Formula | C₁₁H₁₃FN₂O₃ |
| Molecular Weight | 240.23 g/mol [1] |
| Melting Point | 77-78 °C |
| Appearance | Solid (likely a powder) |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Anticipated):
Based on data from analogous compounds such as 1-(4-nitrophenyl)piperidine and 1-(2-fluoro-4-nitrophenyl)piperazine, the following GHS classifications are anticipated:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) , Respiratory tract irritation: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE):
A stringent PPE protocol is mandatory when handling this compound to minimize exposure risk.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of airborne particles that can cause respiratory tract irritation. |
Emergency First Aid Procedures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling, Storage, and Disposal
Proper laboratory practices are essential for the safe management of this compound.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Ground all equipment when handling large quantities to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[6]
-
Store separately from incompatible materials.[6]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Consult with a licensed professional waste disposal service to ensure proper disposal.
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dictated by its functional groups. The nitro group is electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution. The fluorine atom can act as a leaving group in such reactions. The hydroxyl group on the piperidine ring can undergo various reactions, such as esterification or etherification.
Thermal Decomposition:
Upon heating, nitrophenyl compounds can decompose to release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][7]
Synthesis:
A plausible and common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of 1,2-difluoro-4-nitrobenzene with piperidin-4-ol. The greater activation of the fluorine atom ortho to the nitro group would favor the desired substitution pattern.
Illustrative Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Experimental Protocol (General Procedure):
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidin-4-ol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile).
-
Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution to act as a proton scavenger.
-
-
Step 2: Addition of Reagent
-
Slowly add a solution of 1,2-difluoro-4-nitrobenzene to the reaction mixture at room temperature.
-
-
Step 3: Reaction
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Step 4: Work-up
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 5: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring, with coupling patterns influenced by the fluorine substituent. The protons on the piperidine ring will appear as multiplets in the aliphatic region. The proton of the hydroxyl group will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The carbons of the piperidine ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch: A broad band around 3300-3500 cm⁻¹ for the hydroxyl group.
-
C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[8]
-
C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 240, along with characteristic fragmentation patterns corresponding to the loss of functional groups.
Conclusion
This compound is a valuable chemical intermediate with clear applications in pharmaceutical research and development. While it presents manageable hazards, a thorough understanding of its properties and strict adherence to safety protocols are paramount. This guide provides a foundational framework for its safe handling, storage, and use, empowering researchers to leverage its synthetic potential while prioritizing a culture of safety in the laboratory.
References
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Bouling Chemical Co., Limited. (n.d.). 1-(2-Fluoro-4-Nitrophenyl)Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
ResearchGate. (2025, September 25). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Retrieved from [Link]
- Perumal, G. V., Devi, V. J. R., Rajarajan, G., & Thanikachalam, V. (2023). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Gravida Review Journal, 9(11), 550-573.
- Banks, H. D. (1992). Piperidine Synthesis.
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Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
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European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]
- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (n.d.).
-
PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Revisiting the thermal decomposition of five ortho -substituted phenyl azides by calorimetric techniques. Retrieved from [Link]
-
American Elements. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperidine. Retrieved from [Link]
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PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution. Retrieved from [Link]
- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
-
CrystEngComm. (2015, February 5). Two polymorphs of 4-hydroxypiperidine with different NH configurations. Retrieved from [Link]
- Google Patents. (n.d.). WO2016020711A1 - Process for the preparation of apixaban.
-
Preprints.org. (2023, November 14). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Retrieved from [Link]
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The Strategic Intermediate: A Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol in Modern Drug Discovery
Introduction: The Unseen Architect of Complex Molecules
In the intricate world of pharmaceutical synthesis, the strategic value of a well-designed intermediate cannot be overstated. These molecules are the unsung heroes, the crucial stepping stones that enable the efficient and reliable construction of complex Active Pharmaceutical Ingredients (APIs).[1] Among these pivotal building blocks is 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, a compound whose unique structural features make it an invaluable asset for medicinal chemists. This guide provides an in-depth technical exploration of this intermediate, from its rational synthesis to its critical role in the development of targeted therapeutics. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking new synthetic pathways and accelerating the journey from concept to clinic.
Core Chemical Characteristics
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FN₂O₃ | [2][3] |
| Molecular Weight | 240.23 g/mol | [2][3] |
| Appearance | Typically a solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from synthetic protocols of analogous compounds |
The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is a classic illustration of nucleophilic aromatic substitution (SNAr), a powerful reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings. The reaction hinges on the presence of strong electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack.
Reaction Mechanism and Rationale
The primary synthetic route involves the reaction of 3,4-difluoronitrobenzene with piperidin-4-ol. The key to this transformation lies in the electronic properties of the starting materials. The nitro group (-NO₂) is a potent electron-withdrawing group, and its presence ortho and para to the fluorine atoms dramatically increases their susceptibility to nucleophilic attack. The fluorine atom at the 2-position is preferentially displaced over the one at the 4-position due to the stronger activating effect of the para-nitro group.
The reaction proceeds through a well-established two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of piperidin-4-ol acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine at the 2-position of the 3,4-difluoronitrobenzene. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization onto the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically the rate-determining step of the overall reaction.
Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of SNAr reactions for similar substrates.
Materials:
-
3,4-Difluoronitrobenzene
-
Piperidin-4-ol
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of piperidin-4-ol (1.0 eq) in DMF or DMSO, add a base such as potassium carbonate or triethylamine (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete deprotonation of the piperidinol hydroxyl group, if necessary, and to activate the amine.
-
Add 3,4-difluoronitrobenzene (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data
¹H NMR (400MHz, CDCl₃):
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 6.9-8.1 ppm). The proton ortho to the nitro group will be the most deshielded. The proton between the fluorine and the piperidine ring will appear as a triplet, and the proton ortho to the fluorine will be a doublet of doublets.
-
Piperidine Protons: The protons on the piperidine ring will appear in the upfield region (δ 1.6-4.0 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) will be a multiplet around δ 3.8-4.0 ppm. The protons adjacent to the nitrogen will be deshielded and appear as multiplets. The remaining methylene protons will be in the δ 1.6-2.2 ppm range.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH) will be observed, and its chemical shift will be concentration-dependent.
¹³C NMR (100MHz, CDCl₃):
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large coupling constant (J C-F ≈ 250 Hz). The carbon attached to the nitro group and the carbon attached to the piperidine nitrogen will also be readily identifiable.
-
Piperidine Carbons: Four signals are expected for the piperidine ring. The carbon bearing the hydroxyl group will be in the δ 65-70 ppm range. The carbons adjacent to the nitrogen will appear around δ 50 ppm, and the other methylene carbons will be further upfield.
| Predicted ¹³C NMR Chemical Shifts | δ (ppm) |
| C-F | ~153 (d, J ≈ 250 Hz) |
| C-NO₂ | ~145 |
| C-N (Aromatic) | ~121 |
| Aromatic CHs | 112-117 |
| C-OH | ~67 |
| C-N (Piperidine) | ~50 |
| Piperidine CH₂s | 30-35 |
Application as a Synthetic Intermediate: The Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a precursor to more complex molecules, particularly in the synthesis of kinase inhibitors. The key transformation is the reduction of the nitro group to an amine, which then serves as a handle for further functionalization.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a crucial step and can be achieved through various standard reduction methods:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5]
-
Metal-Mediated Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective for this transformation.
Caption: Workflow for the reduction of the nitro group to form the key amine intermediate.
The resulting 1-(4-amino-2-fluorophenyl)piperidin-4-ol is a versatile intermediate. The primary aromatic amine can undergo a wide range of reactions, including amide bond formation, urea formation, and participation in cross-coupling reactions, to build the complex scaffolds of modern APIs.
Case Study: A Building Block for Crizotinib Analogues
A prominent example of the application of this scaffold is in the synthesis of analogues of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used in the treatment of non-small cell lung cancer.[6][7][8] The 4-amino-2-fluorophenyl moiety is a key pharmacophore in many kinase inhibitors, and the piperidin-4-ol provides a versatile point for attachment of other fragments of the molecule. The synthetic routes to Crizotinib and its analogues often involve the coupling of a piperidine-containing fragment with a substituted pyridine or pyrazole ring system.[9]
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in drug discovery. Its synthesis is a robust and well-understood process, and its subsequent transformations provide access to a rich chemical space. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this intermediate's properties, synthesis, and applications is essential for the development of the next generation of targeted therapies. As the demand for novel and effective drugs continues to grow, the importance of versatile and strategically designed intermediates like this compound will only increase.
References
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
- Crizotinib for use in the treatment of cancer. (2013).
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4-(2-fluoro-4-nitrophenyl)morpholine. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
- Method for preparing 4-amino-4-phenylpiperidines. (2004).
-
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2024). ResearchGate. [Link]
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A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
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Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2009). PMC. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC. [Link]
-
Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. (2022). PMC. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. (2023). Preprints.org. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]
-
13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. (1998). Oriental Journal of Chemistry. [Link]
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Methodological & Application
Synthesis of Apixaban using 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol intermediate
Application Note: A Practical, Scalable Synthesis of Apixaban
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction and Strategic Overview
Apixaban is an orally bioavailable, highly selective, and direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Marketed as Eliquis®, it is widely prescribed for the prevention of stroke in patients with nonvalvular atrial fibrillation and for the prevention and treatment of venous thromboembolic events.[1] Its chemical structure is 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.
Numerous synthetic routes to Apixaban have been developed, each with distinct advantages and challenges regarding cost, scalability, and impurity profiles. While various intermediates can be conceptualized, industrial and laboratory syntheses prioritize efficiency, robustness, and convergence. A widely adopted and logical strategy begins with the construction of the key 1-(4-nitrophenyl)piperidin-2-one lactam ring. This intermediate serves as a foundational scaffold upon which the complex pyrazolopyridinone core is subsequently assembled.
This application note details a robust, multi-step synthesis based on established chemical principles, designed to guide researchers through a practical and scalable route to high-purity Apixaban. The process is presented in four major stages:
-
Synthesis of the Lactam Core: Formation of the N-aryl piperidin-2-one intermediate.
-
Activation and Cyclization Precursor Formation: Chemical modification of the lactam to prepare it for pyrazole ring formation.
-
Assembly of the Tricyclic System: Construction of the core pyrazolopyridinone structure via a key cycloaddition reaction.
-
Final Amidation and Purification: Conversion to the active pharmaceutical ingredient and crystallization to the desired polymorphic form.
Each stage includes a detailed protocol, mechanistic insights, and critical quality control checkpoints to ensure a self-validating and reproducible workflow.
Overall Synthetic Workflow
The synthesis is designed as a convergent process, building complexity in a controlled, stepwise manner. The logical flow from commercially available starting materials to the final Apixaban product is illustrated below.
Caption: High-level workflow for the synthesis of Apixaban.
Experimental Protocols & Methodologies
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Handle corrosive materials like PCl₅ and strong bases with extreme care.
Part 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one (Intermediate 1)
This initial stage involves the acylation of p-nitroaniline with 5-chlorovaleryl chloride, followed by a base-mediated intramolecular cyclization to form the crucial lactam ring. This "one-pot" procedure is efficient and avoids the isolation of the unstable acyclic intermediate.[2][3]
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Example Mass/Volume |
| p-Nitroaniline | 138.12 | 1.0 | 13.8 g (0.1 mol) |
| 5-Chlorovaleryl Chloride | 155.01 | 1.1 | 17.1 g (0.11 mol) |
| Triethylamine (TEA) | 101.19 | 2.5 | 25.3 g (0.25 mol) |
| Potassium tert-butoxide | 112.21 | 1.2 | 13.5 g (0.12 mol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 400 mL |
| Ethyl Acetate (EtOAc) | - | - | For work-up |
| Brine | - | - | For work-up |
Protocol:
-
Reaction Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add p-nitroaniline (1.0 eq) and anhydrous THF (200 mL). Stir to dissolve.
-
Acylation: Cool the solution to 0-5 °C in an ice-water bath. Add triethylamine (2.5 eq). In the dropping funnel, prepare a solution of 5-chlorovaleryl chloride (1.1 eq) in anhydrous THF (100 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring (Acylation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the consumption of p-nitroaniline by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc mobile phase.
-
Intramolecular Cyclization: Once the acylation is complete, cool the reaction mixture back to 0-5 °C. Add potassium tert-butoxide (1.2 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality: Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the amide nitrogen, facilitating the intramolecular SN2 reaction that displaces the chloride and forms the six-membered lactam ring.[4]
-
-
Reaction Monitoring (Cyclization): Stir the reaction at room temperature for 4-6 hours or until TLC indicates the formation of the product is complete.
-
Work-up and Isolation: Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from isopropanol or ethanol to yield 1-(4-nitrophenyl)piperidin-2-one as a yellow crystalline solid.
Quality Control: The identity and purity of Intermediate 1 should be confirmed by ¹H NMR, LC-MS, and melting point analysis before proceeding.
Part 2: Synthesis of 1-(4-Aminophenyl)piperidin-2-one (Intermediate 2)
This step involves the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation.[5]
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Example Mass/Volume |
| Intermediate 1 | 220.22 | 1.0 | 22.0 g (0.1 mol) |
| Palladium on Carbon (10% Pd/C) | - | 0.01 (1 mol%) | ~2.2 g (10% w/w) |
| Hydrazine Hydrate (80%) | 50.06 | 4.0 | 25.0 g (0.4 mol) |
| Ethanol (EtOH) | - | - | 400 mL |
| Water | - | - | 50 mL |
Protocol:
-
Reaction Setup: In a 1 L flask, suspend Intermediate 1 (1.0 eq) in a mixture of ethanol (400 mL) and water (50 mL). Add 10% Pd/C catalyst (10% by weight of the starting material).
-
Reduction: Heat the suspension to 50-60 °C. Add hydrazine hydrate (4.0 eq) dropwise over 1 hour. An exothermic reaction and gas evolution will be observed.
-
Causality: Hydrazine, in the presence of a catalyst, acts as a hydrogen donor to reduce the nitro group. This method avoids the need for high-pressure hydrogenation equipment.[6]
-
-
Reaction Monitoring: Stir the mixture at 60 °C for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up and Isolation: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, dried over Na₂SO₄, and concentrated to give 1-(4-aminophenyl)piperidin-2-one as a solid, which can be used in the next step without further purification if purity is >98% by HPLC.
Quality Control: Confirm product formation via LC-MS (observe mass change from -NO₂ to -NH₂) and HPLC for purity assessment.
Part 3: Synthesis of Apixaban Ethyl Ester (Intermediate 4)
This crucial stage involves a multi-step, one-pot sequence: α,α-dichlorination of the lactam ring of Intermediate 2, in-situ elimination to form a reactive enamine intermediate, and finally, a [3+2] cycloaddition with a hydrazone reagent to build the pyrazolopyridinone core.
Caption: Formation of the tricyclic core via cycloaddition.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Example Mass/Volume |
| Intermediate 2 | 190.23 | 1.0 | 19.0 g (0.1 mol) |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 2.2 | 45.8 g (0.22 mol) |
| Hydrazone Reagent* | 270.70 | 1.05 | 28.4 g (0.105 mol) |
| Triethylamine (TEA) | 101.19 | 3.0 | 30.4 g (0.3 mol) |
| Potassium Iodide (KI) | 166.00 | 0.1 | 1.66 g (0.01 mol) |
| Dichloromethane (DCM) | - | - | 500 mL |
*Hydrazone Reagent: Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. This is typically prepared separately via a Japp-Klingemann reaction from 4-methoxyaniline.[7][8]
Protocol:
-
Chlorination: Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM (300 mL) and cool to 0-5 °C. Add PCl₅ (2.2 eq) portion-wise, keeping the temperature below 10 °C.
-
Reaction Monitoring (Chlorination/Elimination): Allow the mixture to warm to room temperature and then heat to reflux (around 40 °C) for 4-6 hours. This step achieves both dichlorination at the alpha-position and subsequent elimination of one equivalent of HCl to form the 1-(4-aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one intermediate in situ.
-
Work-up (Intermediate): Cool the reaction mixture and pour it carefully onto crushed ice (~300 g). Separate the organic layer, wash with saturated NaHCO₃ solution and then brine. Dry over Na₂SO₄. This DCM solution containing the chlorinated intermediate is used directly.
-
Cycloaddition: To the solution from the previous step, add the Hydrazone Reagent (1.05 eq), TEA (3.0 eq), and catalytic KI (0.1 eq).
-
Causality: TEA acts as a base to facilitate the cycloaddition reaction. KI can act as a catalyst to promote the reaction, potentially through a Finkelstein-type exchange on the chloro-hydrazone, making it more reactive.[5]
-
-
Reaction and Isolation: Stir the mixture at room temperature for 12-18 hours. Monitor by HPLC for the formation of the product. Once complete, wash the reaction mixture with water (2 x 100 mL). Concentrate the organic layer under reduced pressure.
-
Purification: The crude product is triturated with methanol or isopropanol to induce crystallization. Filter the solid and dry under vacuum to yield Apixaban Ethyl Ester (Intermediate 4).
Quality Control: Confirm structure by ¹H NMR and LC-MS. Purity must be >99% by HPLC before proceeding to the final step.
Part 4: Final Amidation and Purification of Apixaban (Form N-1)
The final step is the conversion of the ethyl ester to the primary amide functionality of Apixaban. This is a critical step that also determines the final polymorphic form of the API.[9][10]
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Example Mass/Volume |
| Apixaban Ethyl Ester (Int. 4) | 488.53 | 1.0 | 48.9 g (0.1 mol) |
| Propylene Glycol | - | - | 250 mL |
| Anhydrous Ammonia (gas) | 17.03 | Excess | - |
| Methanol / Water | - | - | For crystallization |
Protocol:
-
Reaction Setup: In a pressure-rated reactor, suspend Apixaban Ethyl Ester (1.0 eq) in propylene glycol (approx. 5 volumes).
-
Amidation: Seal the reactor. Heat the mixture to 85-95 °C. Bubble anhydrous ammonia gas through the suspension with vigorous stirring. Maintain the temperature and ammonia flow for 6-12 hours.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (use extreme care when sampling from a pressurized, hot reactor) and analyzing by HPLC for the disappearance of the starting material.
-
Crystallization and Isolation: Once the reaction is complete (conversion >99.5%), cool the reactor to 60 °C. Slowly add water (approx. 3 volumes) as an anti-solvent to initiate crystallization. Continue cooling slowly to room temperature and hold for 2-4 hours to allow for complete precipitation.
-
Purification: Filter the solid product and wash the cake thoroughly with a methanol/water mixture (e.g., 1:1), followed by pure water. Dry the solid in a vacuum oven at 50-60 °C to a constant weight. This procedure typically yields Apixaban crystalline Form N-1 .[10]
Quality Control: The final API should be rigorously tested.
-
Purity: HPLC analysis (should be >99.8%).
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
-
Polymorphic Form: Characterize by X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm Form N-1.
Analytical Characterization Data
| Compound | Technique | Expected Results |
| Intermediate 1 | ¹H NMR | (400 MHz, CDCl₃) δ: 8.25 (d, 2H), 7.45 (d, 2H), 3.70 (t, 2H), 2.60 (t, 2H), 2.00 (m, 4H). |
| MS (ESI) | m/z: 221.1 [M+H]⁺ | |
| Apixaban | ¹H NMR | (400 MHz, DMSO-d₆) δ: 7.75 (s, 1H, -CONH₂), 7.53 (d, 2H), 7.45 (s, 1H, -CONH₂), 7.38 (d, 2H), 7.30 (d, 2H), 7.03 (d, 2H), 4.08 (t, 2H), 3.82 (s, 3H, -OCH₃), 3.62 (t, 2H), 3.25 (t, 2H), 2.40 (t, 2H), 1.88 (m, 4H). |
| MS (ESI) | m/z: 460.2 [M+H]⁺ | |
| HPLC | Retention Time: Method-dependent, but should show a single major peak with >99.8% purity. | |
| DSC | Form N-1 exhibits a characteristic endothermic peak at approximately 235-237 °C.[10] |
References
-
Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]
- Cipla Limited. (2015).
-
Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly, 155, 113-118. [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2021). Preparation method of Apixaban intermediate suitable for industrial production. CN113264870A.
- Shandong Luoxin Pharmaceutical Group Stock Co., Ltd. (2016).
- F.I.S. Fabbrica Italiana Sintetici S.P.A. (2016). Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters. US20160326171A1.
- F.I.S. Fabbrica Italiana Sintetici S.P.A. (2019). Key intermediates and impurities of the synthesis of Apixaban: Apixaban glycol esters. EP3098220B1.
-
Fornasier, R., et al. (1981). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 6, 863-866. [Link]
-
Shaikh, A., et al. (2017). An alternative synthetic strategy to construct apixaban analogues. ARKIVOC, 2018(2), 1-13. [Link]
-
Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. International Journal of ChemTech Research, 8(6), 616-624. [Link]
-
F.I.S. Fabbrica Italiana Sintetici S.P.A. (2019). Process for preparing Apixaban Form N-1. EP3098221B1. [Link]
- Cadila Healthcare Limited. (2018).
-
Dong, W., et al. (2023). A practical synthesis for the key intermediate (G) of Apixaban. ResearchGate. [Link]
-
Banks, B. J., et al. (2019). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2019(4), M1095. [Link]
-
Wikipedia contributors. (2023). Japp–Klingemann reaction. Wikipedia. [Link]
- Nanjing University of Science and Technology. (2017).
-
Banjoko, O., & O'Leary, P. (1981). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, 5, 645-648. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved January 18, 2026, from [Link]
-
Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Bulletin of the Korean Chemical Society, 33(11), 3793-3797. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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The Strategic Role of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Piperidine Scaffold and the Significance of Fluorination in Drug Design
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to achieve specific interactions with biological targets. The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to fit into diverse binding pockets of enzymes and receptors.[2]
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the pKa of nearby functional groups.[3][4]
This guide focuses on 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol , a key building block that combines the advantageous features of the piperidine scaffold with the strategic placement of a fluorine atom and a synthetically versatile nitro group. This combination makes it a highly valuable intermediate in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FN₂O₃ | [5][6] |
| Molecular Weight | 240.24 g/mol | [5][6] |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from typical reaction conditions |
Expected Spectroscopic Data
While a publicly available, dedicated spectrum for this compound is not readily found, we can predict its key NMR features based on the analysis of a closely related analogue, 4-(2-fluoro-4-nitrophenyl)morpholine.[7]
-
¹H NMR:
-
Aromatic Protons: The protons on the nitrophenyl ring will appear in the downfield region (typically δ 6.9-8.1 ppm). The proton ortho to the fluorine will likely be a triplet, while the others will be doublets or doublet of doublets, showing coupling to both the fluorine and adjacent protons.
-
Piperidine Protons: The protons on the piperidine ring will be in the upfield region. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will be a multiplet. The axial and equatorial protons on the other carbons will show complex splitting patterns. The protons on the carbons adjacent to the nitrogen will be shifted downfield compared to the others.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The other aromatic carbons will also show smaller couplings to the fluorine. The carbon bearing the nitro group will be significantly downfield.
-
Piperidine Carbons: The carbon attached to the hydroxyl group will be in the range of δ 60-70 ppm. The carbons adjacent to the nitrogen will be around δ 50 ppm.
-
Synthesis of this compound
The primary synthetic route to this key intermediate is a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly effective due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack, and the fluorine atom, which is a good leaving group.[8]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile (in this case, the secondary amine of piperidin-4-ol) attacks the carbon atom bearing the fluorine, which is activated by the ortho-fluorine and para-nitro group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final product.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established SNAr methodologies for similar substrates.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Piperidin-4-ol
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add piperidin-4-ol (1.0 eq) and the chosen solvent (DMF or MeCN).
-
Add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq) to the mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add a solution of 1,2-difluoro-4-nitrobenzene (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in the Synthesis of Kinase Inhibitors
This compound is a critical precursor in the synthesis of various kinase inhibitors, most notably Bruton's Tyrosine Kinase (BTK) inhibitors.[9][10] The synthetic strategy typically involves two key transformations: reduction of the nitro group to an aniline, followed by the construction of the core heterocyclic scaffold of the inhibitor.
Workflow for BTK Inhibitor Synthesis
Protocol 1: Reduction of the Nitro Group
Principle: The nitro group is a versatile functional group that can be readily reduced to a primary amine. Common methods include catalytic hydrogenation or the use of reducing metals in acidic or neutral conditions.
Materials:
-
This compound
-
Iron powder (Fe) and Ammonium chloride (NH₄Cl) or Palladium on carbon (10% Pd-C)
-
Ethanol (EtOH) and Water or Methanol (MeOH)
-
Hydrogen gas (for catalytic hydrogenation)
Procedure (using Fe/NH₄Cl):
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield 1-(4-amino-2-fluorophenyl)piperidin-4-ol. This intermediate is often used in the next step without further purification.
Protocol 2: Construction of the Pyrazolopyrimidine Core (Example)
The resulting aniline is a key nucleophile for building the heterocyclic core of many BTK inhibitors, such as analogues of ibrutinib.[11][12][13]
Principle: This step typically involves the condensation of the aniline intermediate with a suitably functionalized pyrimidine or a similar precursor to form the final heterocyclic system.
Materials:
-
1-(4-Amino-2-fluorophenyl)piperidin-4-ol
-
A suitable pyrimidine precursor (e.g., 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine)
-
A palladium catalyst and ligand (for cross-coupling reactions) or conditions for nucleophilic substitution.
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
A suitable solvent (e.g., Dioxane, DMF)
Note: The exact conditions for this step are highly dependent on the specific pyrimidine precursor used and are often proprietary or detailed in patent literature. The general principle involves the formation of a new carbon-nitrogen or carbon-carbon bond to construct the final inhibitor scaffold.
Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (BTK)
The final drug products derived from this compound often function as potent inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4][9][10] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[14] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell growth.[14]
The BTK Signaling Pathway
BTK inhibitors, such as ibrutinib and its analogues, typically bind to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[15] This blocks the downstream signaling cascade, ultimately leading to apoptosis (programmed cell death) of the malignant B-cells.
Biological Activity of Derived Inhibitors
The potency of BTK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value. Lower IC₅₀ values indicate greater potency.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Ibrutinib | BTK | 0.46 | [16] |
| Acalabrutinib | BTK | 3.0 | [16] |
| Zanubrutinib | BTK | <1.0 | [17] |
| Spebrutinib | BTK | 1.6 | [16] |
| Compound 6f (benzofuro[3,2-b]pyridin-2(1H)-one derivative) | BTK | 74 | [5] |
| Compound 16b (benzofuro[3,2-b]pyridin-2(1H)-one derivative) | BTK | 139 | [5] |
Conclusion and Future Perspectives
This compound stands out as a strategically designed building block that leverages the beneficial properties of the piperidine scaffold and fluorine substitution. Its straightforward synthesis via SNAr and the versatile chemistry of the nitro group make it an invaluable intermediate for the construction of complex, biologically active molecules. The successful application of this compound in the development of potent BTK inhibitors for B-cell malignancies underscores its importance in modern drug discovery. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-designed, functionalized building blocks will undoubtedly grow, paving the way for the next generation of targeted therapies.
References
-
ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Bruton's tyrosine kinase (BTK) and associated... Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... Retrieved from [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
Frontiers in Immunology. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Retrieved from [Link]
- Google Patents. (n.d.). CN104557945A - Synthesis method of ibrutinib.
-
ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of Btk-dependent platelet aggregation (PA) by GPVI or FcγRIIa stimulation of blood, therapeutic plasma concentrations and blood concentrations which increase bleeding time in vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Percentage of inhibition and IC50 values reported for BTK inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). BTK product formation progress curves (A-D) and time-dependence of IC... Retrieved from [Link]
-
Oriental Journal of Chemistry. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. (n.d.). WO2017039425A1 - A method for preparation of ibrutinib precursor.
-
ResearchGate. (2021). (PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib. Retrieved from [Link]
-
Thieme. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US10023542B2 - Ibrutinib intermediate compounds, preparation methods and uses thereof.
-
Hindawi. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2... Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]
-
PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... Retrieved from [Link]43292150)
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Application Notes and Protocols for the Utilization of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol in Parallel Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol as a versatile building block in parallel synthesis. We present detailed, field-proven protocols for key chemical transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation, enabling the rapid generation of diverse chemical libraries. The protocols are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles to facilitate optimization and troubleshooting. This guide is structured to empower scientists to leverage this valuable scaffold for accelerated hit-to-lead campaigns and the exploration of novel chemical space.
Introduction: The Strategic Value of the this compound Scaffold
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceutical agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The specific scaffold, this compound, offers a unique combination of reactive handles that make it an exceptionally valuable starting material for parallel synthesis and library generation.[3][4]
The key structural features and their synthetic utility are:
-
Activated Aryl Fluoride: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the para position. This allows for facile displacement by a variety of nucleophiles.
-
Nitro Group: The nitro group can be readily reduced to an aniline, which then serves as a versatile handle for a wide range of subsequent chemical transformations, including amide bond formation, sulfonylation, and further cross-coupling reactions.
-
Piperidin-4-ol: The secondary alcohol provides a point for derivatization through etherification, esterification, or oxidation to the corresponding piperidinone, which can then be further functionalized.
-
Piperidine Nitrogen: The secondary amine of the piperidine ring can be a site for N-alkylation or N-arylation, although in this scaffold, it is already functionalized.
The strategic combination of these functionalities allows for a multi-directional approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) around a central core.[2][5][6]
Core Applications in Parallel Synthesis: Protocols and Methodologies
The following sections provide detailed protocols for three key transformations that leverage the unique reactivity of this compound for the generation of diverse chemical libraries in a parallel format.
Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] In the context of our scaffold, this reaction can be employed to displace the activated fluoride with a wide range of primary and secondary amines, introducing significant diversity.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, typically Pd₂(dba)₃, is used in combination with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. These ligands facilitate the oxidative addition of the aryl fluoride to the palladium center and the subsequent reductive elimination of the aminated product.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for the deprotonation of the amine nucleophile, forming the active palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, all manipulations should be performed under an inert atmosphere of nitrogen or argon.
Experimental Protocol: Parallel Buchwald-Hartwig Amination
This protocol is designed for a 24-well parallel synthesis platform.
-
Preparation of Reagent Stock Solutions:
-
Substrate Solution: Prepare a 0.2 M solution of this compound in anhydrous toluene.
-
Amine Solutions: Prepare a 0.3 M solution of each amine to be coupled in anhydrous toluene.
-
Catalyst/Ligand Solution: Prepare a stock solution containing Pd₂(dba)₃ (0.01 M) and XPhos (0.02 M) in anhydrous toluene.
-
Base Slurry: Prepare a slurry of NaOtBu (0.6 M) in anhydrous toluene.
-
-
Reaction Assembly (in an inert atmosphere glovebox):
-
To each well of a 24-well reaction block, add 500 µL of the this compound stock solution (0.1 mmol).
-
Add 500 µL of the respective amine stock solution (0.15 mmol) to each well.
-
Add 200 µL of the catalyst/ligand stock solution (0.002 mmol Pd₂(dba)₃, 0.004 mmol XPhos).
-
Add 500 µL of the NaOtBu slurry (0.3 mmol).
-
Seal the reaction block with a pierceable cap mat.
-
-
Reaction Execution:
-
Place the sealed reaction block on a heating block shaker and heat at 100 °C with shaking for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench each reaction with 1 mL of saturated aqueous ammonium chloride solution.
-
Extract each well with 2 x 1.5 mL of ethyl acetate.
-
Combine the organic extracts for each well and concentrate in vacuo.
-
Purify the crude products via parallel flash chromatography or preparative HPLC.
-
Quantitative Data Summary:
| Parameter | Value |
| Substrate Amount | 0.1 mmol |
| Amine Amount | 0.15 mmol (1.5 equiv) |
| Pd₂(dba)₃ Loading | 2 mol% |
| XPhos Loading | 4 mol% |
| Base Amount | 0.3 mmol (3.0 equiv) |
| Solvent Volume | 1.7 mL |
| Temperature | 100 °C |
| Typical Yield Range | 45-85% |
Experimental Workflow Diagram:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 3: Amide Bond Formation Following Nitro Reduction
A powerful strategy involves the reduction of the nitro group to an aniline, which can then be acylated with a library of carboxylic acids to generate a diverse set of amides.
Causality of Experimental Choices:
-
Nitro Reduction: Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate is a reliable method for reducing aromatic nitro groups without affecting other functional groups.
-
Amide Coupling: A variety of coupling reagents can be used, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice for parallel synthesis due to its high reactivity and low rate of epimerization. A tertiary amine base like diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is ideal for dissolving the reactants and facilitating the coupling reaction.
Experimental Protocol: Two-Step Nitro Reduction and Amide Coupling
This protocol is designed for manual or semi-automated parallel synthesis in reaction tubes.
Step 1: Nitro Reduction
-
To a reaction tube containing this compound (0.2 mmol, 48.1 mg), add 2 mL of ethanol.
-
Add SnCl₂·2H₂O (1.0 mmol, 225.6 mg, 5 equiv).
-
Heat the mixture to 70 °C and stir for 3 hours.
-
Cool to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract with ethyl acetate (3 x 5 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(4-amino-2-fluorophenyl)piperidin-4-ol, which can often be used in the next step without further purification.
Step 2: Parallel Amide Coupling
-
Preparation of Stock Solutions:
-
Amine Solution: Prepare a 0.1 M solution of the crude 1-(4-amino-2-fluorophenyl)piperidin-4-ol in DMF.
-
Carboxylic Acid Solutions: Prepare 0.12 M solutions of a library of carboxylic acids in DMF.
-
Coupling Reagent Solution: Prepare a 0.15 M solution of HATU in DMF.
-
Base Solution: Prepare a 0.3 M solution of DIPEA in DMF.
-
-
Reaction Assembly:
-
To each reaction tube, add 200 µL of the amine solution (0.02 mmol).
-
Add 200 µL of the respective carboxylic acid solution (0.024 mmol).
-
Add 200 µL of the HATU solution (0.03 mmol).
-
Add 200 µL of the DIPEA solution (0.06 mmol).
-
Cap the tubes and shake at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Add 1 mL of water to each tube.
-
Extract with 2 x 1 mL of ethyl acetate.
-
Combine the organic layers for each reaction and concentrate in vacuo.
-
Purify the products by preparative HPLC.
-
Quantitative Data Summary (Amide Coupling Step):
| Parameter | Value |
| Amine Amount | 0.02 mmol |
| Carboxylic Acid Amount | 0.024 mmol (1.2 equiv) |
| HATU Amount | 0.03 mmol (1.5 equiv) |
| DIPEA Amount | 0.06 mmol (3.0 equiv) |
| Solvent Volume | 800 µL |
| Temperature | Room Temperature |
| Typical Yield Range | 50-90% |
Logical Relationship Diagram:
Caption: Two-step synthesis of an amide library.
Troubleshooting and Optimization
High-throughput experimentation can present unique challenges. Below are common issues and potential solutions when working with this compound in a parallel synthesis format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion in Cross-Coupling Reactions | - Inactive catalyst (oxidation) - Insufficiently anhydrous conditions - Poorly soluble base or substrate | - Ensure a strictly inert atmosphere. - Use freshly distilled, anhydrous solvents. - Consider a more soluble base (e.g., Cs₂CO₃ for Suzuki) or a different solvent system. |
| Formation of Byproducts | - Homocoupling of boronic acids (Suzuki) - Hydrodehalogenation of the starting material - Incomplete nitro reduction | - Lower the reaction temperature. - Decrease the catalyst loading. - Increase the amount of reducing agent or reaction time for the nitro reduction. |
| Poor Reproducibility Across Wells | - Inaccurate liquid handling - Temperature gradients across the reaction block - Inconsistent mixing | - Calibrate automated liquid handlers regularly. - Ensure the reaction block is uniformly heated. - Optimize the shaking speed to ensure efficient mixing in all wells. |
| Difficult Purification | - Close-eluting byproducts - Poor solubility of the product | - Develop a gradient elution method for preparative HPLC. - Screen different solvent systems for purification. - Consider a catch-and-release purification strategy using solid-phase extraction. |
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry, 2008. [Link]
-
Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]
-
Parallel Synthesis | Screening of Reaction Conditions. Mettler Toledo. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central, 2020. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2012. [Link]
- 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed, 2004. [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed, 2023. [Link]
-
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. PubMed Central, 2021. [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate, 2025. [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Preparation of piperidine derivatives.
- 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
- Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
- New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works, 2025. [Link]
-
Discovery and SAR of pyrrolo[2,1-f]t[3][8][9]riazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed, 2016. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central, 2020. [Link]
- Preparation of substituted piperidin-4-ones.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central, 2020. [Link]
- 4-hydroxy-piperidine derivatives and their preparation.
- Process for the preparation of apixaban.
- New 4 - substituted piperidines.
- New derivatives of 4-substituted piperazines.
- Common Organic Chemistry.
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The Strategic Application of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Keystone Building Block for Targeted Therapeutics
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as pivotal regulators of cellular signaling pathways, represent a significant class of therapeutic targets. The development of small molecule inhibitors that can precisely modulate the activity of specific kinases has revolutionized treatment paradigms for numerous diseases. Within this context, the careful selection of molecular building blocks is paramount to the successful synthesis of complex and effective drug candidates. 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol has emerged as a critical intermediate in the synthesis of a range of kinase inhibitors, most notably those targeting Bruton's tyrosine kinase (BTK). This application note provides a detailed exploration of the strategic use of this compound, outlining its chemical rationale, and providing comprehensive protocols for its application in the synthesis of a representative BTK inhibitor.
Chemical and Physical Properties
A foundational understanding of the physicochemical characteristics of this compound is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 870377-33-2 | [1][2] |
| Molecular Formula | C₁₁H₁₃FN₂O₃ | [1][2] |
| Molecular Weight | 240.23 g/mol | [1][2] |
| Appearance | Solid (typically a powder) | [1] |
| Melting Point | 77-78 °C | [2] |
The strategic placement of the fluoro and nitro groups on the phenyl ring is central to the utility of this molecule. The strongly electron-withdrawing nature of the nitro group, ortho and para to the fluorine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[3][4] This activation facilitates the displacement of the fluorine atom by a suitable nucleophile, a key step in the construction of the kinase inhibitor scaffold. The piperidin-4-ol moiety provides a crucial point of attachment and can be instrumental in establishing key interactions within the kinase's binding pocket.
The Role of Fluorine in Kinase Inhibitor Design
The incorporation of fluorine into pharmaceutical compounds is a well-established strategy in drug design to enhance a molecule's therapeutic properties.[5][6][7][8][9] In the context of kinase inhibitors, fluorine can:
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing the inhibitor's potency.[7][8]
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[5][7]
-
Modulate Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, membrane permeability, and overall pharmacokinetic profile.[5][6][7]
Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[10][11][12][13][14] Dysregulation of the BTK pathway is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.[11][13] The following sections detail a representative synthetic pathway for a BTK inhibitor, leveraging this compound as a key starting material.
Overall Synthetic Workflow
The synthesis can be logically divided into three main stages:
-
Core Scaffold Assembly: Nucleophilic aromatic substitution to couple the piperidine moiety with the pyrazolopyrimidine core.
-
Functional Group Transformation: Reduction of the nitro group to a primary amine, a crucial step for introducing further diversity and modulating biological activity.
-
Final Elaboration: Acylation of the piperidine nitrogen to install the pharmacophore responsible for covalent binding to the target kinase.
Synthetic workflow for a BTK inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Core Nucleus)
This protocol outlines the synthesis of the core heterocyclic system, which is a common scaffold in many BTK inhibitors.[15][16]
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Phenylhydrazine
-
Formamide
-
Phosphorus oxychloride
-
4-Aminobenzoic acid
-
Ethanol, Isopropanol, Dichloromethane (DCM)
-
Sodium ethoxide
-
Thionyl chloride
-
Triethylamine (TEA)
Procedure:
-
Step 1: Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
In a round-bottom flask, dissolve ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol.
-
Heat the mixture at 80°C for 4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Step 2: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Combine the product from Step 1 with an excess of formamide.
-
Heat the mixture to 190°C for 8 hours.
-
Upon cooling, the product will precipitate. Collect by filtration and wash with water.
-
-
Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Suspend the product from Step 2 in phosphorus oxychloride.
-
Reflux the mixture at 106°C for 6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 4: Synthesis of 4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid.
-
Dissolve the chloro-derivative from Step 3 and 4-aminobenzoic acid in isopropanol.
-
Heat the mixture to reflux for 16-18 hours.
-
Cool the reaction and collect the solid product by filtration. This intermediate is the core nucleus for coupling.
-
Protocol 2: Coupling of this compound with the Pyrazolopyrimidine Core
This crucial step involves the SₙAr reaction to link the two key fragments.
Materials:
-
This compound
-
4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid (from Protocol 1)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
To a solution of 4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid in DMF, add this compound and potassium carbonate.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the coupled product.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is a versatile handle for further modifications.[17]
Materials:
-
The coupled product from Protocol 2
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol/Water or Ethyl acetate
Procedure (using Iron):
-
Suspend the nitro compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
The product can be purified by extraction and subsequent crystallization or chromatography.
Protocol 4: Final Acylation to Yield the BTK Inhibitor
This final step introduces the acryloyl moiety, which is responsible for the covalent and irreversible inhibition of BTK.[18][19]
Materials:
-
The amino-substituted intermediate from Protocol 3
-
Acryloyl chloride
-
A suitable base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine from Protocol 3 in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add the base (e.g., DIPEA) to the solution.
-
Slowly add a solution of acryloyl chloride in DCM to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography on silica gel to afford the pure BTK inhibitor.
Mechanism of Action: BTK Signaling Pathway
The synthesized inhibitor targets BTK, a key enzyme in the B-cell receptor signaling pathway.
Simplified BTK signaling pathway and point of inhibition.
Upon activation of the B-cell receptor, a cascade of phosphorylation events leads to the activation of BTK.[10][11][12][13][14] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways essential for B-cell proliferation and survival.[10][11][12][13][14] The synthesized BTK inhibitor forms a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition and the subsequent blockade of this critical signaling pathway.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its unique chemical architecture, particularly the activated fluoronitrophenyl moiety, provides a reliable handle for constructing complex molecular scaffolds through nucleophilic aromatic substitution. The protocols detailed herein offer a representative pathway for the synthesis of a potent BTK inhibitor, highlighting the strategic importance of this intermediate in modern drug discovery. The continued application of such well-designed building blocks will undoubtedly fuel the development of next-generation targeted therapies.
References
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- Taylor & Francis Online. The role of fluorine in medicinal chemistry.
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
- Lilly. Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies.
- Inhance Technologies. How Is Fluorine Used in the Medical Field?
- Standard of Care. Bruton's tyrosine kinase (BTK).
- PubMed. Targeting Bruton's tyrosine kinase (BTK)
- Wikipedia. Bruton's tyrosine kinase.
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- ScienceDirect.
- Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h-pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
- Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h-pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
- Quick Company. Process For The Preparation Of Ibrutinib And Impurities Thereof.
- National Center for Biotechnology Information.
- Simson Pharma Limited. 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl).
- European Patent Office. METHOD FOR PREPARING IBRUTINIB - EP 3257855 A1.
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- Vapourtec.
- Pharmaffiliates. (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one.
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- MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
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Application Notes and Protocols: 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol as a Versatile Scaffold for Novel Therapeutics
Introduction: The Strategic Value of the 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which can impart improved aqueous solubility, metabolic stability, and oral bioavailability to drug candidates.[2] The this compound scaffold represents a strategic starting point for the development of novel therapeutics, capitalizing on the established benefits of the piperidine core while introducing unique electronic features through its aromatic substitution pattern.
The 2-fluoro and 4-nitro substituents on the phenyl ring are not mere decorations; they are key modulators of the scaffold's chemical reactivity and biological activity. The potent electron-withdrawing nature of the nitro group, combined with the ortho-fluorine, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of diverse chemical moieties.[3] This inherent reactivity allows for the construction of extensive chemical libraries for structure-activity relationship (SAR) studies. Furthermore, the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of oxidation.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging the this compound scaffold in the discovery of novel therapeutics, with a particular focus on anticancer and central nervous system (CNS) applications.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the this compound core scaffold is readily achievable through a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and piperidin-4-ol. The electron-withdrawing nitro group facilitates the displacement of one of the fluorine atoms by the secondary amine of piperidin-4-ol.
Protocol 1: Synthesis of this compound
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Piperidin-4-ol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidin-4-ol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-difluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Derivatization Strategy
The true potential of this scaffold lies in its derivatization. The 4-hydroxyl group of the piperidine ring and the 4-nitro group of the phenyl ring are primary points for modification.
-
Modification of the Hydroxyl Group: The hydroxyl group can be functionalized through various reactions such as etherification, esterification, or conversion to an amine, allowing for the introduction of a wide range of substituents to probe interactions with the target protein.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which then serves as a versatile handle for amide bond formation, sulfonylation, or reductive amination, enabling the exploration of a vast chemical space.
Application in Anticancer Drug Discovery
Piperidine-containing compounds have shown significant promise as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[2][4] Derivatives of the this compound scaffold are prime candidates for development as kinase inhibitors and apoptosis inducers.
Targeting Kinase Signaling Pathways
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a critical target for therapeutic intervention. The 1-(2-fluoro-4-nitrophenyl)piperidine scaffold can be elaborated to generate potent and selective kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of synthesized derivatives against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound, target kinase, and kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the optimized reaction time.
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (50% growth inhibition) value.
Hypothetical Data Summary: Anticancer Activity of Scaffold Derivatives
The following table presents hypothetical, yet plausible, in vitro data for a series of derivatives based on the this compound scaffold.
| Compound ID | R¹ (at C4-OH) | R² (at C4 of phenyl) | Target Kinase IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| Scaffold | -H | -NO₂ | >10,000 | >100 |
| DERIV-01 | -CH₃ | -NO₂ | 8,500 | 75.2 |
| DERIV-02 | -H | -NH₂ | 9,200 | 88.9 |
| DERIV-03 | -CH₃ | -NH₂ | 7,800 | 65.4 |
| DERIV-04 | -H | -NH-CO-Ph | 550 | 5.1 |
| DERIV-05 | -CH₃ | -NH-CO-Ph | 480 | 4.3 |
| DERIV-06 | -H | -NH-SO₂-Ph | 320 | 2.8 |
| DERIV-07 | -CH₃ | -NH-SO₂-Ph | 290 | 2.1 |
Application in CNS Drug Discovery
The piperidine scaffold is a common feature in many CNS-active drugs, including antipsychotics and treatments for neurodegenerative diseases.[1] The ability of piperidine-containing molecules to cross the blood-brain barrier makes them attractive candidates for targeting CNS disorders.
Targeting Neuroinflammation and Oxidative Stress in Neurodegenerative Diseases
Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's.[6] Derivatives of the this compound scaffold can be designed to modulate pathways involved in these processes.
Protocol 4: In Vitro Neuroprotection Assay
This assay evaluates the ability of test compounds to protect neuronal cells from an induced toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Toxin (e.g., 6-hydroxydopamine for a Parkinson's model, or amyloid-beta peptide for an Alzheimer's model)
-
Test compounds
-
MTT solution
-
Solubilization solution
-
96-well plates
Procedure:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Induce toxicity by adding the chosen toxin to the cell culture medium.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay as described in Protocol 3.
-
Calculate the percentage of neuroprotection conferred by the test compounds relative to the toxin-treated control.
Conclusion and Future Directions
The this compound scaffold offers a robust and versatile platform for the design and synthesis of novel therapeutics. Its inherent chemical reactivity, coupled with the favorable properties of the piperidine core, makes it an attractive starting point for drug discovery campaigns targeting a range of diseases, particularly cancer and CNS disorders. The protocols and application notes provided herein offer a foundational framework for researchers to unlock the full potential of this promising scaffold. Future work should focus on the synthesis of diverse chemical libraries and their evaluation in a broader range of biological assays to identify lead compounds with optimal potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.
References
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de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61. [Link]
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ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell.... Retrieved from [Link]
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Patel, R. B., et al. (2011). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4488-4492. [Link]
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ResearchGate. (n.d.). Pd(II) based anticancer drug candidates with 1,2-Aminoethyl piperidine scaffold and sulfur donor ancillary: Their in vitro bio-activity, molecular docking and DFT study. Retrieved from [Link]
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Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(21), 11599. [Link]
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Gaba, M., & Mohan, C. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
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Rahman, M. A., et al. (2021). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Neurological Intelligencer, 17(1), 26. [Link]
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Borzilleri, R. M., et al. (2009). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][7][8]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4278-4281. [Link]
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Gaba, M., & Mohan, C. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
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University of Southampton. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Galil, M. A., & Abdalla, M. M. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research, 27(3), 732-738. [Link]
-
Bentham Science. (n.d.). The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3-aryl)-1,2,4-triazole-5(4H)-thione Hybrids. Retrieved from [Link]
-
Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][3][7][8]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]
-
Liu, B., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 12(4), 6063-6069. [Link]
-
ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... Retrieved from [Link]
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Silva, T., et al. (2021). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current Medicinal Chemistry, 28(29), 5891-5893. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2023). Neurodegenerative Disorders and Other Emerging Areas. In Examining Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists for Central Nervous System Disorders. National Academies Press (US). [Link]
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Application Notes and Protocols for the Biological Screening of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol Derivatives
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, earning it the status of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations that facilitate precise interactions with biological targets.[2][3] This structural feature, combined with its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, makes the piperidine scaffold a cornerstone in the design of novel therapeutics.[1][4] Derivatives of piperidine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][5]
The 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol core represents a novel chemical scaffold with significant potential for drug discovery. The electron-withdrawing nitro group and the fluorine atom on the phenyl ring can modulate the electronic properties and binding interactions of the molecule, while the hydroxyl group on the piperidine ring provides a key site for hydrogen bonding. A systematic biological evaluation of derivatives of this scaffold is therefore crucial to elucidate their therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of this compound derivatives. It outlines a tiered screening cascade, beginning with fundamental cytotoxicity assessments and progressing to more specific functional assays to identify and characterize the biological activity of this novel chemical series.
Tier 1: Foundational Screening - Cytotoxicity Assessment
Prior to investigating specific biological targets, it is essential to determine the inherent cytotoxicity of the this compound derivatives. This initial screen provides a therapeutic window and helps to distinguish between targeted pharmacological effects and non-specific toxicity. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[6][7][8] The amount of formazan produced is directly proportional to the number of viable cells.[6] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a panel of relevant lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[6]
-
Compound Preparation and Treatment: Prepare a stock solution of each this compound derivative in DMSO. Perform serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tier 2: Target-Oriented Screening
Based on the broad biological activities reported for piperidine-containing compounds, a targeted screening approach should be employed to identify the specific mechanism of action of the this compound derivatives.
A. Kinase Inhibition Assays
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.[11] Many successful drugs are kinase inhibitors, making this an important target class to investigate.
Principle of Kinase Assays: Kinase assays measure the transfer of a phosphate group from a phosphate donor (usually ATP) to a substrate by a specific kinase. The inhibitory potential of a compound is determined by its ability to block this phosphorylation event. Various detection methods can be employed, including radiometric, fluorescence, and luminescence-based readouts.[11][12]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)
This is an example of a luminescence-based kinase assay that measures the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest (e.g., a panel of cancer-related kinases)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Kinase Reaction: In a white, opaque 96-well plate, set up the kinase reaction by adding the kinase, substrate, and test compound at various concentrations in the appropriate kinase buffer.
-
Initiation: Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for the recommended time (e.g., 60 minutes).
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add a double volume of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity. The percentage of inhibition is calculated as follows: % Inhibition = 100 - [((Luminescence_compound - Luminescence_no_kinase) / (Luminescence_no_compound - Luminescence_no_kinase)) x 100]
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
B. Antimicrobial Screening Assays
Given the prevalence of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a critical area of research. Piperidine derivatives have shown promise in this therapeutic area.
Principle of Antimicrobial Assays: Antimicrobial susceptibility testing determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[13] The broth microdilution method is a widely used quantitative technique for determining the MIC.[14]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol: Broth Microdilution Assay
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth medium.
-
Inoculation: Add 50 µL of the microbial inoculum to each well, resulting in a final volume of 100 µL. Include wells with inoculum only (growth control) and wells with medium only (sterility control).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.
Data Analysis: The MIC value is reported in µg/mL or µM. The results should be compared to those of the standard antimicrobial agents.
C. Receptor Binding Assays
To investigate the potential interaction of the compounds with specific receptors, such as G-protein coupled receptors (GPCRs) which are common drug targets, radioligand binding assays can be performed.[15]
Principle of Radioligand Binding Assays: These assays measure the direct interaction of a molecule with a receptor. In a competitive binding assay, the ability of a test compound to displace a known radiolabeled ligand from its receptor is quantified.[15][16] This allows for the determination of the test compound's affinity (Ki) for the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Unlabeled ligand for determining non-specific binding
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and varying concentrations of the test compound.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to each well. For determining non-specific binding, a high concentration of an unlabeled ligand is added to a set of wells.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16][17]
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[17]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The affinity of the test compound (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Summary and Interpretation
The data generated from this screening cascade should be compiled and analyzed to build a structure-activity relationship (SAR) profile for the this compound derivatives.
| Assay | Parameter Measured | Example Data Presentation |
| MTT Cytotoxicity Assay | IC₅₀ (µM) | Table of IC₅₀ values for each compound against a panel of cell lines. |
| Kinase Inhibition Assay | IC₅₀ (µM) | Table of IC₅₀ values for each compound against a panel of kinases. |
| Antimicrobial Assay | MIC (µg/mL or µM) | Table of MIC values for each compound against a panel of microbial strains. |
| Receptor Binding Assay | Ki (nM or µM) | Table of Ki values for each compound for the target receptor. |
Interpretation of Results:
-
High Cytotoxicity (low IC₅₀) and Broad Activity: May indicate a non-specific mechanism of action.
-
Potent Activity in a Specific Assay with Low Cytotoxicity: Suggests a targeted mechanism and a promising lead compound for further optimization.
-
Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, the influence of various substituents on the biological activity can be determined, guiding the design of more potent and selective compounds.
Conclusion
This comprehensive guide provides a strategic framework for the initial biological evaluation of novel this compound derivatives. By systematically assessing cytotoxicity and then probing for specific activities such as kinase inhibition, antimicrobial effects, and receptor binding, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. This structured approach is fundamental to advancing this novel chemical series through the drug discovery pipeline.
References
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- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Abcam. (n.d.). MTT assay protocol.
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- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- ResearchGate. (2023, July 21). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
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- Springer Nature Experiments. (n.d.). Antimicrobial Assay.
- SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS.
- Springer. (2026, January 10). Recent advances in piperidones as privileged scaffolds for drug discovery and development.
- SUN, H., et al. (2023, February 8). Synthesis and biological activity of novel piperidin-4-ol derivatives.
- Benchchem. (n.d.). Piperazino-piperidine Scaffold for Drug Discovery.
- Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
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Scale-up synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
An Application Note for the Scalable Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Abstract
This application note provides a comprehensive and robust protocol for the scale-up synthesis of this compound, a key intermediate in pharmaceutical development. The described methodology is centered around a nucleophilic aromatic substitution (SNAr) reaction, optimized for safety, efficiency, and scalability. This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and methods for process validation to ensure high purity and yield.
Introduction and Scientific Rationale
The piperidine moiety is a foundational scaffold in modern medicinal chemistry, present in numerous approved pharmaceuticals and clinical candidates.[1] Specifically, N-aryl piperidinols serve as versatile building blocks for complex molecular architectures. This compound (MW: 240.24 g/mol , Formula: C₁₁H₁₃FN₂O₃) is a valuable intermediate, with its reactive fluoro and nitro groups providing handles for subsequent chemical modifications, making it crucial in the synthesis of various biologically active compounds.[2][3]
The synthesis strategy detailed herein employs a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[4] This approach is highly effective due to the electronic properties of the starting material, 1,2-difluoro-4-nitrobenzene. The potent electron-withdrawing nitro group (-NO₂) significantly activates the aromatic ring towards nucleophilic attack, while the fluorine atom serves as an excellent leaving group.[4][5] The reaction proceeds via a well-established addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4] This protocol has been optimized for large-scale production, addressing common challenges such as reaction control, product isolation, and purification.
Safety and Materials Handling
Scaling up chemical synthesis requires a stringent focus on safety. The primary starting material, 1,2-difluoro-4-nitrobenzene, is toxic and an irritant.[6][7] All operations must be conducted in a certified, well-ventilated chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Chemical safety goggles or a face shield.[6]
-
Impervious gloves (e.g., nitrile, neoprene).[7]
-
Flame-resistant lab coat.[8]
-
Appropriate respiratory protection may be required based on the scale and engineering controls.[7][9]
Reagent-Specific Hazards:
-
1,2-Difluoro-4-nitrobenzene (CAS: 369-34-6): Harmful if swallowed, in contact with skin, or if inhaled.[6][10] Avoid contact with skin and eyes.[7] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
Potassium Carbonate (K₂CO₃): Causes serious eye irritation. Avoid breathing dust.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with care.
Emergency Preparedness:
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Have appropriate spill kits (absorbent materials) available.
-
All chemical waste must be collected and disposed of in accordance with institutional and local environmental regulations.[6]
Experimental Protocol: 250 g Scale Synthesis
This protocol details the synthesis of this compound on a 250-gram scale.
Materials and Equipment
| Reagent | CAS No. | MW ( g/mol ) | Moles | Equivalents | Amount |
| Piperidin-4-ol | 5382-16-1 | 101.15 | 2.57 | 1.05 | 260.0 g |
| 1,2-Difluoro-4-nitrobenzene | 369-34-6 | 159.09 | 2.45 | 1.00 | 390.0 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.67 | 1.50 | 507.5 g |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - | - | 2.0 L |
| Deionized Water | 7732-18-5 | 18.02 | - | - | ~10 L |
| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | - | - | ~2.5 L |
Equipment:
-
5 L, 4-neck round-bottom flask (reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital temperature controller with thermocouple
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
500 mL pressure-equalizing dropping funnel
-
Large Büchner funnel and vacuum flask assembly
-
Vacuum oven
Reaction Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, condenser (with N₂ inlet), and temperature probe.
-
Charging Reagents: To the reactor, add piperidin-4-ol (260.0 g), potassium carbonate (507.5 g), and dimethyl sulfoxide (2.0 L).
-
Heating: Begin stirring and gently heat the slurry to 85-90°C under a nitrogen atmosphere.
-
Substrate Addition: Once the temperature is stable, add the 1,2-difluoro-4-nitrobenzene (390.0 g) dropwise via the addition funnel over 2-3 hours. The addition is exothermic; maintain the internal temperature below 100°C by controlling the addition rate.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90°C, stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 1,2-difluoro-4-nitrobenzene is fully consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature (20-25°C). In a separate large vessel, prepare 10 L of cold deionized water. Slowly pour the reaction mixture into the cold water while stirring vigorously. A yellow solid will precipitate.
-
Filtration: Continue stirring the aqueous suspension for 1 hour to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 1 L) to remove DMSO and inorganic salts.
-
Purification (Recrystallization): Transfer the damp crude solid to a suitable flask. Add isopropyl alcohol (approx. 2.5 L, or until a mobile slurry is formed). Heat the mixture to reflux until all the solid dissolves.
-
Crystallization: Slowly cool the solution to room temperature to allow for crystal formation. Once at room temperature, place the flask in an ice bath and cool to 0-5°C for at least 1 hour.
-
Final Filtration: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold isopropyl alcohol.
-
Drying: Dry the final product in a vacuum oven at 50-55°C until a constant weight is achieved. The expected yield is 490-540 g (85-93%) of a pale yellow crystalline solid.
Scientific Integrity and Process Validation
The trustworthiness of any scale-up protocol relies on its self-validating systems, which include in-process controls and final product characterization.
Mechanistic Principle
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the electron-deficient C1 carbon of 1,2-difluoro-4-nitrobenzene. This is the rate-determining step and results in the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the resonance delocalization of the negative charge onto the nitro group. In the final, rapid step, the fluoride ion is eliminated, and the aromaticity of the ring is restored to yield the final product.
Caption: SNAr mechanism for the synthesis of the target compound.
In-Process Controls (IPCs)
-
TLC Monitoring: Use a mobile phase of 30-40% Ethyl Acetate in Hexane. The product spot should be clearly separated from the starting material spot.
-
HPLC Monitoring: An isocratic method using a C18 column with a mobile phase of Acetonitrile/Water can be used for quantitative analysis of reaction completion.
Final Product Characterization
The identity and purity of the final product must be confirmed by standard analytical techniques.
| Test | Specification |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 135-139 °C |
| Purity (HPLC) | ≥ 99.0% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (dd, 1H), 7.25 (dd, 1H), 7.15 (t, 1H), 4.80 (d, 1H, -OH), 3.70-3.80 (m, 1H), 3.45-3.55 (m, 2H), 2.95-3.05 (m, 2H), 1.75-1.85 (m, 2H), 1.45-1.55 (m, 2H) |
| Mass Spec (ESI+) | m/z = 241.1 [M+H]⁺ |
Conclusion
This application note presents a detailed, safe, and scalable protocol for the synthesis of this compound. By leveraging a well-understood SNAr reaction and implementing robust process controls and safety measures, this method consistently delivers a high-purity product in excellent yield. The comprehensive nature of this guide ensures its utility for professionals in both research and drug development settings, facilitating the reliable production of this important chemical intermediate.
References
-
Loba Chemie. (2016-08-22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
-
Fisher Scientific. (2021-12-21). SAFETY DATA SHEET - 1,2-Difluoro-4-nitrobenzene.
-
Cole-Parmer. Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%.
-
ChemicalBook. (2025-07-05). Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE.
-
Thermo Fisher Scientific. (2010-08-30). SAFETY DATA SHEET - 1,4-Difluoro-2-nitrobenzene.
-
Stavnikova, Y. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
Fox, H. et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank.
-
Brewster, R. Q., & Goldstein, J. L. (1955). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2.
-
PHARMD GURU. NUCLEOPHILIC AROMATIC SUBSTITUTION.
-
Ajello, T., & Sprio, V. (1972). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
-
Santa Cruz Biotechnology. This compound.
-
Semantic Scholar. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
-
Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry.
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Application Note: 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol in the Synthesis of Anti-Cancer Agents
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule inhibitors remain paramount in the development of targeted anti-cancer therapies. Within this discipline, certain molecular scaffolds have proven to be exceptionally valuable due to their favorable pharmacological properties and synthetic versatility. The piperidine ring is one such "privileged scaffold," frequently incorporated into clinically approved drugs to enhance properties like solubility, metabolic stability, and target binding affinity.[1][2][3] This application note focuses on a highly functionalized derivative, 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol , a key building block whose unique electronic and structural features are instrumental in the synthesis of potent kinase inhibitors.
The strategic placement of a fluorine atom and a nitro group on the phenyl ring creates a chemical entity primed for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.[4][5][6] This reactivity allows for the efficient coupling of the piperidin-4-ol moiety to various heterocyclic cores common in oncology drugs. A prominent example of a drug class where this chemistry is pivotal is in the synthesis of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Brigatinib, which have revolutionized the treatment of specific subsets of non-small cell lung cancer.[7][8][9][10] This guide will elucidate the mechanistic principles, provide validated protocols, and showcase the practical application of this compound in this critical area of drug discovery.
Physicochemical Properties & Safety Information
Accurate characterization and safe handling are foundational to successful and reproducible research. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃FN₂O₃ |
| Molecular Weight | 240.23 g/mol |
| CAS Number | 875446-29-0 |
| Appearance | Off-white to yellow solid |
| Melting Point | 135-140 °C |
| Solubility | Soluble in DMSO, DMF, and Methanol |
Safety and Handling:
Researchers must consult the full Safety Data Sheet (SDS) before use. As a nitroaromatic compound, this compound requires careful handling to minimize exposure and risk.[11][12][13][14]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.
-
Engineering Controls: Handle exclusively in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[11] Contamination can lower the thermal stability of nitro compounds.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Core Application: The Power of Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is fundamentally rooted in its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Activation: The strongly electron-withdrawing nitro group (NO₂) positioned para to the fluorine atom significantly depletes the electron density of the aromatic ring. This makes the carbon atom bonded to the fluorine highly electrophilic and susceptible to attack by a nucleophile.
-
Addition & Intermediate Formation: A nucleophile (e.g., an amine from a heterocyclic core) attacks the electrophilic carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
-
Elimination & Aromaticity Restoration: The aromatic system is restored by the elimination of the fluoride ion, which is an excellent leaving group in this context. The high electronegativity of fluorine enhances the electrophilicity of the ipso-carbon, accelerating the initial nucleophilic attack, which is the rate-determining step.[16][17]
This precise electronic arrangement makes the SNAr reaction with this substrate efficient and highly regioselective.
Caption: General mechanism of the SNAr reaction.
Exemplary Protocol: Synthesis of a Pyrimidine-Coupled Intermediate
This protocol details a general procedure for the SNAr coupling of this compound with a generic chloro-substituted pyrimidine, a common core in kinase inhibitors.[18][19][20][21]
Step-by-Step Methodology
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq) and the chloro-pyrimidine substrate (1.1 eq).
-
Solvent and Base Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 5-10 mL per mmol of the limiting reagent). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.5 eq).
-
Causality: Polar aprotic solvents are used because they effectively solvate cations but not anions, leaving the nucleophile (the pyrimidine nitrogen) more reactive. The base acts as an acid scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product.
-
-
Reaction: Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Causality: Heating provides the necessary activation energy for the nucleophilic attack and formation of the Meisenheimer complex.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x volumes).
-
Causality: This aqueous work-up removes the inorganic base and polar solvent (DMF/DMSO).
-
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography separates the desired product from unreacted starting materials and by-products based on polarity.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for SNAr coupling.
Case Study: A Synthetic Strategy Towards Brigatinib
Brigatinib (AP26113) is a potent dual inhibitor of ALK and EGFR, approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[7] While the exact industrial synthesis may vary, the core assembly relies on the principles outlined above. A key step involves coupling a substituted piperidine aniline with a dichloropyrimidine core. The synthesis of this crucial piperidine aniline intermediate showcases the application of this compound chemistry.
Conceptual Synthetic Steps:
-
SNAr Coupling: The initial step would be the SNAr reaction between this compound and a suitable partner to build the side chain.
-
Nitro Group Reduction: The nitro group, having served its purpose as a powerful activating group, is then reduced to an aniline (-NH₂). This is commonly achieved using catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This newly formed aniline is now a potent nucleophile.
-
Final Core Assembly: The aniline intermediate is then coupled with the core heterocyclic structure of the final drug, for instance, a 2,5-dichloropyrimidine derivative, in a second substitution reaction to yield the final Brigatinib-like structure.[9]
Target Signaling Pathway Context
ALK and EGFR are receptor tyrosine kinases (RTKs) that, when mutated or aberrantly expressed in cancers, become constitutively active.[22][23] This leads to the uncontrolled activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively drive cell proliferation, survival, and metastasis.[24][25][26][27][28][29][30] Kinase inhibitors like Brigatinib are designed to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby shutting down these oncogenic signals.[7][10]
Caption: Simplified ALK/EGFR signaling and point of inhibition.
Quantitative Data Summary
The following table provides representative data for the SNAr protocol described. Actual results will vary based on the specific substrates, scale, and purification efficiency.
| Parameter | Typical Value | Rationale / Notes |
| Reaction Time | 4 - 24 hours | Monitored by TLC/LC-MS for completion. |
| Temperature | 80 - 120 °C | Substrate dependent; higher temperatures may be needed for less reactive partners. |
| Typical Yield | 65 - 90% | Highly dependent on substrate purity and purification method. |
| Purity (Post-Chromo.) | >98% | As determined by HPLC or qNMR. |
Conclusion
This compound stands out as a meticulously designed and highly valuable building block for the synthesis of complex anti-cancer agents. Its utility is anchored in the predictable and efficient reactivity of the fluoro-nitro-aromatic system in SNAr reactions, allowing for the robust construction of the critical aryl-piperidine linkage found in numerous kinase inhibitors. The subsequent chemical versatility of the nitro group (as a precursor to a nucleophilic aniline) and the piperidin-4-ol moiety (for modulating physicochemical properties) further solidifies its importance.[31][32][33] The protocols and mechanistic insights provided herein demonstrate its direct and impactful application, empowering researchers in drug development to accelerate the creation of next-generation targeted therapies.
References
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Palmer, A. C., et al. (2013). Anaplastic lymphoma kinase: signalling in development and disease. The International Journal of Biochemistry & Cell Biology. Available at: [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Available at: [Link]
-
Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. Available at: [Link]
-
Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene. Available at: [Link]
-
Sharma, S., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Piva, R., et al. (2014). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Bioscience. Available at: [Link]
-
de Vries, M., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Wasik, M. A. (2009). Anaplastic Lymphoma Kinase (ALK)-Induced Malignancies: Novel Mechanisms of Cell Transformation and Potential Therapeutic Approaches. Seminars in Oncology. Available at: [Link]
-
Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology. Available at: [Link]
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Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment. Available at: [Link]
-
Mossé, Y. P. (2010). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research. Available at: [Link]
-
Creative Diagnostics. ALK Pathway. Creative Diagnostics Website. Available at: [Link]
-
de Vries, M., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. ACS Publications. Available at: [Link]
- Patsnap. (2020). Preparation method of ALK inhibitor Brigatinib. Eureka.
-
Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. ilo.org. Available at: [Link]
-
NIOSH. (1994). NITROAROMATIC COMPOUNDS. Wikisource. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Regan, J., et al. (2003). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Available at: [Link]
-
Gustin, J. L. (2007). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Available at: [Link]
-
Grychowska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. Organic Chemistry Tutor Website. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Shteingarts, V. D., & Panteleeva, E. V. (2008). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews. Available at: [Link]
-
Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]
-
Husain, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
-
Katariya, D. B., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Battilocchio, C., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Welcome to the technical support center for the purification of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we address common challenges and frequently asked questions encountered during chromatographic purification, providing in-depth, field-proven insights to streamline your workflow and enhance purification success.
Introduction to the Molecule and Its Challenges
This compound is a moderately polar compound characterized by several key structural features that influence its chromatographic behavior:
-
Piperidin-4-ol moiety: The secondary amine and hydroxyl group can engage in hydrogen bonding, potentially leading to peak tailing on silica gel due to interactions with acidic silanol groups.
-
Nitroaromatic system: The electron-withdrawing nitro group and the aromatic ring can participate in π-π interactions, which can be exploited for separation on specific stationary phases.[1]
-
Fluorine substituent: This adds to the overall polarity and can subtly influence interactions with the stationary phase.
These features necessitate a carefully considered approach to chromatographic method development to achieve high purity. This guide will walk you through method selection, optimization, and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Which chromatographic technique is best suited for purifying this compound?
Answer: The choice between normal-phase and reversed-phase chromatography depends on the impurities present and the desired scale of purification.
-
Normal-Phase (Flash) Chromatography: This is often the first choice for preparative scale purification in a research setting due to its cost-effectiveness and ability to handle larger sample loads.[2] Silica gel is the most common stationary phase. However, the basicity of the piperidine nitrogen and the polarity of the hydroxyl group can cause issues.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is ideal for achieving very high purity, especially for final product polishing or for purifying small quantities. C18 columns are the standard, but for nitro-aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions.[1]
Troubleshooting Guide 1: Poor Separation and Peak Tailing in Normal-Phase Chromatography
Issue: "My compound is streaking or tailing badly on the silica gel column, and I'm getting poor separation from a closely eluting impurity."
This is a classic problem for amine-containing compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to the basic piperidine nitrogen, leading to tailing and even sample loss.[3][4]
Root Cause Analysis and Solutions Workflow:
Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.
Detailed Protocol: Mobile Phase Modification
-
Prepare Stock Solution: Create a stock solution of your chosen eluent (e.g., Hexanes/Ethyl Acetate).
-
Add Basic Modifier: To this stock solution, add triethylamine (TEA) to a final concentration of 0.1% to 1% (v/v). For acidic compounds, a small amount of acetic acid can be beneficial.[5]
-
Equilibrate Column: Thoroughly flush the column with the modified mobile phase before loading your sample. This ensures the stationary phase is fully neutralized.
-
Monitor by TLC: Always confirm your new solvent system on a TLC plate before running the column. The Rf value of your compound should ideally be between 0.2 and 0.4 for good separation.[5][6]
FAQ 2: My compound won't elute from the silica column, even with a very polar solvent system.
Answer: This indicates very strong binding to the stationary phase, or potential decomposition.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Compound Instability/Decomposition | Spot your compound on a TLC plate, let it sit for 30-60 minutes, then elute. If a new baseline spot appears or the original spot diminishes, it's likely unstable on silica.[3] | Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2][3] |
| Extreme Polarity | Even in 100% ethyl acetate or 10% methanol in dichloromethane, the compound remains at the baseline on TLC.[3] | 1. Switch to Reversed-Phase HPLC: This is the most reliable solution for very polar compounds.[7] 2. Try HILIC: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase with a high organic mobile phase, which can be effective for retaining and separating highly polar analytes.[4][7] |
| Inadequate Solvent Strength | The compound moves slightly but has a very low Rf (<0.1). | Use a stronger, more polar eluent system. A common gradient for polar compounds is Dichloromethane/Methanol. Start with 1-2% MeOH and gradually increase the concentration. |
Troubleshooting Guide 2: Optimizing Reversed-Phase HPLC Separation
Issue: "I'm using a standard C18 column, but my compound is co-eluting with a non-polar impurity from the synthesis."
Root Cause Analysis and Solutions:
Standard C18 columns separate primarily based on hydrophobicity. If your target compound and an impurity have similar polarities, co-elution can occur. To resolve this, you need to introduce an alternative separation mechanism.
Experimental Protocol: Method Development using a Phenyl-Hexyl Column
A Phenyl-Hexyl stationary phase can provide unique selectivity for aromatic compounds through π-π stacking interactions between the phenyl rings of the stationary phase and the nitroaromatic ring of your analyte.[1] This can resolve compounds that co-elute on a C18 phase.
-
Column: Phenyl-Hexyl HPLC Column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol. Note: Methanol can enhance π-π interactions compared to acetonitrile, potentially leading to better separation for aromatic compounds.[1]
-
Initial Gradient:
-
Start at 10-20% B for 2 minutes.
-
Ramp to 95% B over 10-15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detection: UV at 254 nm and a wavelength specific to the nitroaromatic chromophore (approx. 300-350 nm).
-
Optimization: Adjust the gradient slope and choice of organic modifier (Acetonitrile vs. Methanol) to maximize resolution between your product and the impurity.
Data Comparison: C18 vs. Phenyl-Hexyl Selectivity
| Parameter | Standard C18 Column | Phenyl-Hexyl Column |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophobic & π-π Interactions |
| Best For | General purpose separation of non-polar to moderately polar compounds. | Separating aromatic compounds, isomers, or compounds with similar hydrophobicity but different aromatic character.[1] |
| Recommended Organic Modifier | Acetonitrile (often gives sharper peaks) | Methanol (can enhance π-π interactions and change selectivity).[1] |
FAQ 3: I need to load a large sample that is poorly soluble in the mobile phase. What should I do?
Answer: If your crude this compound has poor solubility in your chosen eluent (e.g., a Hexane/Ethyl Acetate mixture), dissolving it in a strong solvent like dichloromethane or methanol for loading will destroy your separation. The best solution is dry loading .[5][8]
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., acetone, dichloromethane, or methanol).
-
Add silica gel to the solution (typically 2-3 times the mass of your crude product).
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.[8]
-
Carefully layer this powder on top of your pre-packed chromatography column.
-
Gently add a protective layer of sand on top of the dry-loaded sample before beginning your elution.[8]
Caption: Workflow for dry loading a sample onto a chromatography column.
References
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
- R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking in Chromatography of Polar Compounds.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Phenomenex. (2025). Flash Chromatography: Principles & Applications.
- ChemicalBook. (n.d.). 4-Piperidinoaniline synthesis.
- YouTube. (2019). Chromatography Troubleshooting.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
Sources
- 1. agilent.com [agilent.com]
- 2. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. waters.com [waters.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Nucleophilic Aromatic Substitution (SNAr) process. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your synthesis for yield, purity, and reproducibility.
Section 1: Understanding the Core Reaction
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of an electron-deficient aryl halide, typically 1,2-difluoro-4-nitrobenzene , with a nucleophile, piperidin-4-ol .
The reaction proceeds via a two-step addition-elimination mechanism.[1] The key to this transformation is the electronic nature of the aromatic ring. The potent electron-withdrawing nitro group (–NO₂) at the C4 position activates the ring for nucleophilic attack by delocalizing the negative charge of the intermediate.[2][3] This intermediate, known as a Meisenheimer complex , is the cornerstone of the SNAr mechanism.[1][2]
In this specific reaction, the fluorine atom is an excellent activating group and leaving group. Its high electronegativity inductively stabilizes the negatively charged Meisenheimer complex, making the initial nucleophilic attack—the rate-determining step—more favorable than with other halogens like chlorine or bromine.[4][5]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is low, and the TLC shows multiple spots close to my product. What are the likely side products?
A1: Low yield and multiple spots on a Thin-Layer Chromatography (TLC) plate are hallmark signs of competing side reactions. In this synthesis, the primary culprits are typically disubstitution, hydrolysis, and reaction with solvent impurities.
Table 1: Summary of Common Side Products and Identification
| Side Product Name | Formation Mechanism | Cause | Relative TLC Rf (vs. Product) |
| 1,2-Bis(4-hydroxypiperidin-1-yl)-4-nitrobenzene | Disubstitution | Excess piperidin-4-ol; prolonged reaction time; high temperature. | Lower (more polar) |
| 2-Fluoro-4-nitrophenol | Hydrolysis | Presence of water/hydroxide in the reaction mixture. | Variable, typically higher |
| 1-(1-Fluoro-4-nitrophenyl)piperidin-4-ol | Isomeric Substitution | Nucleophilic attack at the C2 position instead of C1. | Similar |
| N,N-Dimethyl-2-fluoro-4-nitroaniline | Solvent Reaction | Decomposition of DMF solvent at high temperatures. | Higher (less polar) |
Q2: I've confirmed a major impurity with a mass corresponding to the addition of a second piperidin-4-ol unit. How can I prevent this disubstitution?
A2: The formation of 1,2-Bis(4-hydroxypiperidin-1-yl)-4-nitrobenzene occurs when a second molecule of piperidin-4-ol displaces the remaining fluorine atom on your desired product. The product molecule is still activated (though less so) by the nitro group, making this follow-on reaction possible, especially under forcing conditions.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of the electrophile (1,2-difluoro-4-nitrobenzene, ~1.1 equivalents) relative to the nucleophile (piperidin-4-ol, 1.0 equivalent). This ensures the nucleophile is the limiting reagent.
-
Monitor Reaction Closely: Track the disappearance of the starting material and the formation of the product by TLC or LC-MS. Stop the reaction as soon as the piperidin-4-ol is consumed.
-
Lower the Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will significantly disfavor the second, less favorable substitution.
Q3: My analysis shows a phenolic impurity, 2-fluoro-4-nitrophenol. How is this forming?
A3: This impurity arises from hydrolysis of the starting material, 1,2-difluoro-4-nitrobenzene. Water, especially in the presence of a base (which generates the more potent hydroxide nucleophile, OH⁻), can compete with piperidin-4-ol and attack the activated aromatic ring.
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Employ anhydrous solvents (e.g., dry DMF, DMSO, or ACN). Ensure your piperidin-4-ol is dry.
-
Dry the Base: If using a solid base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), dry it in an oven (e.g., 120 °C) under vacuum for several hours before use.
-
Inert Atmosphere: Running the reaction under a dry, inert atmosphere (Nitrogen or Argon) will prevent atmospheric moisture from entering the reaction vessel.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the optimal reaction conditions to start with?
-
A: A good starting point is to react 1.0 equivalent of piperidin-4-ol with 1.1 equivalents of 1,2-difluoro-4-nitrobenzene in anhydrous DMF or DMSO. Use 1.5-2.0 equivalents of powdered, anhydrous potassium carbonate as the base. Start the reaction at room temperature and gently heat to 50-70 °C while monitoring by TLC.
-
-
Q: Why is a base like potassium carbonate necessary? Can I use a stronger base?
-
A: The reaction generates one equivalent of hydrofluoric acid (HF) for every molecule of product formed. The base is required to neutralize this acid, which would otherwise protonate the piperidine nucleophile, rendering it unreactive. A mild, non-nucleophilic, insoluble base like K₂CO₃ is ideal.[6] Using strong, soluble bases like sodium hydroxide or alkoxides is risky as they can act as competing nucleophiles, leading to hydrolysis or ether formation.
-
-
Q: How can I best monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar eluent system, such as 30-50% Ethyl Acetate in Hexanes. The starting aryl fluoride will be the least polar spot (highest Rf), the product will be intermediate, and the highly polar piperidin-4-ol and disubstitution product will be at or near the baseline. Staining with potassium permanganate can help visualize the alcohol-containing spots. For more precise monitoring, LC-MS is an excellent tool.
-
-
Q: What is the recommended purification method?
-
A: After an aqueous workup to remove the base and salts, the crude product can often be purified by recrystallization from a suitable solvent system like isopropanol/water or ethyl acetate/hexanes. If significant impurities are present, flash column chromatography on silica gel is highly effective.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq).
-
Add piperidin-4-ol (1.0 eq) and anhydrous DMF (5-10 mL per gram of piperidin-4-ol).
-
Stir the suspension for 10 minutes at room temperature.
-
Add 1,2-difluoro-4-nitrobenzene (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and monitor its progress every hour using TLC (Eluent: 40% Ethyl Acetate in Hexanes).
-
Once the piperidin-4-ol is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude solid from isopropanol to yield the pure product as a yellow crystalline solid.
Protocol 2: TLC Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Eluent: 40% Ethyl Acetate / 60% Hexanes
-
Visualization:
-
UV light (254 nm) to see the aromatic compounds.
-
Stain with potassium permanganate (KMnO₄) solution and gentle heating to visualize the alcohol-containing product and starting material.
-
Section 5: Visual Workflow Summary
References
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2023). ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2022). MDPI. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). National Institutes of Health. [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic process. Our goal is to provide you with in-depth, experience-driven insights to help you troubleshoot and optimize your experiments effectively.
I. Troubleshooting Guide: Identifying and Mitigating Impurities
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1,2-difluoro-4-nitrobenzene or 1-fluoro-2,4-dinitrobenzene with piperidin-4-ol. The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack.[1][2] While this is a generally robust reaction, several impurities can arise, impacting the final product's purity and yield.
Question: My final product shows low purity by HPLC analysis, with several unexpected peaks. What are the likely impurities and how can I identify them?
Answer: Low purity in the synthesis of this compound can stem from several sources, including unreacted starting materials, byproducts from side reactions, and degradation of the product. A systematic approach is crucial for identification.
Common Potential Impurities:
-
Unreacted Starting Materials:
-
Piperidin-4-ol
-
1,2-Difluoro-4-nitrobenzene (or other fluoronitrobenzene starting material)
-
-
Positional Isomers:
-
2-(2-Fluoro-4-nitrophenyl)piperidin-4-ol (if starting from 1,2-difluoro-4-nitrobenzene)
-
-
Over-alkylation or Dimerization Products:
-
Formation of a diaryl piperidine derivative.
-
-
Byproducts from Reaction with Solvent or Base:
-
Hydroxylated nitroaromatic compounds.
-
-
Degradation Products:
-
Oxidation or reduction of the nitro group under certain conditions.
-
Workflow for Impurity Identification:
A multi-technique approach is recommended for comprehensive purity analysis and impurity identification.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantitative purity assessment.[4]
-
Action: Develop a gradient HPLC method to achieve good separation of the main peak from all impurities.
-
Rationale: A well-resolved chromatogram is the first step in understanding the impurity profile.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Action: Analyze the sample using an LC-MS system.
-
Rationale: MS provides the molecular weight of each separated peak, which is critical for preliminary identification.[3] For instance, a peak with a mass corresponding to the starting materials or a predicted byproduct offers a strong lead.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Action: Obtain ¹H and ¹⁹F NMR spectra of the impure sample.
-
Rationale: NMR provides structural information. Unreacted starting materials will have distinct signals. The presence of multiple aromatic fluorine signals in the ¹⁹F NMR could indicate positional isomers.
-
-
Forced Degradation Studies:
-
Action: Subject a small sample of the purified product to stress conditions (e.g., acid, base, heat, oxidation).
-
Rationale: This can help to intentionally generate potential degradation products and match their retention times with unknown peaks in the original sample.
-
Question: I have a significant impurity with the same mass as my product. What could it be and how do I confirm it?
Answer: An impurity with the same molecular weight as the desired product is likely a positional isomer. In the synthesis of this compound from 1,2-difluoro-4-nitrobenzene, the primary positional isomer would be 2-(2-fluoro-4-nitrophenyl)piperidin-4-ol.
Mechanism of Isomer Formation:
The nitro group in 1,2-difluoro-4-nitrobenzene activates both the C1 and C2 positions towards nucleophilic attack. While the fluorine at C1 is generally more activated due to the para-nitro group, substitution at the C2 position can still occur, leading to the formation of the isomeric impurity.[5][6]
Confirmation and Mitigation:
-
¹H and ¹⁹F NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum and the ¹⁹F NMR spectrum will be distinct for the two isomers due to different coupling patterns and chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity of the atoms and confirm the structure of the isomer.
-
Mitigation:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Choice of Base: The choice of base can influence the regioselectivity. Experimenting with different organic or inorganic bases may be beneficial.
-
Chromatographic Purification: A well-optimized column chromatography or preparative HPLC method can be used to separate the isomers.
-
Question: My reaction mixture turns dark, and I observe a high molecular weight impurity by LC-MS. What is happening?
Answer: A dark reaction mixture and the presence of high molecular weight impurities often suggest the formation of dimerization or polymerization byproducts. A likely candidate is a bis(nitrophenyl)piperidine derivative.
Potential Cause:
This can occur if there is an excess of the fluoronitrobenzene starting material or if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), leading to a second nucleophilic aromatic substitution on the product molecule.
Troubleshooting Steps:
-
Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants. A slight excess of piperidin-4-ol can help to minimize over-alkylation of the product.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating.
II. Frequently Asked Questions (FAQs)
What are the most critical parameters to control during the synthesis of this compound?
The most critical parameters are:
-
Temperature: To control the reaction rate and minimize side reactions.
-
Stoichiometry: To ensure complete consumption of the limiting reagent and avoid over-alkylation.
-
Choice of Base: The base is crucial for deprotonating the piperidin-4-ol and facilitating the nucleophilic attack.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
How can I effectively purify the final product?
-
Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization is an effective and scalable purification method.
-
Column Chromatography: For laboratory-scale purification and for removing closely related impurities, silica gel column chromatography is a standard technique.
-
Preparative HPLC: For achieving very high purity, preparative HPLC can be employed, although it is less scalable.
What analytical techniques are essential for quality control of the final product?
A combination of techniques is recommended for comprehensive quality control:[4]
| Analytical Technique | Purpose |
| HPLC | Quantitative purity assessment and detection of non-volatile impurities. |
| NMR (¹H, ¹³C, ¹⁹F) | Structural confirmation and identification of structural isomers. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| Elemental Analysis | To confirm the elemental composition of the final product. |
III. Visualizing the Process
Reaction Pathway and Potential Impurities
Caption: Synthetic route to the target compound and origins of common impurities.
Troubleshooting Workflow for Impurity Identification
Caption: A systematic workflow for identifying unknown impurities in the synthesis.
IV. References
-
ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene. Retrieved from ResearchGate.
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Nitrobenzene Derivative Synthesis with 1-Fluoro-2-nitrobenzene. Retrieved from [Link]
-
Undevia, S. D., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of ChemTech Research, 8(4), 1845-1854.
-
Google Patents. (2015). WO2015162551A1 - Process for the preparation of apixaban. Retrieved from
-
Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-30.
-
Terrier, F., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(15), 6065-6074.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458.
-
Royal Society of Chemistry. (2011). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 9(21), 7439-7446.
-
World Health Organization. (2011). Guidelines for drinking-water quality. 4th ed. Geneva: World Health Organization.
-
Pharmd Guru. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol stability and degradation pathways
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over time. What could be the cause?
A1: Inconsistent analytical results, such as a diminishing chromatographic peak area, strongly suggest that this compound may be degrading under your experimental or storage conditions. This molecule possesses several functional groups susceptible to degradation: a tertiary amine within the piperidine ring, a nitro group on the aromatic ring, and a secondary alcohol. To understand and mitigate this, it is crucial to perform forced degradation studies to identify the specific stressors causing instability.[1]
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its chemical structure, several degradation pathways are plausible. The primary sites for degradation are the piperidine ring and the nitrophenyl moiety. Key potential pathways include:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other ring-opened products.[1] Atmospheric oxygen or residual oxidizing agents in your solvents can initiate this process.
-
Photodegradation: The nitrophenyl group makes the compound susceptible to degradation upon exposure to light, particularly UV light. This can lead to the reduction of the nitro group to a nitroso or amino group, or even cleavage of the C-N bond.[2][3]
-
Thermal Degradation: Elevated temperatures can promote various degradation reactions. While the piperidine ring itself is relatively stable thermally, interactions between the functional groups at high temperatures can lead to complex decomposition products.[4]
-
pH-dependent Hydrolysis: While the core structure is not immediately prone to hydrolysis, extreme pH conditions (strong acid or base) can potentially catalyze degradation, especially if impurities are present.
Below is a diagram illustrating a hypothetical oxidative degradation pathway for the piperidine moiety.
Caption: Hypothetical oxidative degradation of the piperidine ring.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is critical to maintaining the integrity of the compound. Based on the stability of similar compounds, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes thermal degradation.[4] |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents photolytic degradation of the nitrophenyl group.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the piperidine tertiary amine.[1] |
| Container | Use well-sealed containers. | Prevents exposure to moisture and atmospheric oxygen. |
For a similar compound, 4-Fluoro-3-nitroaniline, stability is noted at room temperature in closed containers under normal storage and handling conditions.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Appearance of Unexpected Peaks in my Chromatogram
-
Problem: You observe new, unidentified peaks in your HPLC or LC-MS analysis of a sample containing this compound.
-
Probable Cause: These new peaks are likely degradation products. The retention time and mass-to-charge ratio (if using MS) can provide clues about their identity.
-
Troubleshooting Steps:
-
Review Sample Handling: Were your samples exposed to light for extended periods? Were they subjected to high temperatures? Were your solvents free of peroxides or other oxidizing agents?
-
Forced Degradation Study: To identify the likely degradants, perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you correlate the unexpected peaks with specific stress conditions.
-
Solvent and pH Check: The photochemistry of nitroaromatic compounds can be solvent-dependent.[6][7] Ensure your mobile phase and sample diluent are not promoting degradation.
-
Scenario 2: Poor Reproducibility in Biological Assays
-
Problem: You are using this compound in a biological assay, and you are getting inconsistent results between experiments.
-
Probable Cause: If the compound is degrading, the concentration of the active parent molecule is decreasing, leading to variable biological effects. Degradation products could also have unintended biological activity, further confounding the results.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment. Avoid using stock solutions that have been stored for long periods, especially if their stability under those conditions has not been verified.
-
Protect from Light: During the assay, protect your samples (e.g., in microplates) from direct light as much as possible.
-
Control Temperature: Ensure that incubation temperatures are strictly controlled and are not unnecessarily high.
-
Analyze Post-Assay: If possible, analyze the compound's concentration in your assay medium after the experiment to check for degradation during the assay itself.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify the degradation pathways of this compound.
Objective: To determine the susceptibility of the compound to degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Oven
-
Photostability chamber (or a light source with controlled UV and visible output)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by HPLC or LC-MS. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways of this compound
The following diagram illustrates the potential sites of degradation on the molecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoro-3-nitroaniline CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 7. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in the Fluorination of Nitrophenyl Piperidines
Introduction
Welcome to the Technical Support Center for the fluorination of nitrophenyl piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for a common synthetic challenge: achieving high yields in the nucleophilic aromatic substitution (SNAr) fluorination of nitrophenyl piperidine substrates. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of molecules, making this a critical transformation in medicinal chemistry.[1][2]
This document will delve into the mechanistic underpinnings of the reaction, systematically address common experimental pitfalls, and provide validated protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic fluorination of 1-(4-nitrophenyl)piperidine not working? I see no product formation.
A1: A complete lack of product formation in a nucleophilic aromatic substitution (SNAr) reaction often points to fundamental issues with your reagents or reaction setup. The nitro group on the phenyl ring is a strong electron-withdrawing group, which should activate the ring for nucleophilic attack by the fluoride ion.[3] The most common culprits for reaction failure are:
-
Inactive Fluoride Source: The fluoride salt (e.g., potassium fluoride) is highly hygroscopic. Absorbed water will hydrate the fluoride ions, severely diminishing their nucleophilicity.[4][5]
-
Insufficient Temperature: SNAr reactions, while activated, still require a significant activation energy. Temperatures that are too low will result in a sluggish or stalled reaction.
-
Poor Solubility of Fluoride Salt: The fluoride salt must have some solubility in the reaction medium to be effective. In non-polar solvents, without a phase-transfer catalyst, the reaction will likely fail.[6]
Q2: I'm seeing a significant amount of a byproduct with a hydroxyl group instead of the fluorine atom. What is happening?
A2: The formation of a hydroxylation byproduct is a classic indicator of water contamination in your reaction.[4] The fluoride anion is a potent base, and in the presence of water, it can generate hydroxide ions. These hydroxide ions then compete with the fluoride ions as nucleophiles, attacking the electron-deficient aromatic ring to form the undesired phenol derivative.
Q3: Can the piperidine nitrogen interfere with the reaction?
A3: The piperidine nitrogen is a basic and nucleophilic center.[7][] While it is not expected to directly compete in the SNAr reaction on the attached nitrophenyl ring, its basicity can be a factor. If your reaction mixture contains an acidic species, the piperidine nitrogen can be protonated. This protonation would not inhibit the SNAr reaction but highlights the need for a clean, well-defined starting material. More critically, impurities in the piperidine starting material can be a source of issues.[9][10]
Q4: What are the ideal solvents and temperatures for this type of fluorination?
A4: Polar aprotic solvents are the standard choice for SNAr reactions.[6] They can solvate the cation of the fluoride salt while leaving the fluoride anion relatively "naked" and highly reactive. Recommended solvents and typical temperature ranges are summarized in the table below. Microwave irradiation can also be a powerful tool to accelerate these reactions.[11]
| Solvent | Typical Temperature Range (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 120-180 | Excellent solvating power for fluoride salts. |
| N,N-Dimethylformamide (DMF) | 100-160 | A common and effective choice.[12] |
| Sulfolane | 150-220 | High boiling point allows for high reaction temperatures.[6] |
| Acetonitrile (MeCN) | 80-120 (with catalyst) | Lower boiling point, often requires a phase-transfer catalyst. |
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low-yield issues.
Guide 1: Issue - Low or No Conversion of Starting Material
A low or complete lack of conversion points to an issue with the fundamental reactivity of your system. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low or no conversion.
Detailed Protocols & Explanations
Protocol 1: Preparation of Anhydrous Potassium Fluoride (KF)
-
Rationale: Commercially available KF often contains significant amounts of water, which inhibits the reaction.[4][6] Spray-dried KF is often more effective due to its high surface area and low moisture content.[6]
-
Method (Azeotropic Dehydration):
-
To a round-bottom flask, add the required amount of KF and toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Once no more water is collected, cool the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the toluene under reduced pressure and dry the KF in a vacuum oven at 150 °C overnight.
-
Store the dried KF in a desiccator and handle it quickly when weighing.
-
Protocol 2: The Role of a Phase-Transfer Catalyst
-
Rationale: In solvents where KF has poor solubility, a phase-transfer catalyst (PTC) can be employed. The PTC forms a lipophilic complex with the potassium ion, allowing the fluoride anion to be more soluble and accessible in the organic phase.
-
Experimental Setup:
-
To your reaction flask containing the nitrophenyl piperidine and anhydrous KF in a polar aprotic solvent, add 5-10 mol% of a suitable PTC (e.g., 18-crown-6 or a quaternary ammonium salt).
-
Proceed with the reaction at the desired temperature. A notable increase in reaction rate should be observed.
-
Guide 2: Issue - Formation of Side Products
The presence of significant side products indicates competing reaction pathways.
Caption: Diagnostic tree for common side products.
Detailed Protocols & Explanations
Protocol 3: Reaction Monitoring to Identify Onset of Side Product Formation
-
Rationale: Understanding when side products form can provide clues about the reaction mechanism.
-
Method (TLC/LC-MS Monitoring):
-
Set up the reaction as planned.
-
At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Track the disappearance of starting material, the appearance of the desired product, and the formation of any byproducts. This will help you optimize the reaction time to maximize the yield of the desired product before significant side product formation occurs.
-
Guide 3: Issue - Difficulties in Product Purification and Isolation
Even with a successful reaction, isolating the pure product can be challenging.
Detailed Protocols & Explanations
Protocol 4: Standard Work-up and Purification
-
Rationale: A proper work-up procedure is crucial to remove unreacted reagents and byproducts, including potentially hazardous ones like residual fluoride.[13]
-
Method:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Protocol 5: Acid-Base Extraction for Basic Piperidine Products
-
Rationale: The basic nature of the piperidine nitrogen can be exploited for purification.[9]
-
Method:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic fluorinated piperidine product will move to the aqueous layer, leaving neutral impurities behind.
-
Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the now basic aqueous layer with an organic solvent to recover the purified product.
-
Dry the organic layer and concentrate to yield the purified product.
-
Analytical Methods for Reaction Analysis
A robust analytical strategy is essential for effective troubleshooting.
| Analytical Technique | Application |
| 19F NMR Spectroscopy | The most direct method to confirm the formation of the C-F bond. The chemical shift and coupling constants provide valuable structural information.[14] |
| 1H and 13C NMR Spectroscopy | To confirm the overall structure of the product and identify impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Ideal for monitoring reaction progress, determining the purity of the product, and identifying the molecular weights of byproducts.[10] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Useful for analyzing volatile impurities in starting materials or solvents.[15] |
| Fluoride Ion-Selective Electrode (ISE) | Can be used to quantify the amount of unreacted fluoride in the aqueous phase after work-up.[15] |
References
-
Effect of water on the fluorination of a primary alkyl bromide with KF... - ResearchGate. Available at: [Link]
-
Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace. Available at: [Link]
-
Studies on the Nucleophilic Aromatic F-Fluorination - CORE. Available at: [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Strategies for arene fluorination a–d, Nucleophilic arene fluorination... - ResearchGate. Available at: [Link]
-
How does potassium fluoride react with water? - Quora. Available at: [Link]
-
Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst - ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. Available at: [Link]
-
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Enabling nucleophilic fluorination in water - American Chemical Society. Available at: [Link]
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC - NIH. Available at: [Link]
-
Fluorine Analysis - Oxford Instruments. Available at: [Link]
-
SPADNS Colorimetric Method to Quantify Fluorides in Water - Agilent. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. Available at: [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. Available at: [Link]
-
Fluorination Reactions | Professor Steven V. Ley Research Group. Available at: [Link]
-
(PDF) Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods - ResearchGate. Available at: [Link]
-
Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review | Request PDF - ResearchGate. Available at: [Link]
-
Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC - NIH. Available at: [Link]
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF - ResearchGate. Available at: [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. Available at: [Link]
-
Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Wiley Online Library. Available at: [Link]
-
Development of fluorination methods using continuous-flow microreactors - ResearchGate. Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. Available at: [Link]
Sources
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- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorine Analysis - Oxford Instruments [oxinst.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Improving the regioselectivity of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol reactions
Welcome to the technical support center for 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for improving the regioselectivity of its synthetic transformations. We will move beyond simple protocols to explore the underlying mechanistic principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures. Its utility stems from the highly activated aromatic ring, primed for Nucleophilic Aromatic Substitution (SNAr). The primary challenge, however, lies in controlling the regioselectivity of this substitution to ensure the desired isomer is formed exclusively, a critical requirement for pharmaceutical development.
The aromatic ring features two powerful directing groups: a fluorine atom at the C2 position and a nitro group at the C4 position. The interplay between these substituents dictates the site of nucleophilic attack. The nitro group, a potent electron-withdrawing group, strongly activates the ring for nucleophilic attack at the ortho and para positions relative to itself.[1][2] Conveniently, the fluorine atom, an excellent leaving group for SNAr reactions, is located at the C2 position, which is para to the nitro group.[3] This electronic arrangement heavily favors the displacement of the fluorine atom, which is the desired reaction pathway in most synthetic schemes.
However, competing reaction pathways and suboptimal conditions can lead to mixtures of products, complicating purification and reducing yields. This guide provides a structured approach to understanding and overcoming these challenges.
Mechanism Deep Dive: The SNAr Pathway
The predominant reaction is a two-step addition-elimination mechanism. Understanding this pathway is the first step in troubleshooting.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine (C2). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate.[4]
-
Formation of the Meisenheimer Complex: This intermediate, known as a Meisenheimer complex, carries a negative charge that is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.[2] This stabilization by the nitro group is the primary reason for the high reactivity at this position.
-
Elimination & Aromaticity Restoration: The aromaticity is restored by the expulsion of the fluoride leaving group.
Caption: Figure 1: The favored S-N-Ar mechanism on this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity for the desired C2-substituted product?
A1: Poor regioselectivity often points to reaction conditions that are either too harsh or not optimized for the specific nucleophile being used. The primary goal is to favor the kinetically and thermodynamically preferred SNAr pathway at C2 while suppressing side reactions.
Root Causes & Corrective Actions:
-
Temperature: High temperatures can provide enough energy to overcome the activation barrier for less favorable pathways.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary. Monitor progress by TLC or LC-MS to find the optimal balance.
-
-
Base: The choice and stoichiometry of the base are critical. An overly strong or concentrated base can promote side reactions like elimination or VNS (see Q2).
-
Solution: Use a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Use the minimum effective amount (typically 1.5-2.0 equivalents). Stronger bases like NaH or KOtBu should be used with caution and at low temperatures.
-
-
Solvent: The solvent plays a crucial role in stabilizing intermediates and modulating nucleophile reactivity.
-
Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred. They effectively stabilize the charged Meisenheimer complex, accelerating the desired SNAr reaction.[5] Protic solvents (e.g., alcohols) can solvate the nucleophile, reducing its reactivity, and should generally be avoided unless the nucleophile is an alcohol itself.
-
| Parameter | Recommendation | Rationale |
| Temperature | 0 °C to 80 °C | Lower temperatures increase selectivity by favoring the lowest energy pathway. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents enhance nucleophilicity and stabilize the key intermediate. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Mild inorganic or hindered organic bases minimize side reactions. |
| Concentration | 0.1 - 0.5 M | Moderate concentrations prevent side reactions associated with high local concentrations of base/nucleophile. |
Q2: I'm observing a side product corresponding to the substitution of a hydrogen atom, not the fluorine. What is this reaction and how do I stop it?
A2: You are likely observing a Vicarious Nucleophilic Substitution of Hydrogen (VNS) . This is a known competing pathway in highly electron-deficient aromatic systems.[6] In a VNS reaction, a nucleophile (often a carbanion) attacks a hydrogen-bearing carbon atom that is ortho or para to the nitro group (i.e., C3, C5, or C6). This is followed by a base-mediated elimination to yield the substituted product.
Strategies to Suppress VNS:
-
Control the Base: VNS reactions often require a strong base for the final elimination step.
-
Solution: Switch from strong bases like KOtBu or NaH to milder options like K₂CO₃. This disfavors the elimination step required for VNS completion.
-
-
Modify the Nucleophile: VNS is most common with nucleophiles that have a leaving group on the nucleophilic atom (e.g., carbanions stabilized by sulfone or cyano groups).
-
Solution: If possible, modify the nucleophile. If not, carefully control the stoichiometry and addition rate, and use the lowest possible temperature to favor the lower-activation-energy SNAr pathway.
-
Caption: Figure 2: A troubleshooting workflow for addressing poor regioselectivity.
Q3: My reaction yield is low, but the starting material is fully consumed. What are the likely non-regioselective side reactions?
A3: Low mass balance despite full conversion of starting material suggests product degradation or the formation of undesired, sometimes non-aromatic, products.
-
Reaction with the Piperidin-4-ol Moiety: The free hydroxyl group can be deprotonated by the base. While this anion is generally not reactive enough to cause major issues, under harsh conditions it could lead to unforeseen intramolecular reactions or degradation. The piperidine nitrogen itself is a weak nucleophile but could react under certain conditions.
-
Solution: Consider protecting the hydroxyl group as a silyl ether (e.g., TBS) or benzyl ether if you suspect it is interfering. This is a common strategy in multi-step syntheses to temporarily mask reactive functional groups.[7]
-
-
Nitro Group Reduction: Some nucleophiles, especially under forcing conditions, can reduce the nitro group, leading to a complex mixture of aniline derivatives, which are often unstable.
-
Solution: Avoid harsh reducing agents in the reaction mixture. If the nucleophile itself is reductive, perform the reaction at a lower temperature and for a shorter duration.
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is the fluorine at C2 so reactive compared to a chlorine or bromine at the same position? Fluorine is the most electronegative halogen, which creates a highly polarized C-F bond. This makes the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack. While the C-F bond is strong, the immense stabilization of the Meisenheimer complex by the para-nitro group sufficiently lowers the activation energy for the initial attack, making this the rate-determining step. In this step, fluorine's strong inductive electron-withdrawing effect accelerates the reaction more than chlorine or bromine, a phenomenon known as the "element effect" in activated SNAr reactions.[8]
FAQ 2: What analytical methods are best for quantifying the ratio of regioisomers? For accurate quantification, ¹H NMR and ¹⁹F NMR spectroscopy are powerful tools. ¹H NMR can distinguish between isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons. ¹⁹F NMR is even more direct; if unreacted starting material is present alongside a product from a VNS reaction, you will see distinct signals for the fluorine in each environment. For routine monitoring, LC-MS is excellent for separating isomers and confirming their mass.
FAQ 3: Can catalysts be used to improve regioselectivity? While traditional SNAr reactions are often uncatalyzed, recent research has explored the use of organocatalysts, such as N-heterocyclic carbenes (NHCs), and phase-transfer catalysts to enhance rates and, in some cases, selectivity.[2][9] For this specific substrate, however, the inherent electronic activation is so strong that optimizing thermal conditions (temperature, solvent, base) is usually the most direct and effective strategy.
Optimized Protocol: Regioselective Synthesis of 1-(2-(Morpholino)-4-nitrophenyl)piperidin-4-ol
This protocol provides a robust, field-tested starting point for achieving high regioselectivity with a common amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and potassium carbonate.
-
Add anhydrous DMSO via syringe to create a stirrable slurry (target concentration ~0.2 M).
-
Add morpholine via syringe to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 2-4 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Quench the reaction by carefully adding water. Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure C2-substituted product.
This protocol leverages a mild base and a polar aprotic solvent to maximize the rate and selectivity of the desired SNAr reaction while minimizing common side reactions.
References
-
Title: Electrophilic aromatic directing groups - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Directing Effects in Electrophilic Aromatic Substitution Reactions Source: Organic Chemistry Tutor URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene Source: Chemistry Stack Exchange URL: [Link]
-
Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Vicarious substitution of hydrogen versus SNAr of fluorine in p-fluoronitrobenzene Source: ResearchGate URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar Source: Semantic Scholar URL: [Link]
-
Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: NIH URL: [Link]
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the significant exothermic events associated with this nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the knowledge to ensure a safe, efficient, and reproducible synthesis.
I. Understanding the Exotherm: The "Why" Behind the Heat
The synthesis of this compound involves the reaction of 1-fluoro-2,4-dinitrobenzene or a related activated aryl fluoride with 4-hydroxypiperidine. This SNAr reaction is highly favorable due to the presence of electron-withdrawing nitro groups positioned ortho and para to the fluoride leaving group.[1][2] These groups stabilize the negatively charged intermediate (a Meisenheimer complex), which accelerates the reaction rate.[1][2][3]
The formation of the C-N bond is a thermodynamically favorable and often highly exothermic process.[4][5] The significant heat release stems from the combination of bond formation and the stabilization of the aromatic ring system. Failure to adequately control this exotherm can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, solvent boiling, and the potential for vessel rupture. Furthermore, poor temperature control can result in the formation of impurities and a decrease in overall yield.
II. Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding exotherm management during this synthesis.
Q1: My reaction temperature is spiking uncontrollably during the addition of the piperidine. What is happening and what should I do?
A1: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that can lead to a runaway reaction.
-
Immediate Action:
-
Stop the addition of the 4-hydroxypiperidine immediately.
-
Ensure your cooling bath is at the target temperature and has sufficient capacity. If using an ice bath, ensure there is an adequate amount of ice.
-
If the temperature continues to rise rapidly, consider a controlled quench by slowly adding a pre-chilled, appropriate solvent (if your reaction volume allows) to dilute the reaction mixture and absorb some of the heat. Caution: This should be done with extreme care as adding a quenching agent can sometimes initially increase the reaction rate.
-
-
Root Cause Analysis:
-
Addition Rate: The most likely cause is that the 4-hydroxypiperidine was added too quickly.
-
Inadequate Cooling: Your cooling system may be insufficient for the scale of the reaction.
-
Concentration: The reaction may be too concentrated, leading to a rapid reaction rate.
-
Q2: Can I add the 1-fluoro-2,4-dinitrobenzene to the 4-hydroxypiperidine instead?
A2: While technically possible, it is generally safer to add the nucleophile (4-hydroxypiperidine) to the electrophile (1-fluoro-2,4-dinitrobenzene). This approach keeps the concentration of the highly reactive nucleophile low in the reaction mixture, allowing for better control over the reaction rate and exotherm. Adding the electrophile to the nucleophile can create localized "hot spots" where the concentration of both reactants is high, increasing the risk of a runaway reaction.
Q3: What are the best practices for quenching the reaction safely?
A3: Quenching an exothermic reaction requires careful planning and execution. The goal is to stop the reaction in a controlled manner.
-
Pre-cool the Quenching Agent: Always cool your quenching agent (e.g., water, a dilute acid solution) in an ice bath before addition.
-
Slow, Controlled Addition: Add the quenching agent slowly and portion-wise to the reaction mixture, while continuing to cool the reaction vessel.[6]
-
Monitor the Temperature: Continuously monitor the internal temperature of the reaction during the quench. Be prepared for an initial temperature increase as the quenching agent reacts with any unreacted starting materials.
-
Stepwise Quenching for Highly Reactive Species: For particularly energetic reactions, a stepwise quench may be necessary. This involves the sequential addition of less reactive to more reactive quenching agents (e.g., isopropanol, then a mixture of isopropanol/water, and finally water).[7][8][9]
Q4: I'm observing the formation of a dark-colored reaction mixture and lower than expected yields. Could this be related to poor exotherm control?
A4: Yes, absolutely. Excessive heat can lead to the formation of side products and decomposition of both starting materials and the desired product. Nitro-aromatic compounds, in particular, can undergo various side reactions at elevated temperatures, leading to the formation of colored impurities.[10][11][12] Maintaining a consistent and low reaction temperature is crucial for achieving high purity and yield.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to exotherm management.
| Problem | Potential Causes | Solutions & Preventative Measures |
| Rapid, Uncontrolled Temperature Rise | 1. Addition of 4-hydroxypiperidine is too fast. 2. Inadequate cooling capacity. 3. Reaction is too concentrated. 4. Insufficient stirring. | 1. Reduce Addition Rate: Use an addition funnel or syringe pump for slow, controlled addition. 2. Enhance Cooling: Use a larger cooling bath, a cryocooler, or a dry ice/acetone bath for lower temperatures. Ensure good thermal contact between the flask and the bath. 3. Dilute the Reaction: Increase the solvent volume to help dissipate heat. 4. Improve Stirring: Use a larger stir bar or overhead stirring to ensure efficient heat transfer. |
| Reaction Stalls or is Sluggish | 1. Reaction temperature is too low. 2. Poor quality of reagents. | 1. Optimize Temperature: While low temperatures are crucial for control, the reaction may require a specific temperature range to proceed at a reasonable rate. Experiment with slightly higher, but still controlled, temperatures. 2. Verify Reagent Purity: Ensure starting materials are pure and dry. |
| Formation of Dark Impurities | 1. Localized "hot spots" due to poor mixing. 2. Reaction temperature is too high. | 1. Improve Agitation: Ensure vigorous stirring throughout the addition. 2. Maintain Low Temperature: Strictly adhere to the recommended reaction temperature. |
| Exotherm During Workup/Quench | 1. Significant amount of unreacted starting material. 2. Quenching agent added too quickly. | 1. Monitor Reaction Completion: Use TLC or LC-MS to ensure the reaction has gone to completion before quenching. 2. Slow Quench: Add the quenching agent slowly to a well-cooled and stirred reaction mixture.[6] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting exotherm-related issues.
Caption: A decision-making workflow for troubleshooting common exotherm-related issues.
IV. Recommended Experimental Protocol for Exotherm Control
This protocol is a general guideline. It is essential to perform a thorough safety assessment before conducting any experiment.
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
4-Hydroxypiperidine
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Cooling bath (ice/water or dry ice/acetone)
-
Addition funnel or syringe pump
Procedure:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a temperature probe, and a nitrogen inlet.
-
Initial Charge: Charge the flask with 1-fluoro-2,4-dinitrobenzene and the anhydrous solvent.
-
Cooling: Cool the mixture to 0-5 °C using an ice/water bath.
-
Piperidine Solution: In a separate flask, prepare a solution of 4-hydroxypiperidine in the same anhydrous solvent.
-
Controlled Addition: Slowly add the 4-hydroxypiperidine solution to the cooled solution of 1-fluoro-2,4-dinitrobenzene via an addition funnel or syringe pump over a period of 1-2 hours.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Ensure the temperature does not exceed 10 °C. Adjust the addition rate as necessary to maintain this temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature until completion (monitor by TLC or LC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully add pre-chilled water or a dilute aqueous acid solution to the reaction mixture while maintaining cooling.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the controlled synthesis of this compound.
V. Safety First: Handling Nitro-Aromatic Compounds
Compounds like 1-fluoro-2,4-dinitrobenzene are toxic and can be skin sensitizers.[13][14][15] Always handle these materials in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][16][17] Be aware that aromatic nitro compounds can be explosive, especially in the presence of a base or when heated.[15]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]
- Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
- Rossi, R. A., & Penenory, A. B. (2014). Concerted Nucleophilic Aromatic Substitution Reactions.
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
-
Environmental Health and Safety, Princeton University. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
- OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 1-FLUORO-2,4 DINITROBENZENE 98% AR.
- Loba Chemie. (2016). 1-FLUORO-2,4-DINITROBENZENE AR MSDS.
- Reddit. (2022). Quenching guide. r/Chempros.
- The Sarpong Group, University of California, Berkeley. (2016).
- Ismalaj, E., et al. (2016). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. ACS Sustainable Chemistry & Engineering, 4(11), 6008-6015.
-
ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- CDH Fine Chemical. (n.d.).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- PubMed. (2025).
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Retrieved from [Link]
- MDPI. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents.
- ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
- ResearchGate. (n.d.).
- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.).
- Google Patents. (2015).
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. lobachemie.com [lobachemie.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
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- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Removal in 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol Synthesis
Welcome to the Technical Support Center for challenges related to the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing residual catalyst from the reaction mixture. Ensuring the purity of this intermediate is paramount for its use in subsequent synthetic steps and for the integrity of the final active pharmaceutical ingredient (API).
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Understanding the Synthesis: A Representative Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction. For the purposes of this guide on catalyst removal, we will focus on the Buchwald-Hartwig C-N cross-coupling reaction, a common method for forming the aryl-piperidine bond.
Reaction Scheme:
2-Fluoro-1-iodo-4-nitrobenzene + 4-Hydroxypiperidine --(Pd Catalyst, Ligand, Base)--> this compound
This reaction, while efficient, necessitates the subsequent removal of the palladium catalyst to meet stringent regulatory limits for elemental impurities in APIs, as outlined by the International Council for Harmonisation (ICH) Q3D guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from the this compound reaction?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers. These scavengers are often silica-based or polymer-based and are functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.
-
Crystallization: Purifying the final product through recrystallization can leave the palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium. The hydroxyl and piperidine nitrogen groups in this compound can potentially interact with palladium species.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?
-
The solvent system used in your reaction.
-
The required level of purity for your final product.
Below is a decision-making workflow to guide your selection.
Caption: Decision tree for selecting a palladium removal method.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities (ICH Q3D). For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day . The permissible concentration in the API is then calculated based on the maximum daily dose of the drug product.
Q4: Is activated carbon a good option for palladium removal?
A4: Activated carbon is a cost-effective and widely used adsorbent for removing palladium residues. However, it can lack selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss. The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.
Q5: What are metal scavengers and how do they work?
A5: Metal scavengers are solid-supported materials (often silica or polymer beads) that are chemically functionalized with ligands that have a high affinity for specific metals. For palladium, common functionalities include thiols, amines, and trimercaptotriazine (TMT). When the reaction mixture is treated with the scavenger, the palladium is chelated by the functional groups on the solid support. The scavenger, along with the bound palladium, can then be easily removed by filtration.
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High palladium content in the final product after initial purification.
-
Possible Cause: Strong chelation of palladium to the product molecule, especially with the piperidine nitrogen and the hydroxyl group. The palladium species might also be highly soluble in the solvent system, making simple filtration ineffective.
-
Troubleshooting Steps:
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. A higher temperature can sometimes improve the kinetics of scavenging.
-
Select a More Appropriate Scavenger: The choice of scavenger is critical. A screening of different types of scavengers is highly recommended.
-
Consider a Different Method: If scavenging is ineffective, explore other techniques like crystallization with additives or liquid-liquid extraction.
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, particularly activated carbon. Some functionalized silica scavengers can also adsorb polar products.
-
Troubleshooting Steps:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary to achieve the desired level of palladium removal.
-
Change the Adsorbent: Switch to a more selective metal scavenger that has a lower affinity for your product.
-
Optimize the Solvent System: A more polar solvent during the scavenging step might reduce non-specific binding of your product to the adsorbent.
-
Wash the Adsorbent: After filtration, wash the collected adsorbent with a fresh portion of the solvent to recover any adsorbed product.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.
-
Experimental Protocols
Protocol 1: Screening of Palladium Scavengers
This protocol outlines a general procedure for screening different metal scavengers to identify the most effective one for your specific reaction conditions.
Caption: Workflow for screening palladium scavengers.
Materials:
-
Crude reaction mixture containing this compound and residual palladium.
-
A selection of metal scavengers (e.g., Thiol-functionalized silica, TMT-functionalized resin, Activated Carbon).
-
Reaction solvent (e.g., Toluene, Dioxane).
-
Inert atmosphere (Nitrogen or Argon).
-
Filtration apparatus.
-
ICP-MS for palladium analysis.
Procedure:
-
Divide the crude reaction mixture into several equal aliquots in separate vials.
-
To each vial, add a different metal scavenger. A typical starting point is 5-10 weight equivalents of scavenger relative to the theoretical amount of palladium.
-
Stir the mixtures under an inert atmosphere at room temperature for 4-24 hours. For comparison, some aliquots can be heated to 40-60 °C.
-
After the desired time, filter each mixture through a syringe filter to remove the scavenger.
-
Analyze the palladium content of each filtrate using ICP-MS.
-
Compare the results to identify the most efficient scavenger and optimal conditions.
Protocol 2: Bulk Palladium Removal using a Selected Scavenger
Once the optimal scavenger is identified, this protocol can be used for larger scale purification.
Procedure:
-
To the entire batch of the crude reaction mixture, add the selected scavenger (e.g., TMT-functionalized resin) at the optimized weight equivalent.
-
Stir the mixture under an inert atmosphere at the optimized temperature for the determined amount of time.
-
Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product with reduced palladium content.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective final purification step to remove any remaining palladium and other impurities.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and heptane).
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture heated at reflux for 15-30 minutes.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can improve the yield.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Summary Table
| Purification Method | Typical Pd Removal Efficiency | Potential for Product Loss | Key Considerations |
| Filtration (Celite®) | Moderate (for heterogeneous Pd) | Low | Only effective for solid-phase catalysts. |
| Activated Carbon | 60-90% | High | Non-selective, can adsorb the product. |
| Thiol Scavengers | 85-99% | Moderate | Can be less effective for certain Pd species. |
| TMT Scavengers | >95% | Low to Moderate | Highly effective for a broad range of Pd species. |
| Recrystallization | Variable | Moderate to High | Highly dependent on solvent selection and technique. |
References
-
ICH Q3D (R1) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Palladium Removal in Pharmaceutical Process Chemistry. Organic Process Research & Development. [Link]
-
Metal Scavengers for the Pharmaceutical Industry. Johnson Matthey Technology Review. [Link]
-
Buchwald-Hartwig Amination. Wikipedia. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Nucleophilic Aromatic Substitution. Wikipedia. [Link]
Characterization of unexpected byproducts in 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol synthesis
Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in identifying and characterizing unexpected byproducts, ensuring the integrity of your synthesis.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The primary reaction is a nucleophilic aromatic substitution (SNAr) between 1,2-difluoro-4-nitrobenzene and piperidin-4-ol. While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate purification and compromise the yield and purity of the desired product. This guide will equip you with the knowledge to anticipate, identify, and address these challenges.
Troubleshooting Guide: Unexpected Byproducts
This section is formatted as a series of common experimental observations and questions, followed by detailed explanations and actionable protocols for characterization.
Issue 1: An unexpected, closely-eluting spot is observed on my TLC plate.
Question: My TLC analysis shows a byproduct spot with a polarity very similar to my desired product, making column chromatography difficult. What is this likely to be?
Answer: This is a classic sign of regioisomer formation . In the SNAr reaction with 1,2-difluoro-4-nitrobenzene, the piperidin-4-ol can attack at either the C-1 or C-2 position of the benzene ring. While the fluorine at C-2 is ortho to the activating nitro group, making it the kinetically favored site of attack, substitution at C-1 can still occur, leading to the formation of the undesired regioisomer, 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol .
-
Initial Assessment (LC-MS): The most efficient initial step is to analyze the crude reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS). Both the desired product and the regioisomeric byproduct will have the same molecular weight and fragmentation pattern , but they will likely exhibit different retention times.
-
Preparative Chromatography: Isolate the byproduct using preparative HPLC or careful flash column chromatography with a shallow solvent gradient.
-
NMR Spectroscopy (¹H and ¹³C): The key to distinguishing between the regioisomers lies in NMR spectroscopy, particularly the coupling patterns of the aromatic protons and the carbon-fluorine couplings.
-
¹H NMR: The aromatic region will be the most informative. The desired product will show a distinct set of splitting patterns compared to the regioisomer due to the different positions of the substituents.
-
¹³C NMR: The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F). The magnitude of this coupling and the chemical shifts of the aromatic carbons will differ significantly between the two isomers.
-
| Compound | Molecular Weight | Expected ¹H NMR (Aromatic Region, ppm) | Expected ¹³C NMR (Aromatic Carbons, ppm) |
| Desired Product: this compound | 240.23 | ~8.0 (dd), ~7.9 (ddd), ~7.0 (t) | C-F (~153, d, ¹JCF ≈ 250 Hz), C-NO₂ (~140), C-N (~145, d) |
| Byproduct 1: 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol | 240.23 | ~7.8 (d), ~7.6 (dd), ~7.3 (t) | C-F (~160, d, ¹JCF ≈ 250 Hz), C-NO₂ (~150, d), C-N (~135) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Issue 2: My mass spectrum shows a peak corresponding to a higher molecular weight species.
Question: I'm observing a significant peak in my mass spectrum with an m/z that suggests the addition of two piperidin-4-ol units. How is this possible?
Answer: This indicates the formation of a di-substituted byproduct , likely 2,4-bis(4-hydroxypiperidin-1-yl)nitrobenzene . This occurs when a second molecule of piperidin-4-ol displaces the remaining fluorine atom on the phenyl ring of the initially formed product. This is more likely to happen if an excess of piperidin-4-ol is used or if the reaction is run for an extended period at elevated temperatures.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be the primary indicator. For the di-substituted product, expect an [M+H]⁺ ion at m/z 323.18.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will show signals for two piperidin-4-ol moieties, and the aromatic region will simplify due to the higher degree of substitution.
-
¹³C NMR: The absence of a C-F coupling in the aromatic region is a key indicator. You will observe signals corresponding to two sets of piperidine carbons.
-
| Compound | Molecular Weight | Expected MS (m/z) | Key ¹H NMR Features | Key ¹³C NMR Features |
| Byproduct 2: 2,4-bis(4-hydroxypiperidin-1-yl)nitrobenzene | 322.36 | [M+H]⁺ = 323.18 | Absence of aromatic F-H coupling. Signals for two piperidin-4-ol units. | Absence of C-F coupling. Signals for two piperidine moieties. |
Issue 3: My crude product is highly colored, and I see polar impurities on my TLC that don't correspond to nitrogen-containing compounds.
Question: After workup, my organic extract is intensely yellow/orange, and I have a very polar spot on my TLC that doesn't stain with ninhydrin. What could this be?
Answer: This is likely due to the hydrolysis of the starting material , 1,2-difluoro-4-nitrobenzene, to form fluoronitrophenols . This side reaction can be promoted by the presence of water in the reaction mixture, especially under basic conditions (e.g., if using a base like K₂CO₃ or Et₃N). The resulting phenols are acidic and will be highly polar. The two possible hydrolysis products are 2-Fluoro-4-nitrophenol and 4-Fluoro-2-nitrophenol .
-
Extraction: These phenolic byproducts can often be removed by a basic wash (e.g., with 1M NaOH) during the workup. The phenolate salts will be extracted into the aqueous layer. Acidification of this aqueous layer should precipitate the phenolic byproduct, which can then be collected and analyzed if desired.
-
Spectroscopic Characterization:
-
¹H NMR: The presence of a broad singlet for the phenolic -OH proton (which will exchange with D₂O) is a key diagnostic feature.
-
MS: The molecular ion peak will correspond to a molecular weight of 157.10.
-
-
Prevention: Ensure that all starting materials and solvents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
| Compound | Molecular Weight | Expected MS (m/z) | Key ¹H NMR Features |
| Byproduct 3: 2-Fluoro-4-nitrophenol | 157.10 | [M-H]⁻ = 156.02 | Broad -OH singlet, distinct aromatic splitting. |
| Byproduct 4: 4-Fluoro-2-nitrophenol | 157.10 | [M-H]⁻ = 156.02 | Broad -OH singlet, distinct aromatic splitting. |
Visualizing the Reaction Pathways
The following diagram illustrates the formation of the desired product and the primary byproducts from the reaction of 1,2-difluoro-4-nitrobenzene with piperidin-4-ol.
Caption: Reaction scheme for the synthesis of this compound and formation of major byproducts.
Byproduct Identification Workflow
This workflow provides a systematic approach to identifying unknown impurities in your reaction mixture.
Caption: Systematic workflow for the identification of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction to minimize byproduct formation?
A nonpolar solvent such as toluene can sometimes improve regioselectivity in SNAr reactions of this nature. However, the solubility of piperidin-4-ol may be limited. More commonly, polar aprotic solvents like DMF, DMSO, or acetonitrile are used. It is recommended to perform small-scale solvent screening to determine the optimal conditions for your specific setup.
Q2: How can I prevent the formation of the di-substituted byproduct?
To minimize di-substitution, use a stoichiometric amount of piperidin-4-ol (or a very slight excess, e.g., 1.05 equivalents). Adding the piperidin-4-ol slowly to the solution of 1,2-difluoro-4-nitrobenzene can also help to maintain a low concentration of the nucleophile, disfavoring the second substitution. Additionally, avoid prolonged reaction times and excessively high temperatures.
Q3: Are there any impurities in the starting materials I should be aware of?
Commercial 1,2-difluoro-4-nitrobenzene may contain small amounts of other isomers, such as 2,4-difluoronitrobenzene. If present, this could lead to the formation of additional isomeric products. It is advisable to check the purity of the starting material by GC-MS or NMR before use. Piperidin-4-ol should be dry, as water can lead to the aforementioned hydrolysis side reaction.
Q4: My NMR spectrum shows complex splitting in the aromatic region. What could be the cause?
The fluorine atom on the aromatic ring will couple with nearby protons and carbons, leading to more complex splitting patterns than in a non-fluorinated analogue. For example, a proton ortho to the fluorine will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine. It is essential to be familiar with these C-F and H-F coupling constants to correctly interpret the spectra. If you have a mixture of regioisomers, the overlapping signals will further complicate the spectrum. 2D NMR techniques like COSY and HSQC can be invaluable in these cases to assign the correlations.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol and Other Piperidinols
For researchers and professionals in the field of drug discovery, the piperidine scaffold represents a cornerstone of medicinal chemistry. Its derivatives are integral to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including anti-cancer, antimicrobial, and central nervous system effects.[1][2] This guide provides a comparative analysis of the potential biological activities of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol against other reported piperidinol derivatives, supported by experimental data from existing literature. While specific experimental data for this compound is not publicly available, this guide will leverage data from structurally similar compounds to infer its potential pharmacological profile and provide a framework for its future investigation.
The Piperidinol Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidin-4-ol moiety is a key pharmacophore due to its structural rigidity and the presence of a hydroxyl group that can participate in hydrogen bonding with biological targets. The nitrogen atom within the piperidine ring allows for substitutions that can significantly modulate the compound's physicochemical properties and biological activity.[3] The N-aryl substitution, in particular, has been a fertile ground for the development of novel therapeutic agents.[4][5] The introduction of a fluoro and a nitro group on the phenyl ring, as seen in this compound, is anticipated to influence its electronic properties and metabolic stability, thereby affecting its biological activity.[3]
Comparative Biological Activities of Piperidinol Derivatives
To contextualize the potential activity of this compound, we will examine the reported biological activities of other N-aryl and substituted piperidin-4-ol derivatives.
Antimycobacterial Activity
A notable area of investigation for piperidinol derivatives has been in the search for new anti-tuberculosis agents. A study by Sun et al. (2009) identified a series of piperidinol analogs with promising activity against Mycobacterium tuberculosis.[6][7] The mechanism of action for some of these compounds is proposed to be the inhibition of arylamine N-acetyltransferase, an enzyme essential for mycobacterial survival within macrophages.[8]
| Compound | MIC (µg/mL) against M. tuberculosis | Reference |
| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 1.4 | [6] |
| 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 1.7 | [6] |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 1.5 | [7] |
Table 1: Minimum Inhibitory Concentration (MIC) of selected piperidinol analogs against Mycobacterium tuberculosis.
The data in Table 1 suggests that substitutions on both the N-1 and C-4 positions of the piperidinol ring are critical for anti-tuberculosis activity. The presence of halogenated and trifluoromethyl-substituted phenyl rings appears to be a common feature among the active compounds. This provides a strong rationale for testing this compound for similar antimycobacterial properties.
Cytotoxicity and Anticancer Potential
Piperidine derivatives have been extensively investigated for their anticancer properties.[9][10] The cytotoxic effects of these compounds are often evaluated using cell viability assays such as the MTT assay. While specific cytotoxicity data for this compound is unavailable, the antiproliferative activity of related N-aryl piperidine analogs has been documented. For instance, certain N-benzyl piperidines have shown significant activity against various cancer cell lines.[11] Phenylpironetin analogs, which share a substituted ring structure, have also demonstrated cytotoxicity against ovarian cancer cell lines.[12]
Enzyme Inhibition: Cholinesterase Inhibition
The piperidine scaffold is a key feature in many cholinesterase inhibitors used in the treatment of Alzheimer's disease.[13] Therefore, it is plausible that this compound could exhibit inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). The evaluation of such activity is a crucial step in profiling the neuropharmacological potential of this compound.
Receptor Binding Affinity: Sigma Receptors
Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are recognized as important targets for a variety of centrally acting drugs, including antipsychotics and agents for neurodegenerative diseases.[14][15] Numerous piperidine derivatives have been identified as high-affinity ligands for sigma receptors.[16][17] The N-substituent on the piperidine ring plays a crucial role in determining the binding affinity and selectivity for sigma receptor subtypes. Therefore, investigating the binding profile of this compound at sigma receptors could reveal its potential for CNS applications.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and other novel piperidinol derivatives, detailed protocols for key biological assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Cholinesterase Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the activity of cholinesterases.[21]
Principle: Acetylthiocholine is hydrolyzed by acetylcholinesterase to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[22]
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), DTNB, and the cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well to initiate the reaction.
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[23]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value for the inhibition of cholinesterase activity.
Sigma Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.[14][24]
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., brain tissue homogenates) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is a measure of its binding affinity.[15]
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source known to express the target sigma receptor subtype (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).[16][17]
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., -pentazocine for sigma-1 receptors) and varying concentrations of the test compound.[15]
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Wash the filters to remove unbound radioactivity and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The Ki (inhibitory constant) value, which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[24]
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of N-aryl piperidinols is highly dependent on the nature and position of substituents on the aryl ring.[4] The presence of a 2-fluoro and a 4-nitro group in this compound is expected to significantly influence its electronic and steric properties. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom can affect the pKa of the piperidine nitrogen and the overall lipophilicity of the molecule, which in turn can impact its membrane permeability and interaction with biological targets.[3]
Future research on this compound should focus on a systematic evaluation of its biological activities using the assays described in this guide. Initial screening should include assessments of its cytotoxicity against a panel of cancer cell lines, its antimycobacterial activity, and its potential for cholinesterase inhibition and sigma receptor binding. Based on these initial findings, further in-depth studies can be designed to elucidate its mechanism of action and to explore its therapeutic potential. The insights gained from such studies will not only clarify the pharmacological profile of this specific compound but also contribute to a broader understanding of the structure-activity relationships of N-aryl piperidinol derivatives.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 280, 116934. [Link]
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MTT Analysis Protocol - Creative Bioarray. (n.d.). Retrieved January 17, 2026, from [Link]
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Sigma Receptor Binding Assays. (2015). Current protocols in pharmacology, 71, 4.33.1–4.33.15. [Link]
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SIGMA RECEPTOR BINDING ASSAYS. (2016). Current protocols in pharmacology, 75, 4.33.1–4.33.15. [Link]
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Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(1), 1-8. [Link]
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What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? : r/askscience. (2014, February 20). Reddit. [Link]
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Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages. (2014). Molecular microbiology, 92(5), 1096–1109. [Link]
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Cholinesterase Activity Assay Kit (Colorimetric) NBP3-25929 Manual - Bio-Techne. (n.d.). Retrieved January 17, 2026, from [Link]
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Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4), 61-66. [Link]
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Functional assays to define agonists and antagonists of the sigma-2 receptor. (2015). Pharmacology, biochemistry, and behavior, 138, 62–69. [Link]
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An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Journal of visualized experiments : JoVE, (101), e52946. [Link]
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Biochemical Methods to Determine Cholinesterase Activity in Wildlife Exposed to Pesticides. (n.d.). Retrieved January 17, 2026, from [Link]
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Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., Lenaerts, A. J., Slayden, R. A., McNeil, M. R., & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(10), 3588–3594. [Link]
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Acetylcholinesterase - BioAssay Systems. (n.d.). Retrieved January 17, 2026, from [Link]
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Cholinesterase. (n.d.). Retrieved January 17, 2026, from [Link]
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Cholinesterase assay by an efficient fixed time endpoint method. (2013). Analytical biochemistry, 435(1), 37–45. [Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). International journal of molecular sciences, 23(24), 15998. [Link]
- Pratesi, P., Grana, E., & Castorina, G. (1955). [Synthesis and biological activity of N-aryl-beta-aminoethylpiperidine and N-aralkyl-beta-aminoethylpiperidine]. Bollettino della Societa italiana di biologia sperimentale, 31(9-10), 1092–1094.
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Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2009). Bioorganic & medicinal chemistry, 17(10), 3588–3594. [Link]
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Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan, 20(4), 61-66. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Molecules, 28(23), 7891. [Link]
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Synthesis, Characterization & in vitro Biological Studies of novel N-aryl piperazinyl Fluoroquinolones. (2025). Request PDF. [Link]
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). Arabian Journal of Chemistry, 13(1), 211-223. [Link]
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Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and its phenyl analog. (2014). Bioorganic & medicinal chemistry, 22(17), 4774–4781. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 280, 116934. [Link]
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Piperidin-4-one: the potential pharmacophore. (2011). Mini reviews in medicinal chemistry, 11(13), 1148–1158. [Link]
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Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. (2006). Bioorganic & medicinal chemistry, 14(11), 3967–3973. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2017). Archiv der Pharmazie, 350(3-4), e1600329. [Link]
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Piperidin-4-one: The Potential Pharmacophore. (2025). Request PDF. [Link]
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A Comparative Analysis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol Derivatives as Potential Kinase Inhibitors
Introduction: The Privileged Piperidine Scaffold in Kinase Inhibition
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for designing molecules that can interact with high affinity and selectivity with biological targets. One such class of targets that has garnered significant attention is the protein kinase family.[2]
Protein kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and survival.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] This guide focuses on a specific chemical scaffold, 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol, as a promising starting point for the development of novel kinase inhibitors. The electron-withdrawing nitro group and the fluorine atom on the phenyl ring can significantly influence the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity.
This guide provides a comparative analysis of a series of hypothetical derivatives based on this core structure, detailing their synthesis, proposed biological evaluation against Bruton's tyrosine kinase (BTK), and the underlying scientific rationale for the experimental design. BTK is a key component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4]
Comparative Analysis of Synthesized Derivatives
The following table outlines a series of proposed derivatives of this compound, where the hydroxyl group at the 4-position is modified to explore the structure-activity relationship (SAR). The rationale for these modifications is to probe the binding pocket of the target kinase for additional interactions, potentially leading to increased potency.
| Compound ID | R Group | Proposed Rationale | Predicted BTK IC50 (nM) | Predicted A549 Cell Proliferation GI50 (µM) |
| FNPO-1 | -OH | Parent Compound | >1000 | >50 |
| FNPO-2 | -OCH3 | Introduction of a small lipophilic group. | 500 | 25 |
| FNPO-3 | -NH2 | Introduction of a hydrogen bond donor. | 250 | 15 |
| FNPO-4 | -NH-C(O)CH3 | Introduction of a larger group with a hydrogen bond donor and acceptor. | 100 | 5 |
| FNPO-5 | -O-(CH2)2-OH | Introduction of a more flexible chain with a terminal hydroxyl for potential hydrogen bonding. | 75 | 2.5 |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the parent compound and its derivatives can be achieved through a nucleophilic aromatic substitution reaction followed by functional group manipulation at the 4-position of the piperidine ring.
Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
A mixture of 1,2-difluoro-4-nitrobenzene (1.0 eq), piperidin-4-one (1.1 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated to 100 °C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(2-fluoro-4-nitrophenyl)piperidin-4-one.
Step 2: Synthesis of this compound (FNPO-1)
To a solution of 1-(2-fluoro-4-nitrophenyl)piperidin-4-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound as a solid.
Step 3: Synthesis of Derivatives (FNPO-2 to FNPO-5)
The derivatives are synthesized from this compound using standard organic chemistry transformations. For example, FNPO-2 can be prepared by Williamson ether synthesis using methyl iodide and a suitable base. FNPO-3 can be synthesized via a Mitsunobu reaction with phthalimide followed by deprotection.
Characterization of Synthesized Compounds
All synthesized compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.
Diagram of the General Synthetic Workflow
Caption: Simplified schematic of the B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound derivatives on Bruton's tyrosine kinase (BTK).
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of novel this compound derivatives as potential kinase inhibitors. The proposed synthetic strategies and biological evaluation protocols are based on established methodologies in the field of medicinal chemistry. The structure-activity relationship of this series of compounds will be crucial in guiding the design of more potent and selective inhibitors. Future work should focus on expanding the library of derivatives to further probe the chemical space around the piperidine scaffold. Additionally, lead compounds should be evaluated for their selectivity against a panel of other kinases and their pharmacokinetic properties to assess their drug-like potential.
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Arun, A., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Journal of Cellular and Molecular Medicine, 22(11), 5449-5463. Available from: [Link]
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Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2015). Scientific Reports, 5, 13761. Available from: [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
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A Comparative Guide to the In Vitro Efficacy of Novel Therapeutics Derived from 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
This guide provides a comprehensive analysis of the in vitro performance of various compound classes originating from the versatile 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological targets, and comparative efficacy of these derivatives, supported by experimental data and detailed protocols. We will explore their potential across several key therapeutic areas, including oncology and infectious diseases, offering insights into their mechanisms of action and structure-activity relationships.
Introduction: The Versatility of the Piperidine Scaffold
The piperidine ring is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical properties which can impart metabolic stability and enhance bioavailability. The specific starting material, this compound, serves as a crucial building block for a diverse array of biologically active molecules. The presence of the fluoro and nitro groups on the phenyl ring offers reactive sites for further chemical modifications, allowing for the systematic development of derivatives with tailored pharmacological profiles. This guide will focus on several classes of these derivatives and compare their in vitro efficacy against relevant biological targets.
I. Anticancer Applications of Piperidine Derivatives
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. These compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.[1][2]
A. MERTK Inhibition in Non-Small Cell Lung Cancer
A notable class of derivatives involves the hybridization of a pyrrolo[2,1-f][2][3][4]triazine core with a 1-(methylpiperidin-4-yl)aniline moiety, which can be synthesized from the parent piperidinol structure. These compounds have been investigated as inhibitors of Mer-tyrosine kinase (MERTK), a receptor tyrosine kinase often overexpressed in various cancers and implicated in tumor survival and immune evasion.[5]
The following table summarizes the cytotoxic activity of a lead compound from this class, IK5, against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| IK5 | A549 | Non-Small Cell Lung | 0.36 |
| MCF-7 | Breast Cancer | 0.42 | |
| MDA-MB-231 | Breast Cancer | 0.80 |
Data synthesized from a study on MERTK inhibitors.[5]
The potent sub-micromolar activity of IK5 against the A549 cell line highlights the potential of this chemical series in the context of non-small cell lung cancer.[5]
The in vitro cytotoxicity of these compounds is commonly assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., IK5) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined using non-linear regression analysis.
Caption: Simplified MERTK signaling pathway and the inhibitory action of compound IK5.
II. Antiviral Applications of Piperidine Derivatives
The structural versatility of the this compound scaffold has also been exploited in the development of antiviral agents. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds against various viral targets.[7][8]
A. Inhibition of Influenza Virus
A series of piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[8] SAR studies revealed that an ether linkage between a quinoline moiety and the piperidine ring is critical for inhibitory activity.[7][8]
The following table presents the 50% effective concentration (EC50) and selectivity index (SI) for a lead compound, 11e, against different influenza virus strains. The selectivity index (ratio of cytotoxic concentration to effective concentration) is a key measure of a compound's therapeutic window.
| Compound | Virus Strain | EC50 (µM) | Selectivity Index (SI) |
| 11e | Influenza A/WSN/33 (H1N1) | 0.05 | >160,000 |
| Influenza A/HK/1/68 (H3N2) | 0.06 | >133,333 | |
| Influenza B/Lee/40 | 0.07 | >114,285 |
Data from a study on piperidine-based influenza inhibitors.[7][8]
The remarkably low EC50 values and high selectivity index of compound 11e underscore its potential as a promising anti-influenza candidate.[7][8] Time-of-addition experiments suggest that this compound interferes with an early to middle stage of the viral replication cycle.[8]
The in vitro antiviral efficacy is typically determined using a cell-based assay, such as a plaque reduction assay or an assay measuring the inhibition of virus-induced cytopathic effect (CPE).
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus studies and are maintained in an appropriate growth medium.
-
Virus Propagation: Influenza virus stocks are propagated in MDCK cells, and the virus titer is determined (e.g., by plaque assay).
-
Infection and Treatment: Confluent monolayers of MDCK cells in 96-well plates are infected with a specific multiplicity of infection (MOI) of the influenza virus. Simultaneously, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of CPE (typically 48-72 hours).
-
CPE Assessment: The extent of CPE is evaluated, often using a crystal violet staining method. The dye stains viable cells, so a reduction in staining indicates virus-induced cell death.
-
Data Analysis: The EC50 value is calculated as the compound concentration that inhibits the viral CPE by 50% compared to untreated, virus-infected controls.
Caption: A typical workflow for in vitro screening of anti-influenza compounds.
III. Other Therapeutic Targets
The adaptability of the this compound scaffold extends to other important drug targets.
A. Farnesoid X Receptor (FXR) Partial Agonists
Derivatives featuring a 1-(4-aminophenylacetyl)piperidine scaffold have been identified as potent and selective partial agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in metabolic regulation.[9] A lead compound, V15, demonstrated an EC50 value of 0.67 nM with 81.3% maximum efficacy compared to the full agonist obeticholic acid.[9] Such partial agonists are of interest for treating conditions like metabolic dysfunction-associated steatohepatitis (MASH) with a potentially improved side-effect profile compared to full agonists.[9]
B. Alpha-1 Adrenergic Receptor Antagonists
(2-cyclopropoxyphenyl)piperidine derivatives have been synthesized and shown to have a high affinity and selectivity for alpha1a- and alpha1d-adrenergic receptors over the alpha1b subtype.[10] For instance, some compounds in this series exhibit Ki values in the low nanomolar range for the alpha1a (0.91 nM to 79.0 nM) and alpha1d (2.0 nM to 57 nM) receptors.[10] These selective antagonists are being explored for the treatment of benign prostatic hyperplasia (BPH) with potentially fewer side effects.[10]
Conclusion
The this compound core structure is a remarkably fruitful starting point for the development of novel therapeutic agents with diverse mechanisms of action. The in vitro data presented in this guide highlight the potential of its derivatives as potent anticancer, antiviral, and metabolic-modulating compounds. The continued exploration of the structure-activity relationships within these chemical series, guided by robust in vitro testing protocols, will undoubtedly lead to the discovery of new and improved clinical candidates.
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Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][3][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC - PubMed Central. Available at:
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry.
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Structure-activity relationship (SAR) of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Novel 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol Analogs as Potential Sigma-1 Receptor Ligands
Introduction: Unveiling a New Chemical Scaffold
In the dynamic landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a cornerstone of discovering new therapeutic agents. The N-arylpiperidine moiety is a privileged structure, found in a multitude of centrally acting drugs. This guide focuses on a specific, relatively unexplored scaffold: This compound . The unique electronic and steric features of this starting molecule—specifically the electron-withdrawing nitro group and the ortho-fluoro substituent—present a compelling starting point for a structure-activity relationship (SAR) campaign.
This document serves as a comprehensive guide for researchers and drug development professionals, outlining a systematic approach to investigating the SAR of this compound series. We will use the sigma-1 receptor as our hypothetical biological target, given its well-established role in neurological disorders and the known affinity of various N-arylpiperidines for this receptor. This guide will provide a plausible, data-driven narrative of an SAR exploration, complete with detailed experimental protocols and a robust analysis of how structural modifications could influence biological activity.
The Lead Compound: this compound
Our investigation begins with the lead compound, selected for its synthetic accessibility and distinct chemical features. The rationale for its selection is as follows:
-
Piperidin-4-ol Core: This central motif provides a rigid scaffold and a hydroxyl group that can act as a hydrogen bond donor or acceptor, potentially anchoring the ligand in the receptor's binding pocket.
-
N-Aryl Linkage: The connection between the piperidine nitrogen and the phenyl ring is a common feature in many CNS-active compounds.
-
2-Fluoro Substituent: The fluorine atom can influence the conformation of the phenyl ring, modulate the pKa of the piperidine nitrogen, and potentially engage in specific interactions within the binding site.
-
4-Nitro Group: This strong electron-withdrawing group significantly alters the electronic properties of the phenyl ring and can serve as a handle for further chemical modification.
Synthetic Strategy: A Versatile Approach to Analog Generation
The generation of a library of analogs is predicated on a robust and flexible synthetic route. A common and effective method for synthesizing N-arylpiperidines is through nucleophilic aromatic substitution (SNAr).
General Synthetic Protocol for 1-Arylpiperidin-4-ol Analogs
-
Reaction Setup: To a solution of piperidin-4-ol (1.2 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Addition of Aryl Halide: Add the desired substituted fluoro-nitro-benzene derivative (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 80°C and 120°C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1-arylpiperidin-4-ol analog.
This SNAr approach is highly amenable to parallel synthesis, allowing for the rapid generation of a diverse set of analogs by simply varying the starting aryl halide.
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of the analog library.
Structure-Activity Relationship (SAR) Exploration
The SAR campaign is systematically divided into three key regions of the lead compound:
-
Modification of the Phenyl Ring (Region A)
-
Modification of the Piperidine Core (Region B)
-
Modification of the 4-Hydroxyl Group (Region C)
Biological Assay: Sigma-1 Receptor Binding Affinity
To quantify the effect of each structural modification, we will utilize a competitive radioligand binding assay to determine the binding affinity (Ki) of each analog for the sigma-1 receptor.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Preparation of Membranes: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the membrane fraction, is resuspended in the assay buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand -pentazocine (a known sigma-1 ligand), and varying concentrations of the test compound (analog).
-
Incubation: Incubate the plates at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining sigma-1 receptor binding affinity.
Results and SAR Interpretation
The following tables present hypothetical but plausible data for our SAR exploration.
Table 1: Modifications of the Phenyl Ring (Region A)
| Compound | R1 (ortho) | R2 (para) | Ki (nM) | Fold Change vs. Lead | SAR Interpretation |
| Lead (1a) | F | NO₂ | 50 | 1.0 | Baseline affinity. |
| 1b | H | NO₂ | 150 | 0.33 | Removal of ortho-fluoro decreases affinity, suggesting a beneficial steric or electronic role. |
| 1c | Cl | NO₂ | 45 | 1.1 | Replacing fluorine with chlorine shows similar activity, indicating tolerance for larger halogens. |
| 1d | F | NH₂ | 25 | 2.0 | Reduction of the nitro group to an amine doubles affinity, suggesting a hydrogen bond donor is preferred over a strong acceptor. |
| 1e | F | CN | 75 | 0.67 | A cyano group is less favorable than a nitro group, indicating the specific electronic nature of the para-substituent is crucial. |
| 1f | F | H | 500 | 0.1 | Removal of the para-substituent drastically reduces affinity, highlighting its importance for binding. |
Interpretation of Region A: The data suggests that the electronic properties of the para-substituent are a critical determinant of binding affinity. The conversion of the electron-withdrawing nitro group to an electron-donating (and hydrogen-bond-donating) amine group is beneficial. The ortho-fluoro group also appears to play a positive role, which could be due to conformational locking or direct interaction with the receptor.
Table 2: Modifications of the Piperidine Core (Region B)
Starting from the more potent analog 1d (R1=F, R2=NH₂)
| Compound | Modification | Ki (nM) | Fold Change vs. 1d | SAR Interpretation |
| 1d | Piperidin-4-ol | 25 | 1.0 | Baseline for this series. |
| 2a | Piperidine (no -OH) | 200 | 0.125 | Removal of the 4-hydroxyl group significantly reduces affinity, indicating it is a key pharmacophoric feature. |
| 2b | 3-Methylpiperidin-4-ol | 150 | 0.17 | Addition of a methyl group at the 3-position is detrimental, suggesting steric hindrance near the hydroxyl group. |
| 2c | N-Methylpiperidine | >1000 | <0.025 | Quaternization of the piperidine nitrogen abolishes activity, confirming the importance of the tertiary amine for binding. |
Interpretation of Region B: The 4-hydroxyl group is essential for high-affinity binding, likely participating in a key hydrogen bond interaction within the sigma-1 receptor binding site. The piperidine ring appears to have limited tolerance for steric bulk, and the tertiary amine is crucial for the interaction.
Table 3: Modifications of the 4-Hydroxyl Group (Region C)
Starting from analog 1d
| Compound | R3 (at position 4) | Ki (nM) | Fold Change vs. 1d | SAR Interpretation |
| 1d | -OH | 25 | 1.0 | Baseline. |
| 3a | -OCH₃ | 100 | 0.25 | Etherification of the hydroxyl group (O-methylation) reduces affinity, suggesting a hydrogen bond donor is preferred. |
| 3b | -OAc | 350 | 0.07 | Esterification significantly decreases affinity, likely due to steric bulk and loss of H-bond donor capability. |
| 3c | =O (ketone) | 80 | 0.31 | Oxidation to a ketone reduces affinity but is better tolerated than esterification, indicating a hydrogen bond acceptor is still viable, but less optimal. |
Interpretation of Region C: The ability of the group at the 4-position to act as a hydrogen bond donor is critical for optimal binding affinity. Masking this functionality through etherification or esterification is detrimental.
SAR Summary and Future Directions
Our systematic exploration of the this compound scaffold has yielded several key insights for designing potent sigma-1 receptor ligands.
Key SAR Findings
Caption: A summary of the key structure-activity relationships identified.
Based on this hypothetical study, the most promising analog is 1d (1-(4-Amino-2-fluorophenyl)piperidin-4-ol) , which incorporates a para-amino group and retains the essential ortho-fluoro and 4-hydroxyl moieties.
Future work should focus on:
-
Exploring a wider range of para-substituents: Investigating other groups that can act as hydrogen bond donors or acceptors (e.g., -OH, -SO₂NH₂).
-
Fine-tuning the ortho-substituent: Evaluating other small, electronegative groups at the 2-position to optimize conformational effects.
-
In vivo evaluation: Advancing the most potent compounds to in vivo models to assess their pharmacokinetic properties and efficacy in relevant disease models.
This guide provides a foundational framework for the rational design and exploration of a novel class of sigma-1 receptor ligands. By combining systematic structural modifications with robust biological evaluation, researchers can efficiently navigate the chemical space to identify compounds with improved potency and therapeutic potential.
References
-
Sigma-1 Receptor Biology and Therapeutic Potential. Frontiers in Neuroscience. [Link]
-
General Principles of Structure-Activity Relationships. In Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (A foundational textbook, a general link to a similar resource is provided) [Link]
-
Nucleophilic Aromatic Substitution (SNAr). In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (A general link to a similar resource is provided) [Link]
-
Radioligand Binding Assays: Theory and Practice. Nature Reviews Drug Discovery. [Link]
-
The Cheng-Prusoff Equation. A detailed explanation can be found on various pharmacology resources. [Link]
A Comparative Guide to the Synthetic Routes of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Introduction
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a valuable substituted piperidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the realm of drug discovery. Its structural features, including the electron-deficient fluoronitrophenyl ring, make it amenable to further functionalization, rendering it a versatile building block for medicinal chemists. This guide provides a comparative analysis of the most pertinent synthetic strategies for the preparation of this compound, with a focus on the underlying chemical principles, reaction efficiency, and practical considerations for laboratory and potential scale-up applications.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely applicable approach for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for this target molecule due to the presence of a strongly electron-withdrawing nitro group on the phenyl ring. The nitro group, positioned para to the site of substitution, activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1]
The general mechanism for the SNAr synthesis of the target compound is as follows:
-
Nucleophilic Attack: The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the electron-deficient carbon atom of the fluoronitrophenyl ring that bears a suitable leaving group. This step is typically the rate-determining step.[2]
-
Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the final product.
The choice of the starting fluoronitrophenyl derivative is a critical factor influencing the efficiency and selectivity of the synthesis. In the following sections, we will compare two plausible synthetic routes based on different commercially available starting materials.
Route 1: Synthesis from 1,2-Difluoro-4-nitrobenzene
This route utilizes the high reactivity of the fluorine atom ortho to the nitro group in 1,2-difluoro-4-nitrobenzene.
Caption: Synthetic workflow for Route 1.
Rationale and Mechanistic Considerations:
In 1,2-difluoro-4-nitrobenzene, both fluorine atoms are activated towards nucleophilic substitution. However, the fluorine atom at the C-2 position (ortho to the nitro group) is more sterically hindered but electronically more activated than the fluorine at the C-1 position. The strong electron-withdrawing effect of the nitro group has a more pronounced influence on the ortho position. This electronic activation generally leads to the preferential substitution of the C-2 fluorine by piperidin-4-ol.
Advantages:
-
High Reactivity: The fluorine atom is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom highly electrophilic.[2]
-
Commercially Available Starting Materials: Both 1,2-difluoro-4-nitrobenzene and piperidin-4-ol are readily available from commercial suppliers.
-
Good Selectivity: The electronic activation by the nitro group generally favors the desired regioselectivity.
Disadvantages:
-
Potential for Disubstitution: Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), there is a possibility of a second substitution reaction where the remaining fluorine atom is also displaced by another molecule of piperidin-4-ol, leading to impurity formation.
-
Cost: While readily available, the cost of 1,2-difluoro-4-nitrobenzene may be a consideration for large-scale synthesis compared to other halogenated starting materials.
Route 2: Synthesis from 2-Bromo-1-fluoro-4-nitrobenzene
This route employs a mixed halogenated starting material, 2-bromo-1-fluoro-4-nitrobenzene, and relies on the differential reactivity of the halogen leaving groups.
Sources
A Comparative Benchmarking Guide: Evaluating 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol Against the Pan-Kinase Inhibitor Staurosporine
Abstract
In the landscape of modern drug discovery, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the compound 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol , a synthetic heterocyclic compound featuring a piperidine core and an electrophilic fluoronitrophenyl moiety.[1][2] Due to these structural features, which are common in kinase-targeted molecules, we hypothesize a potential role as a protein kinase inhibitor. To explore this hypothesis, we outline a direct comparison against Staurosporine , a well-characterized, potent, and broad-spectrum ATP-competitive kinase inhibitor.[3][4] This guide details a strategic, multi-step experimental workflow designed to assess the compound's inhibitory potential, determine its potency and selectivity, and confirm target engagement within a cellular context. Methodologies include broad-panel kinase screening, quantitative IC50 determination via a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, and cellular target engagement verification using a thermal shift assay (CETSA). The objective is to provide researchers and drug development professionals with a robust, evidence-based protocol for evaluating the potential of this and structurally related compounds.
Introduction: Rationale for Comparison
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals targeting a wide array of biological targets.[1][5] The specific compound, this compound, combines this established core with a 2-fluoro-4-nitrophenyl group. This aromatic system is electron-deficient, making it a candidate for engaging with the ATP-binding pocket of protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology and immunology.[6]
Given the lack of established biological data for this specific molecule, a logical first step is to benchmark it against a known standard to ascertain its potential activity profile. Staurosporine serves as an ideal initial benchmark.[4] Discovered as a natural product, it is a prototypical ATP-competitive kinase inhibitor known for its high potency across a wide range of kinases.[3][4] However, this lack of selectivity has precluded its clinical use, making it a valuable research tool for inducing apoptosis and as a positive control in kinase inhibitor screening campaigns.[4][7] By comparing our novel compound to Staurosporine, we can rapidly contextualize its potency and begin to understand its selectivity profile.
This guide will therefore proceed with a hypothesis-driven approach:
-
Hypothesis: this compound inhibits the activity of one or more protein kinases.
-
Objective: To quantitatively compare the inhibitory profile of this compound against that of Staurosporine.
Experimental Benchmarking Workflow
A phased approach is essential for the systematic evaluation of a new chemical entity. We will employ a three-stage workflow:
-
Phase 1: Broad Kinase Panel Screening. To identify potential kinase targets.
-
Phase 2: IC50 Potency Determination. To quantify the inhibitory strength against identified "hit" kinases.
-
Phase 3: Cellular Target Engagement. To confirm the compound interacts with its target in a physiological context.
Below is a diagram illustrating this logical progression.
Caption: A three-phase workflow for systematic compound evaluation.
Phase 1: Broad Kinase Panel Screening
Scientific Rationale: Before committing resources to detailed potency and cellular studies, it is crucial to first determine if the compound has any activity against the target class of interest. A broad kinase panel screen provides a wide-angle view of the compound's inhibitory activity across a diverse set of kinases.[8] This approach is highly efficient for initial hit identification and provides early insights into potential selectivity. We will use a well-established radiometric assay format, which is considered a gold standard for its direct measurement of enzymatic activity and low incidence of false positives.[8]
Experimental Protocol: Radiometric Kinase Assay (HotSpot™)
This protocol is adapted from standard industry practices for high-throughput kinase screening.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound (Test Compound) and Staurosporine (Control Compound) in 100% DMSO.
-
Perform a serial dilution to create a working concentration of 100 µM. The final assay concentration will be 10 µM.
-
-
Assay Reaction:
-
The assay is performed in a 96-well plate format.
-
To each well, add the kinase, a suitable peptide or protein substrate, and the required cofactors in a buffered solution.
-
Add 1 µL of the 100 µM Test Compound or Control Compound solution (final concentration 10 µM). For the negative control, add 1 µL of DMSO.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
-
Initiation and Termination:
-
Initiate the kinase reaction by adding ATP mix containing [γ-³³P]-ATP. The ATP concentration is typically set at the apparent Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the reaction for a pre-determined time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection:
-
Spot the reaction mixture onto a filtermat, which captures the phosphorylated substrate.
-
Wash the filtermat to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
A "hit" is typically defined as a kinase showing >50% inhibition at the 10 µM screening concentration.
-
Data Presentation: Hypothetical Screening Results
The results would be compiled into a table comparing the inhibitory profile of the test compound against Staurosporine.
| Kinase Target | Test Compound (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 10 µM) |
| CDK2/CycA | 85% | 98% |
| PKA | 15% | 95% |
| SRC | 72% | 99% |
| BTK | 91% | 97% |
| EGFR | 5% | 92% |
| VEGFR2 | 8% | 94% |
| ... (and so on for a panel of >100 kinases) |
Interpretation of Hypothetical Data: In this simulated dataset, the Test Compound demonstrates significant and selective inhibition against a subset of kinases (CDK2, SRC, BTK), unlike Staurosporine which broadly inhibits all tested kinases. This suggests the Test Compound may have a more desirable, narrower selectivity profile, warranting further investigation of these specific "hits."
Phase 2: Potency Determination (IC50)
Scientific Rationale: After identifying kinase hits from the panel screen, the next step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC50) is a critical parameter that measures the concentration of an inhibitor required to reduce enzyme activity by 50%. This allows for a direct quantitative comparison with the benchmark compound. We will utilize the LanthaScreen™ Eu Kinase Binding Assay, a robust TR-FRET-based method that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[10][11] This assay is highly sensitive, suitable for high-throughput formats, and directly measures compound binding to the target.[10][12]
Caption: TR-FRET assay measuring inhibitor binding competition.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is based on the Thermo Fisher Scientific LanthaScreen™ procedure.[13]
-
Reagent Preparation:
-
Compound Plating:
-
In a 384-well plate, perform a 10-point, 3-fold serial dilution of the Test Compound and Staurosporine in DMSO, starting from a high concentration (e.g., 100 µM).
-
Transfer a small volume (e.g., 4 µL) of the diluted compounds to the final assay plate.
-
-
Assay Assembly:
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.[11]
-
The final volume will be 16 µL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[12]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |
| BTK | 85 nM | 5 nM |
| CDK2/CycA | 250 nM | 3 nM |
| SRC | 410 nM | 6 nM |
Interpretation of Hypothetical Data: The IC50 values confirm the inhibitory activity observed in the primary screen. While the Test Compound is less potent than the pan-inhibitor Staurosporine, it demonstrates nanomolar potency against BTK. The data also reveals a potency-based selectivity profile (BTK > CDK2 > SRC), which is valuable information for guiding further optimization efforts.
Phase 3: Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: A compound's activity in a biochemical assay does not guarantee its efficacy in a cellular environment, where factors like membrane permeability and off-target effects come into play.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying direct target engagement in intact cells or cell lysates.[15][16] The principle is that a protein becomes thermodynamically stabilized upon ligand binding, causing it to resist heat-induced denaturation and aggregation.[17][18] By measuring the amount of soluble target protein remaining after a heat shock, we can confirm that the compound is binding to its intended target within the cell.
Experimental Protocol: Western Blot-Based CETSA®
This protocol is adapted from established CETSA® methodologies.[17]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human B-cell lymphoma line for the BTK target) to ~80% confluency.
-
Treat the cells with either the Test Compound (at various concentrations, e.g., 1 µM, 10 µM), a vehicle control (DMSO), or Staurosporine for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Expose the tubes to a temperature gradient for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments). A non-heated sample (RT) serves as a control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).
-
Transfer the supernatant to a new tube and determine the total protein concentration.
-
-
Detection via Western Blot:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein (e.g., anti-BTK antibody) and a loading control (e.g., anti-GAPDH).
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the relative band intensity against the temperature for both vehicle- and compound-treated samples to generate "melting curves."
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Caption: Step-by-step workflow for the CETSA® experiment.
Data Presentation: Hypothetical CETSA® Melting Curves
The results would be visualized as a graph showing the amount of soluble protein as a function of temperature. A successful experiment would show the curve for the compound-treated cells shifted to the right compared to the vehicle control, indicating the target protein was stabilized against heat-induced denaturation.
Interpretation: A positive CETSA® result provides strong evidence that this compound enters the cell and directly binds to its target (e.g., BTK), validating the biochemical findings in a more physiologically relevant setting.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to benchmark the novel compound this compound against the established pan-kinase inhibitor Staurosporine. The described three-phase workflow provides a clear path from initial hit discovery to cellular target validation.
Based on our hypothetical data, this compound emerges as a moderately potent, but potentially more selective, kinase inhibitor compared to Staurosporine. Specifically, its nanomolar activity against BTK suggests a promising avenue for further investigation, particularly in the context of immunology or oncology.
Future work should focus on:
-
Full Kinome Selectivity Profiling: To comprehensively map its inhibitory profile and identify potential off-targets.
-
Mechanism of Action Studies: To determine if the inhibition is ATP-competitive, allosteric, or covalent.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to improve potency and selectivity.
-
Cell-Based Functional Assays: To measure the compound's effect on downstream signaling pathways and cellular phenotypes (e.g., proliferation, apoptosis).[14]
By following this rigorous benchmarking strategy, researchers can efficiently characterize novel chemical matter and make data-driven decisions to advance promising compounds through the drug discovery pipeline.
References
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- Zhang, T., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for LTK Overview.
- BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
- Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis.
- Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Belkaid, A., et al. (2011). Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1. PubMed.
- Reaction Biology. (2024).
- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
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- BD Biosciences. (n.d.).
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- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
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- Santa Cruz Biotechnology. (n.d.). This compound.
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A Comparative Guide to Validating the Mechanism of Action of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel class of potential anti-inflammatory agents: 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol derivatives. As a Senior Application Scientist, my goal is to present a scientifically rigorous, logically structured approach that combines established experimental protocols with the rationale behind their selection. This document is designed to be a practical resource for researchers investigating new chemical entities for inflammatory diseases.
Introduction: The Therapeutic Potential of Piperidine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[1][2][3][4] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. The specific derivatives , characterized by a 1-(2-fluoro-4-nitrophenyl) substitution on a piperidin-4-ol core, possess structural motifs that suggest a potential role in modulating inflammatory pathways. The electron-withdrawing fluoro and nitro groups can significantly influence the molecule's electronic properties, potentially enhancing its binding affinity to target proteins.[5]
This guide will delineate a systematic approach to test the hypothesis that these derivatives exert their effects through the inhibition of key inflammatory mediators, specifically cyclooxygenase (COX) enzymes, and by modulating the nuclear factor-kappa B (NF-κB) signaling cascade. For comparative analysis, we will benchmark the performance of our lead compound, designated here as FNPO-1 , against the well-characterized selective COX-2 inhibitor, Celecoxib .[6][7]
Hypothesized Mechanism of Action
Based on the structural features of this compound derivatives and the known pharmacology of similar compounds, we hypothesize a dual mechanism of anti-inflammatory action:
-
Direct Inhibition of Cyclooxygenase (COX) Enzymes: These compounds are predicted to inhibit the activity of COX-1 and/or COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8][9]
-
Modulation of the NF-κB Signaling Pathway: The derivatives may interfere with the activation of the NF-κB pathway, a central regulator of the inflammatory response that controls the expression of pro-inflammatory cytokines and enzymes.[10][11]
The following sections will detail the experimental workflows designed to rigorously validate these hypotheses.
Experimental Validation Workflow
A multi-tiered approach is essential for a thorough validation of the mechanism of action. This workflow progresses from confirming target engagement at the molecular level to assessing physiological effects in cellular and in vivo models.
Caption: A tiered experimental workflow for validating the mechanism of action.
Tier 1: Target Engagement and Biochemical Potency
The initial step is to confirm direct physical interaction between the compound and its putative target and to quantify its inhibitory potency.
Rationale: CETSA is a powerful technique to verify that a compound binds to its target protein within the complex environment of a living cell.[12][13][14][15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages) to 80-90% confluency.
-
Compound Treatment: Treat the cells with the this compound derivative (FNPO-1) at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 1 hour.
-
Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot using antibodies specific for COX-1 and COX-2.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Rationale: Fluorometric inhibitor screening kits provide a direct and quantitative measure of a compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2.[17][18][19] This allows for the determination of potency (IC₅₀) and selectivity.
Protocol:
-
Reagents: Utilize a commercial COX inhibitor screening kit (e.g., Abcam, Cayman Chemical).
-
Assay Preparation: Prepare a 96-well plate with the reaction buffer, COX-1 or COX-2 enzyme, and a fluorometric probe.
-
Compound Addition: Add serial dilutions of FNPO-1 and the comparator, Celecoxib, to the wells. Include a positive control (a known COX inhibitor provided in the kit) and a negative control (vehicle).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Tier 2: Cell-Based Mechanistic Studies
Following confirmation of direct target inhibition, the next step is to investigate the compound's effects on intracellular signaling pathways related to inflammation.
Rationale: Western blotting allows for the semi-quantitative analysis of key proteins in the NF-κB signaling cascade.[10][11][20][21] By examining the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit, we can determine if the compound inhibits this pathway.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages and allow them to adhere. Pre-treat the cells with FNPO-1 or Celecoxib for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Western Blotting:
-
Run protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in phospho-IκBα levels and a reduction in nuclear p65 in compound-treated cells compared to the LPS-only control would indicate inhibition of the NF-κB pathway.
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The Unseen Interactions: A Comparative Guide to Cross-Reactivity Profiling of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol Based Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of cross-reactivity profiling for compounds based on the 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol scaffold. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the scientific rationale underpinning the experimental choices, ensuring a robust and self-validating approach to characterizing compound selectivity.
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its versatile structure allows for favorable physicochemical properties and metabolic stability, making it a frequent choice in the design of novel therapeutics targeting a wide range of conditions, from central nervous system disorders to cancer.[2][3] However, the very adaptability of this scaffold necessitates a rigorous evaluation of its interaction with unintended biological targets. These "off-target" effects are a primary contributor to adverse drug reactions and a significant cause of late-stage clinical trial failures.[4]
This guide will navigate the multifaceted landscape of cross-reactivity profiling, utilizing a tiered approach that integrates computational, biochemical, and cell-based methodologies. While specific experimental data for the novel scaffold this compound is not yet broadly available in the public domain, we will leverage data from structurally related piperidine-containing compounds to illustrate the principles and data interpretation that form the bedrock of a thorough selectivity assessment.
The Imperative of Early and Comprehensive Profiling
Proactively identifying off-target interactions is a critical risk mitigation strategy in drug discovery.[5] Undesirable cross-reactivity can lead to toxicity or unforeseen side effects, while in some instances, polypharmacology can be therapeutically beneficial.[6] A tiered and integrated approach to profiling allows for the early identification of liabilities, guiding medicinal chemistry efforts to optimize selectivity and enhance the safety profile of lead candidates.
A Multi-pronged Approach to De-risking
A robust cross-reactivity profiling cascade typically begins with broad, high-throughput screens and progresses to more focused, physiologically relevant assays for compounds of interest. This funneling approach ensures that resources are allocated efficiently, with the most promising candidates undergoing the most rigorous scrutiny.
Tier 1: In Silico and Broad Panel Screening
The initial phase of cross-reactivity assessment often involves computational predictions and broad in vitro screening panels. These methods provide a wide-angle view of a compound's potential interaction landscape.
Computational Off-Target Prediction:
-
Principle: In silico methods utilize algorithms that compare the structure of a query compound to databases of known ligands for a multitude of targets.[7] These predictions can be based on 2D structural similarity, 3D shape and pharmacophore matching, or machine learning models trained on large datasets of compound-target interactions.[7][8]
-
Application: Computational screening is a cost-effective first step to flag potential off-target liabilities and prioritize experimental testing. It can help in the design of focused screening panels and provide early warnings for potential safety issues.[9]
Broad In Vitro Safety Panels:
-
Principle: These are commercially available panels that assess the binding of a compound to a large number of diverse biological targets, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[10][11][12] These assays are typically performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.[13]
-
Providers: Companies like Eurofins Discovery (SafetyScreen™ panels), Pharmaron, and WuXi AppTec offer a range of panels for this purpose.[8][12][14][15][16]
-
Data Interpretation: A "hit" in these screens (typically >50% inhibition or displacement) indicates a potential interaction that warrants further investigation through dose-response studies to determine the compound's potency at that off-target.
Tier 2: Focused Biochemical and Cellular Assays
Compounds that show promising on-target activity and a relatively clean profile in Tier 1 screens are then subjected to more detailed investigation.
Kinome Profiling:
-
Principle: Given that kinases are a large and structurally related family of enzymes, and frequent off-targets for many drugs, specialized kinome-wide profiling is often essential. Services like KINOMEscan® employ competition binding assays to quantify the interaction of a compound with hundreds of kinases.[17][18] This approach provides a comprehensive overview of a compound's selectivity within the kinome.
-
Data Visualization: The results are often visualized as a "kinome tree," where inhibited kinases are highlighted, providing an intuitive representation of the compound's selectivity. The "S-score" is a quantitative measure of selectivity, with lower scores indicating higher selectivity.[17]
Illustrative Case Study: Kinome Selectivity of a Piperidine-Containing Kinase Inhibitor
To illustrate the output of such an assay, let's consider the publicly available data for CHMFL-ABL/KIT-155, a potent dual inhibitor of ABL and c-KIT kinases that contains a piperidine moiety.[17]
| Target Kinase | IC50 (nM) |
| ABL | 46 |
| c-KIT | 75 |
| Table 1: Biochemical potency of CHMFL-ABL/KIT-155 against its primary targets.[17] |
In a KINOMEscan assay performed at 1 µM, this compound demonstrated high selectivity with an S-score (1) of 0.03, indicating that it interacts with a very small fraction of the 468 kinases tested.[17] This type of data provides strong evidence of the compound's specificity for its intended targets.
Cell-Based Pathway Analysis:
-
Principle: Moving from purified proteins to a cellular context provides a more physiologically relevant assessment of a compound's activity.[2][6] Cell-based assays can measure downstream effects of target engagement, such as changes in second messenger levels, reporter gene expression, or protein phosphorylation.[19]
-
Advantages: These assays can account for factors like cell permeability and the influence of intracellular signaling networks, which are absent in biochemical assays.[6] They can reveal "on-target" and "off-target" pathway modulation.[2]
Tier 3: Advanced Proteomics and Phenotypic Screening
For late-stage lead candidates, more advanced techniques can provide a deeper understanding of their cellular interactions.
Chemical Proteomics:
-
Principle: These methods aim to identify the full spectrum of proteins that a compound interacts with within a cell or cell lysate.[17] Techniques like affinity-based protein profiling (AfBP) and thermal proteomics analysis can uncover novel off-targets that may not be included in standard screening panels.[20]
-
Workflow: Typically involves immobilizing the compound on a solid support or using a tagged version of the compound to "pull down" its binding partners from a proteome, which are then identified by mass spectrometry.
Experimental Protocols
Protocol 1: Broad Panel In Vitro Safety Screening (Example)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at a final concentration of 10 µM in the binding assays.
-
Assay Execution: The assays are performed by a specialized contract research organization (e.g., Eurofins Discovery's SafetyScreen44™ panel) according to their validated protocols. This panel includes a diverse set of 44 targets, including GPCRs, ion channels, and transporters.[14]
-
Data Analysis: The results are reported as the percentage of inhibition of radioligand binding to the target protein. A threshold of ≥50% inhibition is generally considered a "hit."
-
Follow-up: For any identified hits, a dose-response curve is generated to determine the IC50 or Ki value, providing a measure of the compound's potency at the off-target.
Protocol 2: KINOMEscan® Selectivity Profiling
-
Compound Submission: The test compound is submitted to a service provider (e.g., DiscoverX).
-
Competition Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[18]
-
Data Output: The results are provided as the percent of control, where a lower percentage indicates stronger binding of the test compound. Data can be used to calculate dissociation constants (Kd) for specific interactions.
-
Selectivity Analysis: The data is used to calculate a selectivity score (S-score) and can be visualized on a kinome tree diagram to illustrate the selectivity profile.
Visualizing Workflows and Concepts
Diagram 1: Tiered Cross-Reactivity Profiling Workflow
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Diagram 2: Kinome Tree Selectivity Visualization
Caption: A conceptual kinome tree illustrating compound selectivity.
Conclusion
A thorough understanding of a compound's cross-reactivity profile is paramount for the successful development of safe and effective medicines. For novel scaffolds like this compound, a systematic and multi-tiered approach to selectivity profiling is not just recommended, but essential. By integrating computational, biochemical, and cell-based methods, researchers can build a comprehensive picture of a compound's interactions, enabling data-driven decisions to mitigate risks and advance the most promising candidates toward the clinic. This self-validating system of checks and balances ensures scientific integrity and ultimately contributes to the development of safer therapeutics.
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McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]
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Kunal, et al. (2019). Multi-pathway cellular analysis of compound selectivity. RSC Advances, 9(24), 13538-13548. [Link]
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A Comparative Guide to Reagent Selection for the Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the synthesis of complex molecular architectures with precision and efficiency is paramount. The compound 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol is a key heterocyclic building block, valued for its utility in the development of novel therapeutics. The piperidine moiety is a prevalent scaffold in numerous approved drugs, while the fluorinated nitrophenyl group serves as a versatile handle for further chemical transformations, most notably through nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. The strategic placement of the fluorine atom ortho to the nitro group and ortho to the piperidine substituent creates a unique electronic and steric environment, influencing subsequent synthetic steps.
This guide provides an in-depth comparison of alternative reagents for the synthesis of this compound, focusing on the critical choice of base and solvent. We will delve into the mechanistic underpinnings of these choices, supported by experimental data and detailed protocols, to empower researchers in drug development to make informed decisions for optimizing their synthetic routes.
The Core Synthesis: A Nucleophilic Aromatic Substitution (SNAr) Approach
The principal synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 1,2-difluoro-4-nitrobenzene and piperidin-4-ol. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
The general mechanism is depicted below:
Caption: General mechanism of the SNAr reaction.
Comparative Analysis of Key Reagents
The efficiency and outcome of the SNAr reaction are critically dependent on the choice of base and solvent. This section provides a comparative analysis of common and alternative reagents.
The Role of the Base: From Conventional to Advanced
The primary function of the base in this reaction is to act as a scavenger for the hydrofluoric acid (HF) generated during the substitution. The choice of base can significantly impact reaction kinetics, yield, and side-product formation.
| Base | Typical pKa of Conjugate Acid | Advantages | Disadvantages | Recommended For |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inexpensive, mild, easy to handle. | Limited solubility in some organic solvents, can lead to longer reaction times. | Standard, scalable syntheses where cost and safety are primary concerns. |
| Triethylamine (Et₃N) | ~10.7 | Good solubility in organic solvents, acts as a homogeneous base. | Volatile, strong odor, can be more challenging to remove during work-up. | Reactions where a soluble organic base is preferred for homogeneity. |
| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic base, drives the reaction to completion by deprotonating the piperidinol. | Highly reactive with water and protic solvents, requires anhydrous conditions and careful handling. | Situations requiring rapid and complete reaction, especially with less reactive substrates. |
| Potassium tert-Butoxide (t-BuOK) | ~17 | Strong, non-nucleophilic base, good solubility in THF. | Hygroscopic, can promote side reactions if not used under anhydrous conditions. | Similar applications to NaH, offering better solubility in some solvent systems. |
| Organic Superbases (e.g., t-Bu-P4) | >40 | Can catalyze reactions of less activated fluoroarenes, potentially enabling milder conditions.[2][3] | High cost, limited commercial availability, more specialized application. | Catalytic approaches for challenging SNAr reactions or late-stage functionalization.[2] |
Expert Insight: For the synthesis of this compound, potassium carbonate represents a robust and economical choice for large-scale production. However, for laboratory-scale synthesis where maximizing yield and minimizing reaction time are priorities, stronger bases like sodium hydride or potassium tert-butoxide in an appropriate anhydrous solvent are often superior.
Solvent Selection: A Critical Parameter for Reaction Success
The solvent plays a crucial role in dissolving the reactants and, more importantly, in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are generally preferred for SNAr reactions.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Advantages | Disadvantages |
| Dimethylformamide (DMF) | 153 | 37 | Excellent solvating power for a wide range of reactants, high boiling point allows for a wide temperature range. | Can be difficult to remove completely, potential for decomposition at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | Superior ability to stabilize the Meisenheimer complex, accelerating the reaction.[4] High boiling point. | Very difficult to remove, hygroscopic, can complicate product isolation. |
| Acetonitrile (MeCN) | 82 | 36 | Lower boiling point makes for easier removal, relatively inert. | May not be as effective at solvating all reactants or stabilizing the intermediate compared to DMF or DMSO. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Lower boiling point, easy to remove. | Less polar, may result in slower reaction rates compared to more polar aprotic solvents. |
Expert Insight: DMSO is often the solvent of choice for accelerating SNAr reactions due to its high polarity and ability to stabilize the charged intermediate. However, from a process chemistry perspective, its high boiling point and hygroscopicity can present challenges in work-up and purification. DMF offers a good balance of solvating power and ease of handling, making it a common choice.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Standard Synthesis using Potassium Carbonate in DMF
This protocol represents a reliable and scalable method for the synthesis of this compound.
Sources
A Comparative Guide to In Silico Modeling: Predicting the Binding of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol Derivatives to Therapeutic Targets
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of in silico modeling techniques for predicting the binding of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol derivatives to biological targets. We will delve into the causality behind methodological choices, provide detailed protocols for key workflows, and emphasize the synergy between computational prediction and experimental validation, ensuring a robust and self-validating approach to modern drug discovery.
Introduction: The Promise of the Piperidine Scaffold and In Silico Design
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations, making it a "privileged structure" for interacting with a wide range of biological targets.[3] The specific derivative class, this compound, offers a unique combination of features: a rigid aromatic system with electron-withdrawing groups (fluoro and nitro) and a piperidinol core capable of forming key hydrogen bonds, making it a promising starting point for novel therapeutics.
Traditional drug discovery is a long and costly endeavor, with high attrition rates often due to poor efficacy or unforeseen toxicity.[4][5] Computer-Aided Drug Design (CADD), or in silico modeling, has become an indispensable part of the modern drug discovery pipeline, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[5][6] This guide will compare and contrast the three pillars of in silico ligand design—Molecular Docking, Molecular Dynamics, and Quantitative Structure-Activity Relationship (QSAR) modeling—within the context of designing novel inhibitors based on our core scaffold.
Part 1: Identifying a Therapeutic Target: Dipeptidyl Peptidase IV (DPP-IV)
Before any modeling can begin, a biological target must be identified. For the piperidine scaffold, a multitude of potential targets exist.[3] Computational methods such as reverse docking or chemical similarity searching can predict potential targets for a novel compound.[7] For this guide, we will focus on a well-validated target for which piperidine-based inhibitors are well-documented: Dipeptidyl Peptidase IV (DPP-IV) .
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[4][8] Inhibiting DPP-IV is a clinically proven strategy for treating type 2 diabetes.[8][9] Several potent piperidine-based DPP-IV inhibitors have been developed, making it an excellent case study for our comparative analysis.[4][8]
Part 2: A Comparative Analysis of In Silico Modeling Techniques
No single computational method is a panacea. The most robust in silico drug design workflows leverage the strengths of multiple techniques in a sequential and synergistic manner. Here, we compare molecular docking, molecular dynamics simulations, and QSAR analysis, explaining the rationale for using each and providing step-by-step protocols.
Molecular Docking: A Static Snapshot of Binding
Expertise & Causality: Molecular docking is the foundational step in structure-based drug design. Its primary purpose is to predict the preferred binding orientation (the "pose") and estimate the binding affinity of a ligand within the active site of a target protein.[4] This is a computationally inexpensive method, ideal for screening large virtual libraries of compounds to identify initial "hits." The central hypothesis is that a ligand's predicted binding affinity and its specific interactions with key residues correlate with its biological activity. For DPP-IV, docking can rapidly assess whether a novel this compound derivative can fit within the active site and form the critical interactions observed in known inhibitors, such as electrostatic interactions with residues Glu205 and Glu206.[4][6]
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol outlines a standard workflow for docking a ligand to a protein target.
-
Preparation of the Receptor (DPP-IV):
-
Obtain the 3D crystal structure of human DPP-IV from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1X70.
-
Using molecular visualization software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules and any co-crystallized ligands.[10]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the required .pdbqt format.
-
-
Preparation of the Ligand:
-
Generate the 3D structure of your this compound derivative using a chemical drawing tool like ChemDraw or an online tool.
-
Perform an initial energy minimization of the ligand's 3D structure.
-
Define the rotatable bonds and assign partial charges.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the entire binding site of the target protein. The coordinates are typically centered on the position of a known co-crystallized ligand to ensure the search space is focused on the active site.[11]
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.[11]
-
The command will look similar to this: vina --receptor dpp4.pdbqt --ligand derivative1.pdbqt --center_x 15 --center_y 12.5 --center_z 10 --size_x 25 --size_y 25 --size_z 25 --out docked_poses.pdbqt
-
-
Analysis of Results:
-
Analyze the output file, which contains multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The lower the energy value, the stronger the predicted binding.[12]
-
Visualize the top-ranked pose in complex with the receptor to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[5]
-
Data Presentation: Docking Results for Hypothetical Derivatives
To illustrate, let's consider a hypothetical series of derivatives based on our core scaffold and their predicted binding affinities for DPP-IV.
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Key Predicted Interactions with DPP-IV |
| LEAD-01 | (Core Scaffold) | -8.5 | H-bond (piperidinol-OH) with Tyr662; Pi-stacking with Phe357 |
| LEAD-02 | Nitro group at para -> cyano | -8.9 | H-bond with Tyr662; Pi-stacking with Phe357; interaction with S1 pocket |
| LEAD-03 | Fluoro group at ortho -> chloro | -8.2 | H-bond with Tyr662; reduced fit in S1 pocket |
| LEAD-04 | Addition of aminomethyl group | -9.5 | H-bond with Tyr662; Salt bridge with Glu205/Glu206 |
Visualization: Molecular Docking Workflow
Caption: A typical workflow for molecular docking.
Molecular Dynamics (MD) Simulations: Adding Motion and Time
Expertise & Causality: While docking provides a valuable static picture, biological systems are dynamic. Proteins are flexible, and water molecules play a critical role in mediating interactions. MD simulations address this limitation by simulating the atomic motions of the protein-ligand complex over time.[13] The primary rationale for running an MD simulation after docking is to validate the stability of the predicted binding pose . A ligand that is truly a good binder should remain stably bound within the active site throughout the simulation. MD also allows for the calculation of more rigorous binding free energies (e.g., using MM/PBSA), which can be more accurate than docking scores.[8]
Experimental Protocol: MD Simulation using GROMACS
This protocol describes the simulation of a protein-ligand complex, starting from a docked pose.[14][15]
-
System Preparation:
-
Use the best-ranked docked pose of the DPP-IV-ligand complex as the starting structure.
-
Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand) to define the potential energy of the system.[14]
-
Generate the topology files for the protein and the ligand. The ligand topology, containing its specific parameters, must be generated using a server like the CGenFF server.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of a defined shape (e.g., cubic).
-
Solvate the system by adding explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is crucial for accurate electrostatic calculations.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT ensemble), followed by constant pressure (NPT ensemble). This ensures the system reaches a stable temperature and pressure before the production run.
-
-
Production MD Run:
-
Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the behavior of the ligand in the binding pocket.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): A low and stable RMSD of the ligand relative to the protein indicates a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Identifies flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time.
-
-
Visualization: Integrated Docking and MD Workflow
Caption: MD simulation validates the stability of a docked pose.
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
Expertise & Causality: QSAR modeling is a ligand-based design method used when a high-quality 3D structure of the target is unavailable or when one wants to understand the broader relationship between chemical structure and biological activity across a series of compounds.[5][9] The fundamental principle is that structurally similar molecules are likely to have similar biological activities.[9] QSAR models are mathematical equations that correlate chemical features (descriptors) of molecules with their experimentally determined activity (e.g., IC50 or Ki). A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Experimental Protocol: Building a QSAR Model
This protocol outlines the general steps for creating a predictive QSAR model.
-
Data Set Preparation:
-
Collect a dataset of structurally related compounds with their experimentally measured biological activity against the target (e.g., Ki values for DPP-IV inhibitors from literature).[4]
-
Ensure the data is high-quality and covers a significant range of activity values.
-
Divide the dataset into a training set (typically ~80%) to build the model and a test set (~20%) to validate it.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors. These are numerical representations of the molecule's properties, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
-
-
Model Building and Validation:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that correlates the descriptors (independent variables) with the biological activity (dependent variable).
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. A high cross-validated correlation coefficient (q²) is desired.
-
External Validation: Use the trained model to predict the activity of the compounds in the test set. The model's predictive power is judged by the correlation coefficient (R²) between the predicted and actual activities for the test set.
-
-
Prediction for New Compounds:
-
Once validated, the QSAR model can be used to predict the activity of new derivatives before they are synthesized.
-
Part 3: The Power of Synergy: An Integrated and Self-Validating Workflow
The true predictive power of in silico modeling is realized when these techniques are integrated into a cohesive workflow. Each step serves to validate and refine the previous one, creating a self-correcting loop that enhances confidence in the final predictions.
Visualization: A Synergistic In Silico Workflow
Caption: Integrated workflow combining docking, MD, and QSAR.
This workflow demonstrates a logical progression:
-
High-Throughput Screening: A large virtual library of this compound derivatives is rapidly screened using molecular docking.
-
Pose Validation: The top-scoring hits from docking are subjected to MD simulations to filter out compounds with unstable binding poses.
-
Activity Prediction: Concurrently, a QSAR model, built from existing experimental data, is used to predict the biological activity of the new designs.
-
Prioritization: The most promising candidates for synthesis are those that show a stable binding mode in MD simulations and have high predicted activity from the QSAR model.
Part 4: Closing the Loop: Experimental Validation
Computational models are predictive tools, not replacements for empirical evidence. The final and most critical step is to validate the in silico predictions through experimental testing.
Comparison of Predicted vs. Experimental Data
Once the prioritized compounds are synthesized, their actual inhibitory activity against DPP-IV would be measured using an enzyme inhibition assay. The results provide the ultimate validation of the modeling workflow.
| Compound ID | Docking Score (kcal/mol) | QSAR Predicted Ki (nM) | Experimental Ki (nM)[4] |
| LEAD-01 | -8.5 | 150 | 140 |
| LEAD-02 | -8.9 | 10 | 6.1 |
| LEAD-03 | -8.2 | 180 | 210 |
| LEAD-04 | -9.5 | 5 | 4.0 |
The strong correlation between the predicted and experimental values in this hypothetical table would demonstrate the success of the integrated in silico approach. Discrepancies would provide valuable insights to refine the computational models for future prediction cycles.
Conclusion
The in silico modeling of this compound derivatives, or any chemical series, is a multi-faceted process that relies on the synergistic application of various computational techniques. Molecular docking provides a rapid initial assessment of binding, molecular dynamics simulations offer crucial insights into the stability and dynamics of the ligand-receptor complex, and QSAR modeling leverages existing data to predict the activity of novel compounds. By integrating these methods into a cohesive, self-validating workflow and ultimately closing the loop with experimental validation, researchers can significantly accelerate the drug discovery process, increasing the probability of success while reducing time and cost.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol. As a compound featuring both a fluorinated aromatic ring and a nitro group, it requires careful handling as a regulated hazardous waste stream. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting best practices in chemical management.
Core Principles: Hazard Assessment and Waste Classification
The disposal protocol for any chemical begins with a thorough understanding of its hazards and regulatory classification. While a specific Safety Data Sheet (SDS) for this compound is not always available, its structure dictates its classification. The presence of a carbon-fluorine bond places it definitively in the halogenated organic chemical class, and the nitrophenyl group suggests potential toxicity.[1][2]
Therefore, all waste containing this compound must be treated as Hazardous Waste . It is crucial to avoid any disposal down the sanitary sewer system or in common refuse.[3] The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA), and while this specific compound may not be explicitly "listed," it must be managed as a hazardous waste based on its chemical characteristics.[4] Specifically, it falls into the category of halogenated organic waste, which requires specific segregation and disposal pathways to manage environmental risk and disposal costs effectively.[5][6]
Mandatory Safety Protocol: Personal Protective Equipment (PPE)
Before handling waste materials, all personnel must be equipped with the appropriate PPE to prevent accidental exposure. The hazards associated with analogous nitrophenyl and halogenated compounds include skin, eye, and respiratory irritation.[7][8][9]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[2][10] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against splashes and accidental eye contact.[7][10] |
| Protective Clothing | Standard laboratory coat | To protect skin and personal clothing from contamination.[2] |
| Respiratory | Required if handling bulk powder outside a fume hood | To prevent inhalation of aerosolized particles.[7] |
Step-by-Step Disposal Workflow
Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps provide a clear, self-validating process for managing waste from the point of generation to its final collection.
Step 1: Waste Segregation (The Critical Control Point)
Proper segregation is the most important step in a laboratory waste management program. Due to its chemical structure, this compound waste must be collected in a container designated exclusively for Halogenated Organic Waste .[1][3][6]
Causality: Co-mingling halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity.[5][6] Furthermore, mixing with incompatible waste streams, such as strong acids, bases, or oxidizers, can trigger dangerous chemical reactions.[2][6]
Step 2: Container Selection and Management
Select a waste container that is in good condition, constructed of a chemically compatible material (e.g., polyethylene), and features a secure, threaded screw-top lid to prevent leaks and spills.[1][5] The container must be kept closed at all times except when waste is actively being added.[1][6] This practice is essential to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Accurate and Compliant Labeling
Proper labeling is a non-negotiable regulatory requirement. As soon as the first drop of waste is added, the container must be affixed with a hazardous waste tag.[5][6]
The label must include:
-
The words "Hazardous Waste ".[6]
-
The full, unabbreviated chemical name: "Waste this compound ". If other halogenated solvents are present, they must also be listed.[1]
-
The date on which waste accumulation began.
-
An indication of the primary hazards (e.g., Toxic, Irritant).[5]
Step 4: Designated Storage (Satellite Accumulation)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be under the control of the laboratory personnel. For best practice, the container should be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Arranging Final Disposal
Do not allow hazardous waste to accumulate excessively in the laboratory.[1] When the waste container becomes approximately three-quarters full, arrange for its removal.[5] This is accomplished by submitting a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposures
Minor Chemical Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material (e.g., vermiculite, sand).[5]
-
Collect the contaminated absorbent material using spark-proof tools and place it into a separate, sealable container.[10]
-
Label the container as "Hazardous Waste" with a description of the contents and dispose of it alongside the primary chemical waste.[5]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][8] Remove any contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8]
-
In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (or chemical name) to the medical personnel. [7]
By adhering to this structured, scientifically-grounded protocol, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.
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Navigating the Handling of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol: A Senior Scientist's Guide to Safety
Hazard Assessment by Chemical Analogy: Understanding the Risk
To establish a robust safety protocol, we must deconstruct the molecule and analyze the hazards associated with its components. This approach allows us to anticipate risks and implement appropriate controls.
-
The Piperidine Moiety : Piperidine and its derivatives are known to be hazardous. They are often corrosive and can cause severe skin burns and eye damage.[1][2] Piperidine itself is toxic if it comes into contact with skin, is inhaled, or is swallowed.[3][4] It is also a flammable liquid with a low flash point, meaning its vapors can ignite at room temperature.[5] While our compound of interest is a solid alcohol, the inherent reactivity and corrosivity of the piperidine ring demand respect and careful handling.
-
The 2-Fluoro-4-nitrophenyl Moiety : This component presents a different but equally significant set of hazards. Aromatic nitro compounds are a well-documented class of toxic chemicals.[6] Compounds like 2-fluoro-4-nitrophenol are harmful if swallowed, inhaled, or absorbed through the skin, and they are known to cause serious skin and eye irritation.[7][8] A critical concern with aromatic nitro compounds is their potential to induce methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen.[6] The fluorine atom adds another layer of consideration, as halogenated compounds require specific disposal procedures.
Personal Protective Equipment (PPE): Your Primary Containment Barrier
The selection of PPE is not merely a checklist; it is a critical system designed to isolate you from the chemical hazard. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Type | Specifications & Standards | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory and must meet ANSI Z87.1 (US) or EN 166 (EU) standards for chemical splash protection.[2][3][8] A full-face shield must be worn over the goggles when handling larger quantities (>1g) or when there is a significant splash or dust generation risk. | Protects against splashes of potentially corrosive material and airborne dust, preventing severe eye damage.[9] |
| Hands | Double Gloving: Butyl Rubber (Outer) over Nitrile (Inner) | Outer Glove: Butyl rubber gloves are recommended for extended contact due to their high resistance to corrosive bases like piperidine.[10] Inner Glove: Nitrile gloves provide good splash protection and serve as a secondary barrier.[11] Always check the manufacturer's chemical resistance data. Discard gloves immediately after contamination. | The piperidine moiety is corrosive and dermally toxic.[1] The nitrophenyl group is also a skin irritant and can be absorbed dermally.[7] Double gloving provides robust protection and a clear protocol for doffing after potential contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat, preferably made of a material with low porosity like polyester or a poly-cotton blend. An additional chemical-resistant apron is recommended for tasks with high splash potential. | Prevents contact of the solid powder or potential solutions with the skin, which could cause burns or toxic absorption.[12] |
| Feet | Closed-Toe Shoes | Shoes must be made of a non-porous material (e.g., leather) and cover the entire foot. | Protects against spills and falling objects. |
| Respiratory | Air-Purifying Respirator (APR) | For weighing/transferring solids: A half-mask or full-face respirator equipped with P100 (HEPA) filters is required to protect against airborne particulates.[13][14] If handling solutions or heating: Use combination cartridges that protect against both organic vapors and particulates.[13] All respirator use must comply with a formal respiratory protection program, including fit testing. | The compound is assumed to be a potent powder, and inhalation is a primary exposure route leading to toxicity.[15][16] Engineering controls (fume hood) are the first line of defense, but respiratory protection is a necessary secondary measure. |
Operational Plans: From Receipt to Disposal
A structured workflow is essential to minimize exposure and prevent contamination. The following protocols provide a self-validating system for safe handling.
PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Outer Garments: Put on closed-toe shoes and a lab coat.
-
Respirator: Perform a seal check on your respirator and put it on.
-
Eye Protection: Put on safety goggles, followed by a face shield if required.
-
Gloves: Put on the first pair of nitrile gloves (inner layer). Tuck the cuff of the glove under the lab coat sleeve. Put on the second pair of butyl rubber gloves (outer layer) over the first, ensuring the cuff goes over the lab coat sleeve.
Doffing (Taking Off) Sequence (assumes potential contamination):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out without touching the exterior with your bare hands. Dispose of them in the designated hazardous waste container.
-
Outer Garments: Remove the lab coat and apron (if used) by rolling it away from your body. Place it in a designated container for contaminated laundry or disposal.
-
Face Shield/Goggles: Remove the face shield and then the goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the inner pair of nitrile gloves, again turning them inside out.
-
Hygiene: Wash your hands and forearms thoroughly with soap and water.
Safe Handling Workflow
All manipulations of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol solid should occur within a certified chemical fume hood or a glove box to utilize engineering controls as the primary method of exposure reduction.
Diagram: Safe Handling Workflow
A step-by-step workflow for the safe handling of the compound.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing while under a safety shower.[9]
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.[17]
-
Do not use neutralizing agents.[18]
-
Seek immediate medical attention. Provide the medical team with information about the compound's hazardous moieties (piperidine and nitrophenyl).
In Case of Eye Contact:
-
Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open.[19]
-
Remove contact lenses if present and easy to do. Continue rinsing.[20]
-
Seek immediate medical attention from an ophthalmologist.
In Case of Inhalation:
-
Immediately move the affected person to fresh air.[17]
-
If breathing is difficult or has stopped, trained personnel should provide artificial respiration.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate all non-essential personnel from the area.
-
Ensure you are wearing the full, appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb large spills.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[5]
-
Decontaminate the spill area thoroughly.
Disposal Plan: Managing Halogenated Nitroaromatic Waste
Due to the presence of both fluorine and a nitro group, the waste generated from handling this compound must be treated as hazardous. Improper disposal is a regulatory violation and an environmental hazard.
Diagram: Waste Disposal Decision Flowchart
A flowchart for the correct segregation and disposal of waste.
Step-by-Step Disposal Protocol:
-
Segregation is Key : Never mix this waste with non-halogenated or other waste streams. Maintain separate, clearly labeled waste containers.[21][22]
-
Solid Waste : All contaminated solid waste, including weigh paper, absorbent materials from spills, and excess compound, must be placed in a robust, sealable container labeled "Hazardous Waste: Halogenated Nitroaromatic Solids".
-
Liquid Waste : Any solutions containing the compound should be collected in a designated, compatible (e.g., glass or HDPE) container labeled "Hazardous Waste: Halogenated Nitroaromatic Liquids". Do not fill containers more than 75% full to allow for vapor expansion.[23]
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, sealed bag or container and disposed of as solid hazardous waste.
-
Labeling : Every waste container must be clearly labeled with its contents before the first drop of waste is added.[13]
-
Storage and Pickup : Store sealed waste containers in a designated satellite accumulation area. Follow your institution's procedures to request a pickup from your Environmental Health and Safety (EHS) department.
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the environment, ensuring that your valuable research can proceed without incident.
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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NICNAS. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]
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Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
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Matson, J. C., et al. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]
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Flow Sciences, Inc. (2020). Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Retrieved from [Link]
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AmericanBio. (2015). PIPERIDINE - Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
